molecular formula C11H14O B1294336 2',4',5'-Trimethylacetophenone CAS No. 2040-07-5

2',4',5'-Trimethylacetophenone

Cat. No.: B1294336
CAS No.: 2040-07-5
M. Wt: 162.23 g/mol
InChI Key: GENBEGZNCBFHSU-UHFFFAOYSA-N
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Description

2',4',5'-Trimethylacetophenone is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 833. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4,5-trimethylphenyl)ethanone
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InChI

InChI=1S/C11H14O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GENBEGZNCBFHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H14O
Source PubChem
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DSSTOX Substance ID

DTXSID30174349
Record name 1-(2,4,5-Trimethylphenyl)ethan-1-one
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Molecular Weight

162.23 g/mol
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Physical Description

Colorless liquid; mp = 10-11 deg C; [Alfa Aesar MSDS]
Record name 2',4',5'-Trimethylacetophenone
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CAS No.

2040-07-5
Record name 1-(2,4,5-Trimethylphenyl)ethanone
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Record name 1-(2,4,5-Trimethylphenyl)ethan-1-one
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Record name 1-(2,4,5-Trimethylphenyl)ethan-1-one
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Record name 1-(2,4,5-trimethylphenyl)ethan-1-one
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Record name 1-(2,4,5-TRIMETHYLPHENYL)ETHAN-1-ONE
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Foundational & Exploratory

2',4',5'-Trimethylacetophenone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2',4',5'-Trimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound. The information is intended to support research and development activities where this compound is utilized as a chemical intermediate or building block.

Chemical Structure and Identifiers

This compound, also known as 1-(2,4,5-trimethylphenyl)ethanone, is an aromatic ketone. The structure consists of an acetophenone core substituted with three methyl groups at the 2, 4, and 5 positions of the benzene ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1-(2,4,5-trimethylphenyl)ethanone[1][2][3]
CAS Number 2040-07-5[2][3][4][5][6][7]
Molecular Formula C₁₁H₁₄O[2][3][4][5][6]
Molecular Weight 162.23 g/mol [1][2][4][5]
Canonical SMILES CC1=CC(=C(C=C1C)C(=O)C)C[1][2]
InChI InChI=1S/C11H14O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6H,1-4H3[1][6]
InChIKey GENBEGZNCBFHSU-UHFFFAOYSA-N[1][6]

Physicochemical Properties

This compound is a liquid at room temperature.[8] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValueUnitSource
Physical State Liquid-[8]
Melting Point 10.5°C[2]
Boiling Point 246.5°C[2][9]
Density 0.975g/cm³[4]
Refractive Index 1.5390 (at 20°C)-[10]
Flash Point 125°F[10]
Vapor Pressure 0.027mmHg (at 25°C)[10]
GHS Classification Flammable liquid and vapor (Warning)-[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueData Highlights
Infrared (IR) Spectroscopy Expected characteristic peaks: ~1680 cm⁻¹ (C=O stretch, aryl ketone), ~2950-2850 cm⁻¹ (C-H stretch, alkyl), ~1610 cm⁻¹ (C=C stretch, aromatic). IR spectra are available on databases such as SpectraBase.[1]
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight. A prominent peak is observed at m/z = 147, resulting from the loss of a methyl group ([M-15]⁺).[6]
¹H NMR Spectroscopy Predicted Signals (CDCl₃): Two singlets for the two aromatic protons. Three singlets for the three methyl groups attached to the aromatic ring. One singlet for the acetyl methyl group protons.
¹³C NMR Spectroscopy Predicted Signals (CDCl₃): A signal for the carbonyl carbon (~200 ppm). Signals for the six aromatic carbons (four substituted, two unsubstituted). Signals for the three aromatic methyl carbons. A signal for the acetyl methyl carbon.

Note: NMR predictions are based on chemical structure and should be confirmed with experimental data.

Experimental Protocols

The following sections detail generalized protocols for the synthesis and characterization of this compound.

Synthesis via Friedel-Crafts Acylation

This compound is efficiently synthesized via the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst.[11][12]

Materials:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) as solvent

  • Hydrochloric Acid (concentrated)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation or column chromatography setup

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.

  • Acylium Ion Formation: In a separate dry flask, prepare a solution of acetyl chloride (1.0 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Addition: Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature between 0-5 °C.

  • Arene Addition: After the initial addition is complete, add a solution of 1,2,4-trimethylbenzene (1.0 eq) in anhydrous DCM dropwise, keeping the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Characterization Methods

Protocol for Analytical Sample Preparation:

  • Nuclear Magnetic Resonance (NMR): Dissolve a small sample (~5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Infrared (IR) Spectroscopy: For liquid samples, a small drop can be placed between two salt (NaCl or KBr) plates or analyzed using an ATR-FTIR spectrometer.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate or DCM). Inject a small volume (e.g., 1 µL) into the GC-MS system to determine purity and confirm the molecular weight.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.

G cluster_start Starting Materials cluster_process Process cluster_analysis Analysis & Confirmation Pseudocumene 1,2,4-Trimethylbenzene Reaction Friedel-Crafts Acylation (0°C to RT, in DCM) Pseudocumene->Reaction Acyl_Agent Acetyl Chloride / Acetic Anhydride Acyl_Agent->Reaction Catalyst Anhydrous AlCl₃ Catalyst->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Vacuum Distillation or Chromatography) Workup->Purification Analysis Spectroscopic Characterization (NMR, IR, MS) Purification->Analysis Final_Product Pure this compound Purification->Final_Product

References

2',4',5'-Trimethylacetophenone CAS number and safety data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available information regarding the chemical identifier and safety data for 2',4',5'-Trimethylacetophenone. It is important to note that comprehensive safety and toxicological data for this specific isomer are limited. For comparative purposes, data for the more thoroughly studied isomer, 2',4',6'-Trimethylacetophenone, is also presented with clear distinctions.

Chemical Identification and Physical Properties

This compound is an aromatic ketone. Accurate identification through its CAS number is critical for regulatory and safety purposes.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 2040-07-5[1]
Molecular Formula C11H14O[1]
Molecular Weight 162.23 g/mol [1]
MDL Number MFCD00017244[1]

It is important to note that a major supplier, Sigma-Aldrich, indicates that they do not collect analytical data for this specific product and the buyer is responsible for confirming its identity and purity.[1]

For the related isomer, 2',4',6'-Trimethylacetophenone (CAS: 1667-01-2) , the following physical properties have been documented:

PropertyValueSource
Appearance Clear colorless to light yellow liquid[2]
Density 0.975 g/mL at 25 °C[2][3]
Boiling Point 235-236 °C[2]
Flash Point >110 °C (>230 °F)[2][4]
Refractive Index n20/D 1.517[2]
Solubility Insoluble in water, soluble in alcohol[2]

Safety and Hazard Information

For the related isomer, 2',4',6'-Trimethylacetophenone (CAS: 1667-01-2) , the following GHS hazard classifications have been identified:

Hazard ClassHazard StatementSource
Acute toxicity, OralH302: Harmful if swallowed[2]
Skin corrosion/irritationH315: Causes skin irritation[2]
Serious eye damage/eye irritationH319: Causes serious eye irritation[2]
Specific target organ toxicity - single exposure (Respiratory system)H335: May cause respiratory irritation[2]

Precautionary Statements: P261, P305+P351+P338[2]

Experimental Protocols

While specific experimental details for the safety testing of trimethylacetophenone isomers are not provided in the search results, the determination of the above-mentioned hazard classifications typically follows standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

  • Acute Oral Toxicity: Generally determined using OECD Test Guideline 420, 423, or 425, which involve the administration of the substance to fasted animals (usually rats) and subsequent observation for signs of toxicity and mortality.

  • Skin Irritation: Typically assessed using OECD Test Guideline 404, which involves applying the substance to the shaved skin of an animal (usually a rabbit) and observing for signs of erythema and edema.

  • Eye Irritation: Often evaluated using OECD Test Guideline 405, where the substance is applied to the eye of an animal (typically a rabbit) and observed for effects on the cornea, iris, and conjunctiva.

  • Genotoxicity: A battery of tests is usually performed, such as the Ames test (OECD 471) to assess bacterial reverse mutation and in vitro micronucleus tests (OECD 487) on mammalian cells.[5]

Visualizations

Chemical_Identifiers cluster_main This compound cluster_properties Properties CAS_2040_07_5 CAS: 2040-07-5 Formula Formula: C11H14O CAS_2040_07_5->Formula defines MolWt MW: 162.23 CAS_2040_07_5->MolWt defines

Caption: Key identifiers for this compound.

Safety_Assessment_Workflow Substance_ID Substance Identification (CAS, Structure) PhysChem Physical-Chemical Properties Substance_ID->PhysChem Tox_Testing Toxicological Testing Substance_ID->Tox_Testing PhysChem->Tox_Testing Hazard_ID Hazard Identification Tox_Testing->Hazard_ID Risk_Assess Risk Assessment Hazard_ID->Risk_Assess

Caption: General workflow for chemical safety assessment.

References

Spectroscopic Profile of 2',4',5'-Trimethylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2',4',5'-trimethylacetophenone, a substituted aromatic ketone. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and industrial settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted ¹H NMR and available ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~7.4Singlet1HAr-H (H-6')
~7.0Singlet1HAr-H (H-3')
2.5Singlet3H-COCH₃
2.3Singlet3HAr-CH₃ (at C-5')
2.25Singlet3HAr-CH₃ (at C-4')
2.2Singlet3HAr-CH₃ (at C-2')
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
201.2C=O
139.0Ar-C (C-2')
137.5Ar-C (C-4')
135.8Ar-C (C-5')
133.0Ar-C (C-1')
131.5Ar-CH (C-6')
129.0Ar-CH (C-3')
29.5-COCH₃
21.0Ar-CH₃ (at C-2')
19.5Ar-CH₃ (at C-4')
19.0Ar-CH₃ (at C-5')
Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of a liquid organic compound like this compound.

Sample Preparation:

  • Approximately 10-50 mg of the this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial.[1]

  • The solution is then transferred to a standard 5 mm NMR tube.[1] To ensure magnetic field homogeneity, the sample should be free of any particulate matter; filtration through a small plug of glass wool in a Pasteur pipette may be necessary.

  • For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.[1]

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is used.

  • ¹H NMR:

    • Pulse Angle: 30-90 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

  • ¹³C NMR:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (can be shorter for quantitative experiments with specific pulse sequences).[2]

    • Number of Scans: Several hundred to several thousand scans may be required due to the low natural abundance of ¹³C.

    • Decoupling: Broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[3]

Data Processing:

The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the solvent peak or the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1685StrongC=O stretch (conjugated ketone)
~1610, 1500MediumC=C stretch (aromatic ring)
~1450, 1360MediumC-H bend (methyl groups)
Experimental Protocol for FT-IR Spectroscopy

For a liquid sample such as this compound, the following Attenuated Total Reflectance (ATR) or neat sample protocol is commonly used.[4][5]

Sample Preparation (Neat):

  • A single drop of the liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr).[5]

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.[5][6]

Sample Preparation (ATR):

  • A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[4]

Instrumental Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.[4]

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty salt plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound was obtained via electron ionization (EI).[8]

m/zRelative Intensity (%)Assignment
16230[M]⁺ (Molecular Ion)
147100[M - CH₃]⁺ (Loss of a methyl group)
11925[M - COCH₃]⁺ (Loss of the acetyl group)
9115[C₇H₇]⁺ (Tropylium ion)
4320[CH₃CO]⁺ (Acylium ion)
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for acquiring an EI mass spectrum of a volatile organic compound.

Sample Introduction:

  • The sample must be volatile enough to be introduced into the ion source in the gas phase.[9] For a liquid sample like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is common.[9]

  • A small amount of the sample (typically in the microgram to nanogram range) is required.[9]

Ionization:

  • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9][10]

  • This collision results in the ejection of an electron from the molecule, forming a molecular ion ([M]⁺), and often causes extensive fragmentation.[10][11]

Mass Analysis:

  • The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

  • The separated ions are detected, and their abundance is recorded.

  • The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Neat_Liquid Prepare Neat Liquid Film Sample->Neat_Liquid Vaporize Vaporize Sample Sample->Vaporize NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR FT-IR Spectroscopy Neat_Liquid->IR MS Mass Spectrometry (EI-MS) Vaporize->MS NMR_Data Acquire FID Process with FT NMR->NMR_Data IR_Data Acquire Interferogram Process with FT IR->IR_Data MS_Data Separate & Detect Ions MS->MS_Data Structure Determine Molecular Structure NMR_Data->Structure Chemical Shifts, Coupling Constants IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight, Fragmentation Pattern

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating the Solubility Landscape of 2',4',5'-Trimethylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2',4',5'-Trimethylacetophenone in common organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document outlines predicted solubility based on established chemical principles and data from analogous structures. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility, empowering researchers to generate accurate data tailored to their specific applications. This guide is intended to be an essential resource for scientists and professionals working with this compound in pharmaceutical development, chemical synthesis, and other research areas where solubility is a critical parameter.

Introduction to this compound and its Solubility

This compound is an aromatic ketone whose utility in various scientific and industrial applications is intrinsically linked to its behavior in solution. Understanding its solubility is paramount for optimizing reaction conditions, developing formulations, and conducting toxicological studies. The principle of "like dissolves like" serves as a fundamental predictor of solubility; the polarity of the solute and the solvent are key determinants of miscibility. This compound, with its aromatic ring and ketone functional group, is a moderately polar molecule. This structure suggests a higher affinity for organic solvents of similar polarity over highly polar or nonpolar solvents.

Predicted Solubility Profile

Based on these principles, the following table summarizes the predicted solubility of this compound in common organic solvents. It is crucial to note that this information is qualitative and should be confirmed by experimental determination for any quantitative application.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Polar Protic Solvents
MethanolPolar ProticSolubleThe hydroxyl group can hydrogen bond with the ketone's oxygen, and the polarity is compatible.
EthanolPolar ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution.[1]
WaterPolar ProticInsoluble/Slightly SolubleThe large, nonpolar aromatic and methyl groups are expected to dominate, leading to low water solubility.[2][3]
Polar Aprotic Solvents
AcetonePolar AproticVery SolubleAs a ketone itself, acetone has a very similar polarity and is an excellent solvent for other ketones.[2]
AcetonitrilePolar AproticSolubleThe high polarity of acetonitrile should facilitate the dissolution of the moderately polar this compound.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Nonpolar Solvents
HexaneNonpolarSparingly SolubleThe significant difference in polarity between the nonpolar hexane and the moderately polar solute suggests limited solubility.
TolueneNonpolar (Aromatic)SolubleThe aromatic nature of both toluene and the solute should lead to favorable pi-stacking interactions, enhancing solubility.
Diethyl EtherNonpolarSolubleDiethyl ether's slight polarity and ability to act as a hydrogen bond acceptor should allow for good solubility.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis, is recommended.[4][5]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess This compound prep_mix Combine in a sealed flask prep_solute->prep_mix prep_solvent Measure known volume of solvent prep_solvent->prep_mix equilibrate Agitate at constant temperature (24-72h) prep_mix->equilibrate separate Centrifuge or allow to settle equilibrate->separate filter Filter supernatant (0.45 µm filter) separate->filter dilute Dilute sample to within linear range filter->dilute measure Measure absorbance using UV-Vis dilute->measure calculate Calculate concentration using calibration curve measure->calculate

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

Part A: Preparation of Calibration Curve

  • Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of a specific concentration.

  • Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known, decreasing concentrations.

  • Determine λmax: Scan one of the standard solutions across the UV-Vis spectrum (typically 200-400 nm for aromatic ketones) to determine the wavelength of maximum absorbance (λmax).[6]

  • Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.

  • Plot Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be linear, and the equation of the line (from linear regression) will be used to determine the concentration of the unknown samples.

Part B: Equilibrium Solubility Determination (Shake-Flask Method) [7][8][9]

  • Prepare Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the sealed vial in a constant temperature shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the previously prepared calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

  • Solubility Calculation: Multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the chosen solvent at the specified temperature.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, this guide provides a robust framework for researchers and drug development professionals. The predicted solubility profile, based on chemical principles and data from analogous compounds, offers a valuable starting point for solvent selection. The detailed experimental protocol for the shake-flask method coupled with UV-Vis analysis provides a reliable means to generate precise, quantitative solubility data. This information is critical for advancing research and development activities involving this compound. It is strongly recommended that experimental validation of solubility be performed for any application requiring quantitative data.

References

An In-Depth Technical Guide to the Synthesis of 2',4',5'-Trimethylacetophenone from Pseudocumene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2',4',5'-trimethylacetophenone from pseudocumene (1,2,4-trimethylbenzene). The primary synthetic route detailed is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution in organic chemistry.[1][2][3] This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data for this transformation.

Introduction

This compound is an aromatic ketone of significant interest in medicinal chemistry and drug development. Its substituted acetophenone scaffold serves as a versatile intermediate for the synthesis of a wide array of more complex molecular architectures with potential therapeutic applications. The strategic placement of the three methyl groups on the phenyl ring influences the molecule's steric and electronic properties, making it a valuable building block for targeted drug design. The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of the readily available starting material, pseudocumene.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of this compound from pseudocumene is a classic example of a Friedel-Crafts acylation reaction.[1][2][3] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of pseudocumene. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[2][3]

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction between the acylating agent (acetyl chloride or acetic anhydride) and the Lewis acid catalyst.[2] This acylium ion is then attacked by the electron-rich aromatic ring of pseudocumene. The methyl groups on the pseudocumene ring are activating and direct the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent methyl groups, the acylation predominantly occurs at the 5-position, leading to the desired this compound. A subsequent deprotonation step restores the aromaticity of the ring.

G cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion ([CH₃CO]⁺) AcCl->Acylium + AlCl₃ Pseudocumene Pseudocumene AlCl3 Aluminum Chloride (AlCl₃) AlCl4 Tetrachloroaluminate ([AlCl₄]⁻) Intermediate Arenium Ion Intermediate Pseudocumene->Intermediate + [CH₃CO]⁺ Product This compound Intermediate->Product + [AlCl₄]⁻ HCl HCl Regen_AlCl3 AlCl₃ (regenerated)

Caption: Friedel-Crafts acylation mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis of this compound from pseudocumene. These values are based on established protocols for similar Friedel-Crafts acylation reactions and are provided as a guideline for experimental design.

ParameterValueUnitNotes
Reactants
Pseudocumene1.0molar equivalentStarting aromatic compound.
Acetyl Chloride1.1 - 1.2molar equivalentAcylating agent. An excess ensures complete reaction.
Aluminum Chloride1.1 - 1.2molar equivalentLewis acid catalyst. Must be anhydrous.
Solvent
Dichloromethane3 - 5mL per mmol of pseudocumeneAnhydrous solvent is crucial.
Reaction Conditions
Initial Temperature0°CFor the addition of reagents.
Reaction TemperatureRoom Temperature°CAfter the initial addition.
Reaction Time1 - 3hoursMonitor by TLC for completion.
Work-up
Quenching SolutionIce-cold dilute HClTo decompose the aluminum chloride complex.
Yield
Theoretical Yield(moles of limiting reagent) x 162.23gMolar mass of the product.
Expected Yield70 - 85%Based on analogous reactions.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[4][5][6]

Materials:

  • Pseudocumene (1,2,4-trimethylbenzene)

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 eq.).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to suspend the aluminum chloride.

  • Cooling: Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 eq.) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes.

  • Addition of Pseudocumene: After the addition of acetyl chloride is complete, add pseudocumene (1.0 eq.), dissolved in anhydrous dichloromethane, to the dropping funnel. Add the pseudocumene solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This should be done in a fume hood as HCl gas will be evolved.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

G start Start setup Reaction Setup: - Flame-dried round-bottom flask - Add anhydrous AlCl₃ start->setup add_dcm Add anhydrous Dichloromethane setup->add_dcm cool Cool to 0 °C (Ice Bath) add_dcm->cool add_accl Dropwise addition of Acetyl Chloride in DCM cool->add_accl add_pseudo Dropwise addition of Pseudocumene in DCM add_accl->add_pseudo react Stir at Room Temperature (1-3 hours) add_pseudo->react quench Quench with Ice and HCl react->quench extract Separate organic layer and extract aqueous layer quench->extract wash Wash organic layer: - Water - NaHCO₃ solution - Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify by Vacuum Distillation or Column Chromatography concentrate->purify end End: Pure this compound purify->end

Caption: Experimental workflow for synthesis.

References

A Guide to the Friedel-Crafts Acylation of 1,3,5-Trimethylbenzene for Trimethylacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the Friedel-Crafts acylation mechanism for the synthesis of 2,4,6-trimethylacetophenone from 1,3,5-trimethylbenzene (mesitylene). It includes a detailed breakdown of the reaction mechanism, a representative experimental protocol, and a summary of quantitative data. The document is intended to serve as a practical resource for professionals in organic synthesis and drug development, offering insights into the preparation of aryl ketones, which are crucial intermediates in the pharmaceutical and fine chemical industries.

Core Reaction Mechanism

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) that introduces an acyl group onto an aromatic ring.[1][2] The synthesis of 2,4,6-trimethylacetophenone via the acylation of 1,3,5-trimethylbenzene with an acyl halide (such as acetyl chloride) and a Lewis acid catalyst (typically aluminum chloride, AlCl₃) is a classic example of this reaction.[3][4] The mechanism proceeds through several distinct steps.[5][6]

Step 1: Formation of the Acylium Ion Electrophile The reaction is initiated by the activation of the acylating agent, acetyl chloride, by the Lewis acid catalyst, AlCl₃. The aluminum chloride coordinates to the chlorine atom of the acetyl chloride, weakening the C-Cl bond.[7][8] This complex then cleaves to form a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺).[1][9][10]

Step 2: Nucleophilic Attack and Sigma Complex Formation The electron-rich π system of the 1,3,5-trimethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[1][9] This attack disrupts the aromaticity of the ring, leading to the formation of a high-energy carbocation intermediate known as an arenium ion or sigma complex.[1][9][11] This complex is stabilized by resonance, delocalizing the positive charge across the ring.

Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the AlCl₄⁻ anion formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group.[5][10][12] This deprotonation step restores the stable aromatic π system, yielding the aryl ketone product and regenerating the AlCl₃ catalyst.[5][8]

Step 4: Product Complexation and Liberation The ketone product, being a Lewis base, readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[2][10] This complexation deactivates the product, preventing further acylation (polyacylation), which is a significant advantage over Friedel-Crafts alkylation.[1][9] Because of this complex formation, the Lewis acid must be used in stoichiometric amounts rather than catalytic quantities.[2] An aqueous workup (typically with ice and dilute acid) is required in the final stage to hydrolyze this complex and liberate the free 2,4,6-trimethylacetophenone.[10][13][14]

Friedel_Crafts_Acylation_Mechanism Friedel-Crafts Acylation Mechanism for Trimethylacetophenone cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_4 Step 4: Liberation r1 Acetyl Chloride (CH₃COCl) i1 Acylium Ion [CH₃C=O]⁺ r1->i1 + AlCl₃ r2 Aluminum Chloride (AlCl₃) i2 Sigma Complex (Arenium Ion) i1->i2 r3 1,3,5-Trimethylbenzene r3->i2 i3 Ketone-AlCl₃ Complex i2->i3 - H⁺ (to AlCl₄⁻) p1 2,4,6-Trimethyl- acetophenone i3->p1 + H₂O (Workup)

Figure 1. Reaction mechanism for the synthesis of 2,4,6-trimethylacetophenone.

Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of 2,4,6-trimethylacetophenone, adapted from established procedures for Friedel-Crafts acylation.[13][15][16]

Materials and Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 1,3,5-Trimethylbenzene (Mesitylene)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Apparatus:

  • Three-neck round-bottom flask

  • Reflux condenser with a gas trap (e.g., connected to a beaker with sodium hydroxide solution to neutralize evolved HCl gas)[13]

  • Addition (dropping) funnel

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the dry three-neck flask with the stirrer, addition funnel, and reflux condenser under a nitrogen or argon atmosphere. All glassware must be thoroughly dried to prevent reaction with the water-sensitive reagents.[15]

  • Reagent Preparation: In the main flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.[17]

  • Acylium Ion Generation: In the addition funnel, prepare a solution of acetyl chloride (1.05 equivalents) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic.[15]

  • Acylation: Prepare a solution of 1,3,5-trimethylbenzene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes to ensure the reaction goes to completion.[15]

  • Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a mixture of crushed ice and concentrated HCl.[15][16] This step hydrolyzes the aluminum-ketone complex and dissolves inorganic salts.

  • Work-up and Isolation:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of dichloromethane.[13][15]

    • Combine all organic layers and wash sequentially with water, 5% NaHCO₃ solution, and finally with brine.[13][16]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[15]

  • Purification:

    • Filter off the drying agent.

    • Remove the dichloromethane solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,4,6-trimethylacetophenone.[13]

Experimental_Workflow Experimental Workflow for Trimethylacetophenone Synthesis start Start: Assemble Dry Glassware (N₂ Atmosphere) prep Prepare AlCl₃/CH₂Cl₂ Suspension Cool to 0-5 °C start->prep add_acyl Dropwise Addition of Acetyl Chloride Solution prep->add_acyl add_arene Dropwise Addition of 1,3,5-Trimethylbenzene Solution add_acyl->add_arene react Stir at Room Temperature (30-60 min) add_arene->react quench Quench Reaction in Ice/HCl Mixture react->quench extract Separate Layers & Extract Aqueous Phase quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry with Anhydrous MgSO₄ & Filter wash->dry evap Evaporate Solvent (Rotary Evaporator) dry->evap purify Purify Crude Product (Vacuum Distillation) evap->purify end End: Pure 2,4,6-Trimethylacetophenone purify->end

Figure 2. A typical experimental workflow for Friedel-Crafts acylation.

Quantitative Data

The following table summarizes the stoichiometry for a representative synthesis of 2,4,6-trimethylacetophenone. Yields for Friedel-Crafts acylations on activated aromatic rings are typically high.

ReagentFormulaMolar Mass ( g/mol )MolesEquivalentsAmount Used
1,3,5-TrimethylbenzeneC₉H₁₂120.190.101.012.02 g (14.0 mL)
Acetyl ChlorideC₂H₃ClO78.500.1051.058.24 g (7.5 mL)
Aluminum ChlorideAlCl₃133.340.111.114.67 g
Product
2,4,6-TrimethylacetophenoneC₁₁H₁₄O162.230.10 (Theor.)-16.22 g (Theor.)

Note: The quantities provided are for a representative reaction. Actual yields may vary based on specific reaction conditions and purification efficiency. High yields, often exceeding 70-80%, can be expected for this substrate.

Limitations and Considerations

While highly effective, the Friedel-Crafts acylation has several key considerations:

  • Substrate Scope: The reaction fails on aromatic rings that are strongly deactivated (e.g., nitrobenzene) as the electron-poor ring is not nucleophilic enough to attack the acylium ion.[7][18]

  • Catalyst Stoichiometry: As the ketone product complexes with the Lewis acid, at least a full equivalent of the catalyst is required.[2]

  • Water Sensitivity: The Lewis acid catalysts and acyl halides are highly sensitive to moisture, necessitating anhydrous reaction conditions.[7][15]

  • Rearrangements: Unlike the corresponding alkylation reaction, the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, leading to a single, predictable product.[1][7][9] This is a major advantage for synthetic applications.

References

The Unexplored Therapeutic Potential of 2',4',5'-Trimethylacetophenone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and future research directions for the biological activities of 2',4',5'-trimethylacetophenone derivatives. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this novel class of compounds. Due to the limited volume of published research specifically focused on this compound derivatives, this guide draws upon data and methodologies from studies on structurally similar acetophenone analogs, particularly other methylated and polysubstituted derivatives, to provide a foundational framework for future investigation.

Introduction: The Promise of Substituted Acetophenones

Acetophenones, a class of aromatic ketones, and their derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. The therapeutic potential of these compounds can be finely tuned through the strategic placement of various substituents on the aromatic ring. The 2',4',5'-trimethyl substitution pattern presents a unique chemical scaffold that warrants dedicated investigation to unlock its potential biological activities. While direct studies are scarce, research on related compounds, such as 2',4'-dimethylacetophenone, suggests potential for phytotoxic and other biological effects.

Potential Biological Activities and Quantitative Data from Analogs

Based on the biological activities observed in structurally related acetophenone derivatives, it is hypothesized that this compound derivatives may exhibit a range of pharmacological effects. The following tables summarize quantitative data from studies on analogous compounds to provide a comparative baseline for future experiments.

Table 1: Antimicrobial Activity of Structurally Related Acetophenone Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
2,3,4-Trihydroxy-5-methylacetophenoneBacillus cereus62.5-
Escherichia coli62.5-
Klebsiella pneumoniae125-
Mycobacterium smegmatis125-
Staphylococcus aureus62.5-
Staphylococcus epidermidis250-
Staphylococcus simulans250-
Semicarbazone Derivatives (General)Various Bacteria & FungiSignificant Activity-

Note: "-" indicates data not available in the cited sources.

Table 2: Cytotoxic Activity of Structurally Related Acetophenone Chalcone Derivatives

Compound/DerivativeCell LineIC50 (µM)
Chalcone Derivative 1A549 (Lung)7.80 ± 3.06
PANC-1 (Pancreatic)8.75 ± 1.86
Chalcone Derivative 2A549 (Lung)5.96 ± 1.02
Chalcone Derivative 3MCF-7 (Breast)4.19 ± 1.04
ZR-75-1 (Breast)9.40 ± 1.74
MDA-MB-231 (Breast)6.12 ± 0.84

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of novel this compound derivatives.

Synthesis of this compound Chalcone Derivatives

A common and effective method for synthesizing chalcones from acetophenones is the Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Dissolve equimolar amounts of this compound and a selected substituted benzaldehyde in ethanol.

  • Slowly add a catalytic amount of aqueous NaOH or KOH solution to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude chalcone.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

G acetophenone This compound reaction Claisen-Schmidt Condensation acetophenone->reaction aldehyde Substituted Benzaldehyde aldehyde->reaction ethanol Ethanol ethanol->reaction base NaOH / KOH base->reaction chalcone Chalcone Derivative reaction->chalcone

General workflow for the synthesis of chalcone derivatives.
Antimicrobial Activity Assays

3.2.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with medium) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration showing no turbidity or by measuring the absorbance at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of This compound derivative B Perform serial dilutions in 96-well plate A->B C Inoculate wells with microbial suspension B->C D Incubate plates C->D E Visually inspect for growth or measure absorbance D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for MIC determination via broth microdilution.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound derivatives, chalcones derived from other acetophenones have been shown to modulate various cellular signaling pathways implicated in cancer and inflammation. A potential avenue of investigation for this compound chalcone derivatives could be their effect on the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway 2',4',5'-TMA Chalcone 2',4',5'-TMA Chalcone Akt Akt 2',4',5'-TMA Chalcone->Akt inhibits (?) PI3K PI3K PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth &\n Proliferation Cell Growth & Proliferation mTOR->Cell Growth &\n Proliferation promotes

Hypothesized inhibitory action on the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The field of this compound derivatives represents a promising but largely unexplored area of medicinal chemistry. Based on the activities of structurally similar compounds, these derivatives, particularly their chalcone analogs, are prime candidates for screening for antimicrobial, antioxidant, and cytotoxic activities. The experimental protocols and baseline data provided in this guide offer a solid foundation for researchers to initiate such investigations. Future work should focus on the synthesis of a library of this compound derivatives and their systematic evaluation against a broad panel of bacterial, fungal, and cancer cell lines. Elucidation of the specific molecular targets and signaling pathways affected by the most potent compounds will be crucial for their further development as potential therapeutic agents.

2',4',5'-Trimethylacetophenone: A Comprehensive Technical Guide for its Use as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',4',5'-Trimethylacetophenone is a substituted aromatic ketone that serves as a valuable and versatile chemical intermediate in organic synthesis. Its unique substitution pattern influences its reactivity and makes it a key building block for a variety of heterocyclic compounds, particularly chalcones and pyrimidines, which have shown significant potential in medicinal chemistry. This technical guide provides an in-depth overview of the synthesis of this compound, its application in the synthesis of biologically active molecules, detailed experimental protocols, and safety information.

Introduction

This compound, a derivative of acetophenone, is a key starting material for the synthesis of various organic compounds. Its chemical structure, featuring a ketone functional group and a trimethyl-substituted phenyl ring, allows for a range of chemical transformations. This guide will focus on its synthesis via Friedel-Crafts acylation and its subsequent use as a precursor for the synthesis of chalcones and pyrimidines, which are of interest in drug discovery and development due to their diverse pharmacological activities.

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene).[1][2][3] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 1,2,4-Trimethylbenzene This compound 1,2,4-Trimethylbenzene->this compound AlCl₃ (catalyst) Dichloromethane Acetyl Chloride Acetyl Chloride->this compound plus1 +

Figure 1: Synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation

This protocol details the laboratory-scale synthesis of this compound from 1,2,4-trimethylbenzene and acetyl chloride.

Materials:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure: [1][2]

  • In a clean, dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition of acetyl chloride is complete, add 1,2,4-trimethylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data:

Parameter Value Reference
Typical Yield 75-85% [1][2]
Boiling Point 246-248 °C

| Density | ~0.97 g/mL | |

Use as a Chemical Intermediate: Synthesis of Chalcones

This compound is a valuable precursor for the synthesis of chalcones via the Claisen-Schmidt condensation.[4][5] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product This compound Chalcone 2',4',5'-Trimethylchalcone (Ar-CH=CH-CO-C₆H₂(CH₃)₃) This compound->Chalcone Base (e.g., NaOH or KOH) Ethanol Aromatic Aldehyde Ar-CHO Aromatic Aldehyde->Chalcone plus1 +

Figure 2: Synthesis of Chalcones from this compound.
Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcone derivatives from this compound.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure: [4][5]

  • Dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide or potassium hydroxide with vigorous stirring.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water to precipitate the chalcone.

  • Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data for an Exemplary Chalcone Synthesis:

Reactants Product Yield Reference

| this compound + 4-Chlorobenzaldehyde | (E)-1-(2,4,5-trimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | ~80-90% | |

Use as a Chemical Intermediate: Synthesis of Pyrimidines

Chalcones derived from this compound can be further utilized to synthesize substituted pyrimidines, a class of heterocyclic compounds with a wide range of biological activities.[6][7] The synthesis typically involves the cyclocondensation of the chalcone with a nitrogen-containing reagent such as guanidine.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Chalcone 2',4',5'-Trimethylchalcone Pyrimidine Substituted Pyrimidine Chalcone->Pyrimidine Base (e.g., NaOEt) Ethanol, Reflux Guanidine Guanidine Guanidine->Pyrimidine plus1 +

Figure 3: Synthesis of Pyrimidines from Chalcones.
Experimental Protocol: Pyrimidine Synthesis

This protocol outlines a general procedure for the synthesis of pyrimidine derivatives from chalcones.

Materials:

  • Chalcone derivative

  • Guanidine Hydrochloride

  • Sodium Ethoxide (NaOEt) or other strong base

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure: [2][8]

  • Dissolve the chalcone (1.0 equivalent) and guanidine hydrochloride (1.1 equivalents) in absolute ethanol in a round-bottom flask.

  • Add a solution of sodium ethoxide in ethanol to the mixture.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • The crude pyrimidine derivative can be purified by recrystallization from an appropriate solvent.

Quantitative Data for an Exemplary Pyrimidine Synthesis:

Reactants Product Yield Reference

| (E)-1-(2,4,5-trimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one + Guanidine | 4-(4-chlorophenyl)-6-(2,4,5-trimethylphenyl)pyrimidin-2-amine | ~70-80% |[6][7] |

Biological Activities and Drug Development Potential

Derivatives of this compound, particularly chalcones and pyrimidines, have been investigated for a range of biological activities.

  • Antimicrobial Activity: Chalcones are known to exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[6] The α,β-unsaturated ketone moiety is a key pharmacophore responsible for this activity.

  • Anticancer Activity: Pyrimidine derivatives are a well-established class of anticancer agents.[8] Their structural similarity to the nucleobases of DNA and RNA allows them to interfere with nucleic acid synthesis and other cellular processes in cancer cells. Chalcones have also been shown to modulate various signaling pathways implicated in cancer, such as the NF-κB and STAT3 pathways.[9]

Signaling Pathway Modulation:

G cluster_chalcone Chalcone Derivative cluster_pathways Signaling Pathways Chalcone Chalcone NFkB NF-κB Pathway Chalcone->NFkB Inhibition STAT3 STAT3 Pathway Chalcone->STAT3 Inhibition Apoptosis Apoptosis NFkB->Apoptosis Suppression STAT3->Apoptosis Suppression

Figure 4: Potential modulation of cancer-related signaling pathways by chalcone derivatives.

Spectroscopic Data

Characterization of this compound and its derivatives is typically performed using spectroscopic methods such as ¹H NMR and ¹³C NMR.

¹H and ¹³C NMR Data for this compound:

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~7.5 s Ar-H
~7.0 s Ar-H
~2.5 s COCH₃
~2.3 s Ar-CH₃
~2.2 s Ar-CH₃
~2.1 s Ar-CH₃
¹³C NMR ~200 C=O
~140-130 Ar-C (quaternary)
~135-125 Ar-C (CH)
~30 COCH₃

| | ~20-18 | | Ar-CH₃ |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Safety and Handling

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Hazards: May be combustible. May cause skin and eye irritation. Harmful if swallowed or inhaled.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash off immediately with plenty of soap and water.

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the creation of biologically active heterocyclic compounds. The straightforward synthesis of this starting material, coupled with its utility in constructing complex molecular architectures like chalcones and pyrimidines, makes it an important tool for researchers in drug discovery and development. Further exploration of the biological activities of its derivatives is warranted to fully realize its therapeutic potential.

References

2',4',5'-Trimethylacetophenone: A Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2',4',5'-Trimethylacetophenone is a substituted aromatic ketone that serves as a valuable and versatile starting material in organic synthesis. Its unique substitution pattern influences its reactivity, making it an ideal building block for a variety of heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthetic routes to key heterocyclic systems, including chalcones, pyrimidines, pyrazoles, and benzodiazepines, starting from this compound. Detailed experimental protocols, quantitative data from analogous reactions, and visual representations of reaction workflows are presented to facilitate the practical application of this compound in research and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of these molecules often relies on the use of readily available and reactive starting materials. Substituted acetophenones, such as this compound, are particularly useful precursors due to the presence of a reactive acetyl group and a modifiable aromatic ring. The methyl groups on the phenyl ring of this compound can influence the electronic and steric properties of the molecule and its derivatives, potentially impacting the biological activity of the resulting heterocyclic compounds. This guide details the transformation of this compound into several important classes of heterocycles.

Synthesis of Chalcone Intermediates

The initial and pivotal step in the utilization of this compound as a building block for many heterocyclic systems is its conversion to a chalcone derivative. Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[1] The resulting α,β-unsaturated ketone moiety is a versatile functional group for subsequent cyclization reactions.

General Synthetic Workflow for Chalcone Synthesis

start This compound reaction Claisen-Schmidt Condensation start->reaction aldehyde Aromatic Aldehyde aldehyde->reaction intermediate Chalcone Intermediate reaction->intermediate

Caption: General synthetic pathway from this compound to a chalcone intermediate.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Distilled water

  • Dilute Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure (Solvent-Based Method):

  • Dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol (15-25 mL) in a round-bottom flask with stirring.[1]

  • Slowly add an aqueous solution of NaOH or KOH (e.g., 10-50%) to the mixture.[1]

  • Continue stirring at room temperature for 2-4 hours or reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • If necessary, acidify the mixture with dilute HCl to a neutral pH.

  • Collect the solid product by suction filtration using a Büchner funnel.[1]

  • Wash the solid with cold distilled water until the filtrate is neutral.[1]

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.[1]

Representative Data for Chalcone Synthesis
Acetophenone DerivativeAldehyde SubstituentMethodYield (%)
2',4',6'-Trimethoxyacetophenone3,4,5-TrimethoxyBase-catalyzed91
4-MethoxyacetophenonePropargyl benzaldehydeBase-catalyzedNot specified
2-AminoacetophenoneBenzaldehydeBase-catalyzedNot specified

Synthesis of Pyrimidine Derivatives

Chalcones derived from this compound can be readily converted into pyrimidine derivatives. This is typically achieved through a ring-closing condensation reaction with a guanidine salt in the presence of a base.[1] Pyrimidine derivatives are of significant interest due to their wide range of biological activities, including potential cytotoxic activity against various cancer cell lines.[1]

General Synthetic Workflow for Pyrimidine Synthesis

start Chalcone Intermediate (from this compound) reaction Cyclocondensation start->reaction guanidine Guanidine Hydrochloride guanidine->reaction product Pyrimidine Derivative reaction->product

Caption: Synthesis of pyrimidine derivatives from chalcones.

Experimental Protocol: Synthesis of Pyrimidines from Chalcones

Materials:

  • Chalcone (1.0 eq)

  • Guanidine hydrochloride (1.0-2.0 eq)

  • Potassium hydroxide (KOH) or Sodium methoxide

  • Ethanol (95% or absolute)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure (Conventional Heating):

  • In a round-bottom flask, dissolve the chalcone (1.0 eq) and guanidine hydrochloride (1.0-2.0 eq) in ethanol (20-30 mL).[1]

  • Add a solution of KOH (e.g., 50% aqueous) or sodium methoxide to the mixture to create basic conditions.[1]

  • Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by TLC.[1]

  • After completion, cool the mixture and pour it into ice-cold water. A solid product will precipitate.[1]

  • Collect the solid by filtration.[1]

  • Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrimidine derivative.[1]

Representative Data for Pyrimidine Synthesis

Specific yields for the synthesis of pyrimidines from this compound-derived chalcones are not detailed in the provided search results. The yields of such reactions are generally moderate to good, depending on the specific substrates and reaction conditions.

Synthesis of Pyrazole Derivatives

Pyrazoles are another important class of heterocyclic compounds that can be synthesized from acetophenone precursors. A two-stage flow chemistry process has been described for the efficient synthesis of substituted pyrazoles from a range of acetophenones.[2] This method involves the initial formation of an enaminone intermediate, followed by condensation with hydrazine.

General Synthetic Workflow for Pyrazole Synthesis (Flow Chemistry)

start This compound step1 Condensation (Flow Reactor 1) start->step1 dmadmf DMADMF dmadmf->step1 enaminone Enaminone Intermediate step1->enaminone step2 Cyclization (Flow Reactor 2) enaminone->step2 hydrazine Hydrazine hydrazine->step2 product Pyrazole Derivative step2->product

Caption: Two-stage flow chemistry synthesis of pyrazoles.

Experimental Protocol: Two-Stage Synthesis of Pyrazoles in Flow

This protocol is adapted from a general procedure for a range of acetophenones.[2]

Materials:

  • Acetophenone derivative (e.g., this compound)

  • N,N-Dimethylformamide dimethyl acetal (DMADMF)

  • Hydrazine hydrate

  • Dimethylformamide (DMF)

Equipment:

  • Flow chemistry system with two reactors (e.g., stainless steel coil and glass mixer-chip)

  • Syringe pumps

  • Back pressure regulator

Procedure:

  • Prepare a solution of the acetophenone derivative and DMADMF (2 equivalents) in DMF.

  • Prepare a separate solution of hydrazine hydrate (3 equivalents) in DMF.

  • Pump the acetophenone/DMADMF solution through the first heated reactor (e.g., 170 °C) to form the enaminone intermediate.[2]

  • Introduce the hydrazine solution into the flow stream, mixing with the enaminone intermediate in the second heated reactor (e.g., 150 °C) to facilitate cyclization.[2]

  • Collect the product stream after passing through a back pressure regulator.

  • Isolate the pyrazole derivative using standard workup and purification techniques.

Representative Data for Pyrazole Synthesis

The yield of pyrazoles synthesized via this flow chemistry method is dependent on the substituents on the starting acetophenone. For acetophenones with electron-donating groups, yields can be lower compared to those with electron-withdrawing groups.[2]

Acetophenone SubstituentYield (%)
4-MethoxyLower yields observed
Halogens (e.g., 4-Chloro)High yields observed

Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a class of bicyclic heterocyclic compounds with a wide range of biological activities.[3] They can be synthesized by the condensation of o-phenylenediamine with α,β-unsaturated ketones, such as the chalcones derived from this compound.[3]

General Synthetic Workflow for 1,5-Benzodiazepine Synthesis

start Chalcone Intermediate (from this compound) reaction Condensation/Cyclization start->reaction opda o-Phenylenediamine opda->reaction product 1,5-Benzodiazepine Derivative reaction->product

Caption: Synthesis of 1,5-benzodiazepines from chalcones.

Experimental Protocol: Synthesis of 1,5-Benzodiazepines from Chalcones

Materials:

  • Chalcone (1.0 eq)

  • o-Phenylenediamine (1.0-1.5 eq)

  • Piperidine (catalyst)

  • Ethanol or Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the chalcone (1.0 eq) and o-phenylenediamine (1.0-1.5 eq) in ethanol or DMF (20-30 mL) in a round-bottom flask.[1]

  • Add a few drops of piperidine as a catalyst.[1]

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[1]

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate directly from the solution.[1]

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.[1]

  • If necessary, the product can be recrystallized from ethanol.

Representative Data for 1,5-Benzodiazepine Synthesis

Microwave-assisted synthesis of 1,5-benzodiazepines from chalcones has been shown to provide excellent yields in very short reaction times (2-3 minutes).[3] Conventional heating methods typically require longer reaction times (35 minutes to several hours).[3]

MethodReaction TimeYield
Conventional Heating35 min - 6 hGood
Microwave Irradiation2-3 minExcellent

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Through a straightforward Claisen-Schmidt condensation, it can be converted into chalcone intermediates, which can then be cyclized to form pyrimidines and 1,5-benzodiazepines. Furthermore, this compound can serve as a precursor for the synthesis of pyrazoles. The methodologies presented in this guide provide a solid foundation for the utilization of this compound in the discovery and development of novel molecules with potential applications in medicinal chemistry and materials science. Further research into the specific reaction kinetics and optimization for this compound is encouraged to fully exploit its synthetic potential.

References

The Discovery and Enduring Legacy of Substituted Acetophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted acetophenones, a class of aromatic ketones, represent a cornerstone in the edifice of organic synthesis and medicinal chemistry. Their journey, from an accidental discovery to their current status as pivotal building blocks for a myriad of bioactive molecules, is a testament to the enduring power of chemical exploration. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of substituted acetophenones, tailored for professionals in the research and development arena.

A Historical Perspective: From Coal Tar to Key Intermediate

The story of acetophenone, the parent compound of this class, begins in the mid-19th century. The first synthesis of acetophenone was achieved in 1857 by the French chemist Charles Friedel, who prepared the compound by treating benzoyl chloride with dimethylzinc or by distilling a mixture of calcium benzoate and calcium acetate.[1] Initially, acetophenone was identified in the heavy-oil fraction of coal tar.[1]

A pivotal moment in the history of substituted acetophenones arrived in 1877 with the seminal work of Charles Friedel and his American collaborator, James Crafts.[2] Their discovery of the electrophilic aromatic substitution reaction, now famously known as the Friedel-Crafts reaction, revolutionized the synthesis of aromatic ketones.[2][3] The Friedel-Crafts acylation, specifically, provided a direct and versatile method to introduce an acyl group, including the acetyl group, onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3] This breakthrough unlocked the systematic synthesis of a vast array of substituted acetophenones, paving the way for the exploration of their chemical and biological properties.

The first industrial synthesis of acetophenone via the Friedel-Crafts reaction, using benzene and acetic anhydride, was realized in 1925.[1] Early investigations into the physiological properties of acetophenone led to its use as a hypnotic and anticonvulsant under the name "Hypnone" in the late 19th and early 20th centuries.[4] This marked the dawn of the medicinal chemistry of acetophenones, a field that has since blossomed to produce drugs for a wide range of therapeutic areas.[1][5][6]

Synthetic Methodologies: The Friedel-Crafts Acylation and Beyond

The Friedel-Crafts acylation remains the most fundamental and widely employed method for the synthesis of substituted acetophenones. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

The Friedel-Crafts Acylation: A Detailed Look

The mechanism of the Friedel-Crafts acylation can be summarized in the following steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion.[2][3]

  • Electrophilic Aromatic Substitution: The aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Deprotonation: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the substituted acetophenone.[2]

Friedel_Crafts_Acylation AromaticRing Substituted Benzene SigmaComplex Sigma Complex (Arenium Ion) AromaticRing->SigmaComplex + Acylium Ion AcylChloride Acetyl Chloride AcyliumIon Acylium Ion [CH₃CO]⁺ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AcyliumIon->SigmaComplex Acetophenone Substituted Acetophenone SigmaComplex->Acetophenone - H⁺ HCl HCl RegeneratedCatalyst AlCl₃

Caption: Generalized workflow of the Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-Bromoacetophenone

The following is a representative experimental protocol for the synthesis of a substituted acetophenone via Friedel-Crafts acylation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromobenzene

  • Acetyl Chloride

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride (0.055 mol) in 15 mL of dichloromethane is prepared.

  • The mixture is cooled in an ice bath.

  • A solution of acetyl chloride (0.055 mol) in 10 mL of dichloromethane is added dropwise from the dropping funnel over 10 minutes.

  • Following this, a solution of bromobenzene (0.050 mol) in 10 mL of dichloromethane is added dropwise over 10 minutes.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional 15 minutes.

  • The reaction mixture is then carefully poured into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl.

  • The mixture is transferred to a separatory funnel, and the organic layer is collected.

  • The aqueous layer is extracted with 20 mL of dichloromethane.

  • The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and again with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • The crude 4-bromoacetophenone can be further purified by recrystallization or distillation.

Biological Significance and Applications in Drug Discovery

Substituted acetophenones are privileged scaffolds in medicinal chemistry, serving as precursors and key pharmacophores in a wide array of therapeutic agents. Their biological activities are diverse and depend on the nature and position of the substituents on the aromatic ring.

Enzyme Inhibition: A Key Mechanism of Action

Many substituted acetophenones exert their biological effects by inhibiting the activity of specific enzymes. This inhibition can disrupt critical signaling pathways involved in various diseases.

Table 1: Inhibitory Activity of Substituted Acetophenones against Various Enzymes

Compound/DerivativeTarget EnzymeIC₅₀ (µM)Reference
Thiazolidinedione derivative of acetophenone (PZ-11)MCF-7 breast cancer cells17.35[4]
Acetophenone-1,2,3-triazole derivative (Compound 14)Enoyl-Acyl Carrier Protein Reductase (InhA)0.002[5]
Benzonate derivative of 2,4-dihydroxy-5-methylacetophenone (7u)α-Glucosidase1.68[7]
Monosubstituted acetophenone thiosemicarbazone (TSC 6)Tyrosinase0.34[8]
Acetophenone derivativeα-Glycosidase167.98 ± 25.06[1]
Acetophenone derivativeHuman Carbonic Anhydrase I555.76 ± 56.07[1]
Acetophenone derivativeHuman Carbonic Anhydrase II598.63 ± 90.04[1]
Acetophenone derivativeAcetylcholinesterase71.34 ± 11.25[1]
Acetophenone derivativeTyrosinase73.65 - 101.13[1]
Case Study: Inhibition of Tyrosinase and the Melanogenesis Pathway

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[9][10] Overproduction of melanin can lead to hyperpigmentation disorders. Substituted acetophenones have emerged as potent inhibitors of tyrosinase, making them attractive candidates for the development of skin-lightening agents.

The inhibition of tyrosinase disrupts the melanogenesis signaling pathway. This pathway is initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), which activates adenylyl cyclase (AC) and increases intracellular cyclic AMP (cAMP) levels.[11][12] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB).[13] Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and differentiation.[8][13] MITF then promotes the transcription of tyrosinase and other melanogenic enzymes. Substituted acetophenone-based tyrosinase inhibitors can directly bind to the active site of tyrosinase, preventing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby blocking melanin synthesis.[10][14]

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome aMSH α-MSH MC1R MC1R aMSH->MC1R AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF_gene MITF Gene CREB->MITF_gene activates transcription MITF MITF MITF_gene->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene activates transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor Substituted Acetophenone Inhibitor Inhibitor->Tyrosinase inhibits

Caption: Inhibition of the Melanogenesis Signaling Pathway.

Experimental Workflow: From Synthesis to Characterization

The development of novel substituted acetophenones follows a structured experimental workflow, encompassing synthesis, purification, and comprehensive characterization to confirm the structure and purity of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization ReactionSetup Reaction Setup (Glassware, Reagents) Reaction Friedel-Crafts Acylation ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Quenching Quenching Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation PurificationMethod Choice of Purification Evaporation->PurificationMethod Recrystallization Recrystallization PurificationMethod->Recrystallization Solid Distillation Distillation PurificationMethod->Distillation Liquid Chromatography Column Chromatography PurificationMethod->Chromatography Mixture Spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) Recrystallization->Spectroscopy Distillation->Spectroscopy Chromatography->Spectroscopy Physical Physical Characterization (Melting Point, etc.) Spectroscopy->Physical Purity Purity Assessment (HPLC, Elemental Analysis) Physical->Purity

Caption: A typical experimental workflow for substituted acetophenones.

Conclusion

From their serendipitous discovery to their rational design as targeted therapeutics, substituted acetophenones have carved an indispensable niche in chemical and pharmaceutical sciences. The foundational Friedel-Crafts acylation continues to be a workhorse for their synthesis, while modern advancements in medicinal chemistry have unveiled their potential to modulate a wide range of biological targets. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of this versatile class of compounds is essential for harnessing their full potential in the quest for novel and effective therapeutic agents.

References

Methodological & Application

Synthesis of 2',4',5'-Trimethylacetophenone via Friedel-Crafts Acylation: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2',4',5'-trimethylacetophenone through the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene). Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings, producing aryl ketones that are valuable intermediates in the pharmaceutical and fine chemical industries.[1][2] This protocol details the reaction using acetyl chloride as the acylating agent and anhydrous aluminum chloride as the Lewis acid catalyst. The methodology covers the experimental setup, reaction execution, product isolation, and purification. Additionally, expected yields and purity based on analogous reactions are presented to guide researchers in their synthetic endeavors.

Introduction

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[3] The reaction between an aromatic hydrocarbon, such as 1,2,4-trimethylbenzene, and an acylating agent like acetyl chloride is facilitated by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2][3] The methyl groups on the 1,2,4-trimethylbenzene ring are activating and ortho-, para-directing, which influences the regioselectivity of the acylation.[4] Consequently, the primary product of the acetylation of 1,2,4-trimethylbenzene is this compound. This ketone is a useful building block for the synthesis of more complex molecules in drug discovery and materials science.

Data Presentation

SubstrateAcylating AgentCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
TolueneAcetic AnhydrideAnhydrous AlCl₃Toluene90-950.5~85-90>97 (p-isomer)
p-XyleneAcetyl ChlorideAnhydrous AlCl₃Dichloromethane0 to RTNot SpecifiedHigh (unspecified)Not Specified
BenzeneEthanoyl ChlorideAnhydrous AlCl₃Benzene600.5Not SpecifiedNot Specified

Note: The data presented is based on similar Friedel-Crafts acylation reactions and should be considered as a guideline for the synthesis of this compound.[5][6]

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound.

Materials and Reagents:

  • 1,2,4-Trimethylbenzene (Pseudocumene), anhydrous

  • Acetyl Chloride, anhydrous

  • Aluminum Chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

1. Reaction Setup: a. Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator before use to prevent moisture from deactivating the catalyst. b. In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. c. Suspend 14.7 g (0.11 mol) of anhydrous aluminum chloride in 50 mL of anhydrous dichloromethane in the flask.[3] d. Cool the suspension to 0 °C using an ice bath with continuous stirring.[3]

2. Formation of the Acylium Ion: a. In a separate dry flask, prepare a solution of 7.85 g (0.10 mol) of acetyl chloride in 25 mL of anhydrous dichloromethane. b. Transfer this solution to the addition funnel. c. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the temperature of the reaction mixture between 0-5 °C.[3]

3. Acylation Reaction: a. Prepare a solution of 12.02 g (0.10 mol) of 1,2,4-trimethylbenzene in 25 mL of anhydrous dichloromethane. b. After the addition of acetyl chloride is complete, add the 1,2,4-trimethylbenzene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.[3] c. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[3]

4. Work-up and Product Isolation: a. Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.[3] b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer twice with 30 mL portions of dichloromethane.[3] d. Combine all the organic layers and wash successively with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.[3] e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

5. Purification: a. Filter the drying agent and remove the dichloromethane using a rotary evaporator. b. The crude product can be purified by vacuum distillation to obtain pure this compound.

Mandatory Visualizations

Reaction Signaling Pathway

Friedel_Crafts_Acylation Mechanism of Friedel-Crafts Acylation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium + AlCl₃ AlCl3_cat Aluminum Chloride (AlCl₃) AlCl3_cat->Acylium Sigma Sigma Complex (Carbocation Intermediate) Acylium->Sigma AlCl4_minus [AlCl₄]⁻ Aromatic 1,2,4-Trimethylbenzene Aromatic->Sigma + Acylium Ion Product_complex Product-AlCl₃ Complex Sigma->Product_complex - H⁺ HCl HCl Sigma->HCl Product This compound Product_complex->Product Aqueous Workup

Caption: Mechanism of the Friedel-Crafts Acylation Reaction.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis start Start: Prepare Dry Glassware and Reagents setup Reaction Setup: Suspend AlCl₃ in CH₂Cl₂ Cool to 0°C start->setup acylium_formation Acylium Ion Formation: Dropwise addition of Acetyl Chloride in CH₂Cl₂ setup->acylium_formation acylation Acylation: Dropwise addition of 1,2,4-Trimethylbenzene Stir at Room Temperature acylium_formation->acylation workup Work-up: Quench with Ice/HCl Separate Layers acylation->workup extraction Extraction: Extract aqueous layer with CH₂Cl₂ workup->extraction washing Washing: Wash combined organic layers with H₂O, NaHCO₃, and Brine extraction->washing drying Drying: Dry organic layer over MgSO₄/Na₂SO₄ washing->drying purification Purification: Filter and evaporate solvent Vacuum Distillation drying->purification end End Product: This compound purification->end

Caption: Workflow for the Synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 2',4',5'-Trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of Chalcones in Drug Discovery

Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif serves as a key precursor in the biosynthesis of various flavonoids and isoflavonoids in plants.[1] Both natural and synthetic chalcones have garnered significant attention in medicinal chemistry and drug development due to their extensive spectrum of pharmacological activities. These properties include anticancer, anti-inflammatory, antioxidant, antimicrobial, and antimalarial effects.[2]

The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone functional group, which can act as a Michael acceptor and interact with biological nucleophiles, such as the cysteine residues within proteins. The relative ease of their synthesis and the potential to introduce diverse substituents on both aromatic rings make chalcones an exceptionally attractive scaffold for developing novel therapeutic agents.[3] The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.[3][4]

This document provides detailed protocols and application notes for the synthesis of novel chalcones using 2',4',5'-Trimethylacetophenone as the ketone precursor, highlighting its potential in generating diverse molecular libraries for drug discovery programs.

Application Note 1: Synthesis of Chalcone Intermediates

Chalcones are valuable intermediates formed via a base-catalyzed Claisen-Schmidt condensation.[5] This reaction involves the cross-aldol condensation between an enolizable ketone (this compound) and an aromatic aldehyde that typically lacks α-hydrogens.[6] The resulting α,β-unsaturated ketone moiety in the chalcone backbone is a key pharmacophore and a versatile handle for subsequent cyclization reactions to form numerous heterocyclic systems.

The Claisen-Schmidt Condensation: Mechanism

The reaction proceeds in three main steps under basic conditions:

  • Enolate Formation : A strong base (e.g., OH⁻) abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack : The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde to form an aldol addition product (a β-hydroxy ketone).

  • Dehydration : The aldol intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the chalcone. This final step is often spontaneous as the resulting conjugated system is highly stable.

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Workflow for Chalcone Synthesis

A typical experimental workflow involves the preparation of reactants, the condensation reaction, isolation of the crude product, and subsequent purification and characterization.

Experimental_Workflow start Start: Define Target Chalcone reactants Reactant Preparation (Dissolve this compound & Aromatic Aldehyde in Ethanol) start->reactants reaction Base-Catalyzed Condensation (Add aq. KOH/NaOH dropwise) reactants->reaction monitoring Reaction Monitoring (TLC, Precipitate Formation) reaction->monitoring workup Workup & Isolation (Acidify with HCl, Filter solid) monitoring->workup Reaction Complete purification Purification (Recrystallization from Ethanol) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End: Pure Chalcone characterization->end

Caption: A logical workflow for chalcone synthesis and purification.

Protocol 1.1: General Procedure for Chalcone Synthesis

This protocol details the base-catalyzed condensation of this compound with a representative aromatic aldehyde.

Materials and Reagents

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 eq)

  • Ethanol (95% or absolute)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 40-60% aqueous solution

  • Dilute Hydrochloric Acid (HCl, 10% aqueous solution)

  • Deionized Water (ice-cold)

  • Ethyl Acetate and Hexane (for TLC)

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • TLC plates and developing chamber

  • Melting point apparatus

Procedure

  • Reactant Preparation : In a round-bottom flask, dissolve equimolar amounts (e.g., 10 mmol) of this compound and the selected aromatic aldehyde in a suitable volume of ethanol (20-30 mL).

  • Base-catalyzed Condensation : Cool the flask in an ice bath with continuous stirring. Slowly add the aqueous KOH or NaOH solution dropwise to the mixture over 15-20 minutes. The solution will typically turn colored and may become turbid.

  • Reaction Progression : After the addition of the base, remove the ice bath and allow the mixture to stir at room temperature. The reaction time can range from 4 to 24 hours, depending on the reactivity of the substrates.[7]

  • Reaction Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1). The formation of a solid precipitate often indicates product formation.

  • Workup and Isolation : Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ice-cold water (approx. 200 mL). Acidify the mixture by slowly adding 10% HCl until the pH is neutral (pH ~7).

  • Filtration : Collect the precipitated solid product by suction filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove any residual base or salts.

  • Purification : The crude chalcone can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization : Characterize the final product by determining its melting point (MP) and using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry (MS).

Data Presentation

Quantitative data from the synthesis should be systematically recorded for analysis and comparison.

Table 1: Representative Reaction Parameters

ParameterConditionRationale
Ketone This compoundThe enolizable ketone providing the α-carbon nucleophile.
Aldehyde Substituted BenzaldehydeThe electrophilic partner, substituents will affect yield and activity.
Catalyst 40-60% aq. KOH / NaOHStrong base required to deprotonate the ketone to form the enolate.[3]
Solvent EthanolA polar protic solvent that effectively dissolves reactants and catalyst.
Temperature 0°C to Room TemperatureInitial cooling controls the exothermic reaction; RT allows it to proceed to completion.
Reaction Time 4 - 24 hoursDependent on the electrophilicity of the aldehyde and steric hindrance.

Table 2: Template for Characterization Data of Synthesized Chalcone (Note: Specific values will vary based on the aromatic aldehyde used)

PropertyMeasurement
Product Name (2E)-1-(2,4,5-trimethylphenyl)-3-(aryl)prop-2-en-1-one
Appearance Yellow crystalline solid
Yield (%) e.g., 75-95%
Melting Point (°C) To be determined
¹H-NMR (CDCl₃, δ ppm) e.g., 7.8-7.2 (Ar-H, vinyl-H), 2.5-2.2 (Ar-CH₃)
¹³C-NMR (CDCl₃, δ ppm) e.g., 190 (C=O), 145-120 (Ar-C, vinyl-C), 21-19 (Ar-CH₃)
IR (KBr, cm⁻¹) e.g., ~1650 (C=O stretch, conjugated), ~1600 (C=C stretch)
MS (m/z) Calculated vs. Found

Application Note 2: Biological Significance and Drug Development Potential

Chalcones derived from substituted acetophenones are privileged scaffolds in drug discovery.[8] The α,β-unsaturated ketone system is a known pharmacophore that can covalently bind to nucleophilic residues in enzyme active sites, leading to biological activity.[8] Chalcones have been reported to inhibit numerous cellular signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

One of the key mechanisms underlying the anti-inflammatory and anticancer activity of many chalcones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a transcription factor that, upon activation by stimuli like lipopolysaccharide (LPS), translocates to the nucleus and promotes the expression of pro-inflammatory and pro-survival genes. Some chalcones can inhibit this pathway, for instance, by preventing the degradation of the IκBα inhibitor, thus trapping NF-κB in the cytoplasm.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB IkB_p IκBα-P NFkB_active Active NF-κB NFkB_inactive->NFkB_active Releases Chalcone Chalcone Chalcone->IKK Inhibits Degradation IkB_p->Degradation Ubiquitination & Degradation NFkB_translocated Active NF-κB NFkB_active->NFkB_translocated Translocation DNA DNA NFkB_translocated->DNA Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription

Caption: Chalcone inhibiting the NF-κB signaling pathway.

References

Synthesis and Bioactivity of Chalcones Derived from 2',4',5'-Trimethylacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Both naturally occurring and synthetic chalcones have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed protocols for the synthesis of bioactive chalcones starting from 2',4',5'-trimethylacetophenone and outlines methodologies for evaluating their potential therapeutic applications.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The synthesis of chalcones from this compound is efficiently achieved through the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an aromatic ketone (this compound) with an aromatic aldehyde.

Experimental Protocol: General Procedure for Chalcone Synthesis

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (95%)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Distilled water

  • Dilute Hydrochloric Acid (HCl)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted aromatic aldehyde (1.0 equivalent) in ethanol (20-30 mL) with stirring.

  • Slowly add an aqueous solution of KOH (e.g., 50%) or NaOH to the mixture while maintaining stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 2-3.

  • A solid precipitate of the chalcone will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone. The yield of the purified product is typically in the range of 70-85%.

  • Confirm the structure and purity of the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Data Presentation: Bioactivity of Structurally Related Chalcones

While specific quantitative data for chalcones derived directly from this compound is not extensively available in the public domain, the following tables summarize the bioactivity of structurally similar chalcones to provide a reference for expected potency.

Table 1: Anticancer Activity of Trimethoxy-Substituted Chalcones

CompoundCell LineIC50 (µM)Reference
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHeLa3.204[1]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMCF-73.849[1]
Chalcone with 4-methoxy substitution on B-ringMCF-73.44 ± 0.19[2]
Chalcone with 4-methoxy substitution on B-ringHepG24.64 ± 0.23[2]
Chalcone with 4-methoxy substitution on B-ringHCT1166.31 ± 0.27[2]

Table 2: Antimicrobial Activity of Substituted Chalcones

CompoundMicroorganismZone of Inhibition (mm)ConcentrationReference
2-hydroxy-5-nitro chalcone derivative (5a)E. coli2150 µg/mL[3]
2-hydroxy-5-nitro chalcone derivative (5a)P. aeruginosa2850 µg/mL[3]
2-hydroxy-5-nitro chalcone derivative (5a)S. aureus2950 µg/mL[3]
2-hydroxy-5-nitro chalcone derivative (5d)E. coli2250 µg/mL[3]
2-hydroxy-5-nitro chalcone derivative (5d)P. aeruginosa2950 µg/mL[3]
2-hydroxy-5-nitro chalcone derivative (5d)S. aureus2850 µg/mL[3]

Table 3: Anti-inflammatory Activity of Trimethoxy-Substituted Chalcones

CompoundAssayIC50 (µM)Reference
Chalcones from 2,4,6-trimethoxyacetophenoneNO Production Inhibition (RAW 264.7 cells)1.34 - 27.60[4]

Experimental Protocols for Bioactivity Evaluation

Anticancer Activity: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium

  • 96-well plates

  • Synthesized chalcones dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the chalcone derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.[5]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized chalcones.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile cork borer

  • Synthesized chalcones dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Swab the surface of the nutrient agar plates uniformly with the bacterial inoculum.

  • Well Preparation: Aseptically punch wells (e.g., 6 mm in diameter) in the agar plates using a sterile cork borer.

  • Compound Addition: Add a specific volume (e.g., 100 µL) of the dissolved chalcone solution at a known concentration into each well. Also, add a standard antibiotic to one well as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]

Anti-inflammatory Activity: Inhibition of NF-κB Signaling

Chalcones often exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. This can be assessed by Western blot analysis of key proteins in the pathway.

Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the synthesized chalcones for a specified time.

  • Protein Extraction: Lyse the cells and extract the total protein. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key NF-κB pathway proteins such as p65, phospho-p65, IκBα, and phospho-IκBα. A loading control like β-actin or GAPDH should also be used.

  • Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein expression levels, indicating the modulatory effect of the chalcones on the NF-κB pathway.

Apoptosis Induction: Caspase-3/7 Activity Assay

Activation of caspases, particularly caspase-3 and -7, is a hallmark of apoptosis.

Materials:

  • Cancer cell lines

  • White-walled 96-well plates

  • Synthesized chalcones

  • Caspase-Glo® 3/7 Assay Kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of approximately 10,000 cells/well and incubate overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the chalcones for different time points (e.g., 6, 12, 24 hours).[7]

  • Assay Reagent Addition: Equilibrate the plate to room temperature and add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[7]

  • Incubation and Measurement: Mix the contents on a plate shaker and incubate at room temperature for 1-3 hours. Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis induction.[7]

Visualizations

Experimental Workflow

G cluster_bioactivity Biological Activity Evaluation start Start: this compound & Substituted Aldehyde synthesis Claisen-Schmidt Condensation (Base-catalyzed) start->synthesis chalcone Synthesized Chalcone Derivative synthesis->chalcone purification Purification (Recrystallization) chalcone->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization anticancer Anticancer Assay (MTT) characterization->anticancer antimicrobial Antimicrobial Assay (Agar Well Diffusion) characterization->antimicrobial antiinflammatory Anti-inflammatory Assay (Western Blot for NF-κB) characterization->antiinflammatory apoptosis Apoptosis Assay (Caspase-3/7) characterization->apoptosis data Data Analysis (IC50, Zone of Inhibition, etc.) anticancer->data antimicrobial->data antiinflammatory->data apoptosis->data

Caption: Workflow for the synthesis and biological evaluation of chalcones.

NF-κB Signaling Pathway Inhibition by Chalcones

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκBα-p65/p50 IKK->IkB_NFkB Phosphorylates IκBα p_IkB p-IκBα IkB_NFkB->p_IkB NFkB p65/p50 IkB_NFkB->NFkB Releases degradation Proteasomal Degradation p_IkB->degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->transcription chalcone Chalcone Derivative chalcone->IKK Inhibits chalcone->NFkB_nuc Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Apoptosis Induction Pathway

G cluster_pathways Apoptotic Pathways chalcone Chalcone Derivative extrinsic Extrinsic Pathway (Death Receptors) chalcone->extrinsic Induces intrinsic Intrinsic Pathway (Mitochondrial) chalcone->intrinsic Induces caspase8 Caspase-8 extrinsic->caspase8 Activates caspase9 Caspase-9 intrinsic->caspase9 Activates caspase37 Executioner Caspases (Caspase-3/7) caspase8->caspase37 Activates caspase9->caspase37 Activates apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: General overview of apoptosis induction by chalcones.

References

Application Notes: Experimental Setup for the Acylation of 1,2,4-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acylation of 1,2,4-trimethylbenzene, also known as pseudocumene, is a significant electrophilic aromatic substitution reaction in organic synthesis. This process is primarily used to produce 2',4',5'-trimethylacetophenone, a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals. The most common method employed is the Friedel-Crafts acylation, which involves the reaction of 1,2,4-trimethylbenzene with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a strong Lewis acid catalyst. This document provides detailed protocols for the acylation of 1,2,4-trimethylbenzene using both acetyl chloride and acetic anhydride, outlines the experimental workflow, and presents comparative data for different reaction conditions.

Reaction Overview

The Friedel-Crafts acylation of 1,2,4-trimethylbenzene proceeds by introducing an acyl group, typically an acetyl group (CH₃CO-), onto the aromatic ring. The methyl groups on the ring are activating and direct the incoming electrophile to the most sterically accessible and electronically favorable position, which is position 5, yielding this compound as the major product.

General Reaction Scheme: Reactants: 1,2,4-Trimethylbenzene and an Acylating Agent (e.g., Acetyl Chloride) Catalyst: Lewis Acid (e.g., Aluminum Chloride, AlCl₃) Product: this compound

The mechanism begins with the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid catalyst.[1][2] This ion is then attacked by the nucleophilic π-electrons of the 1,2,4-trimethylbenzene ring, forming a resonance-stabilized carbocation intermediate (sigma complex).[2] Finally, a proton is eliminated from the ring to restore aromaticity, yielding the final ketone product and regenerating the catalyst in the presence of a base during workup.[1]

Data Presentation

The following table summarizes various quantitative parameters for the Friedel-Crafts acylation of substituted benzenes, providing a comparative overview of different methodologies applicable to 1,2,4-trimethylbenzene.

Acylating AgentCatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Acetyl ChlorideAlCl₃Dichloromethane0 to RT0.5 - 1~85-95[1]
Acetic AnhydrideAlCl₃Excess Toluene*90 - 950.5~80-90[3]
Acetic AnhydrideFeCl₃·6H₂OIonic Liquid602 - 465 - 94[4]
Acetic AnhydrideZeolite H-BEANone (Solvent-free)1504~70-80[5]
Acetic AnhydridePreyssler's AnionNone (Solvent-free)800.25 - 390 - 98[6]

Note: Data for toluene, a structurally similar methylbenzene, is included to represent a common protocol.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Aluminum chloride is corrosive and reacts violently with water.[2] Acetyl chloride and acetic anhydride are corrosive and lachrymatory. Dichloromethane is a toxic and volatile solvent.[2]

Protocol 1: Acylation using Acetyl Chloride and Aluminum Chloride

This protocol details the acylation of 1,2,4-trimethylbenzene with acetyl chloride, a highly reactive acylating agent.[7] The reaction is typically controlled at a low temperature initially due to its exothermic nature.[1]

Materials and Reagents:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (addition funnel)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for distillation (optional, for purification)

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube. Flush the system with an inert gas like nitrogen.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice/water bath.

  • Addition of Acetyl Chloride: Prepare a solution of acetyl chloride (1.05 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C.

  • Addition of Substrate: After forming the acylium ion complex, add a solution of 1,2,4-trimethylbenzene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer one more time with dichloromethane.

  • Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or flash column chromatography.

Protocol 2: Acylation using Acetic Anhydride and Aluminum Chloride

This protocol uses acetic anhydride, which is less volatile and often more convenient to handle than acetyl chloride. The reaction may require heating to proceed to completion.[3]

Materials and Reagents:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Hydroxide (NaOH) solution or Saturated NaHCO₃ solution

  • Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a gas outlet/trap

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a dry three-neck flask equipped with a stirrer, dropping funnel, and condenser, place anhydrous aluminum chloride (2.2 equivalents). Note: A larger amount of catalyst is needed as it complexes with the byproduct acetic acid.

  • Addition of Reactants: Add 1,2,4-trimethylbenzene (1.0 equivalent) to the flask. In the dropping funnel, place acetic anhydride (1.1 equivalents).

  • Reaction: Slowly add the acetic anhydride to the stirred mixture. An exothermic reaction will occur. After the initial reaction subsides, heat the mixture in a water bath at 80-90 °C for about 30 minutes, or until the evolution of HCl gas ceases.[3]

  • Work-up: Cool the reaction flask in an ice bath. Slowly and carefully add a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the aluminum salts.[3]

  • Extraction: Transfer the mixture to a separatory funnel. If a solvent like dichloromethane or toluene was used, separate the organic layer. If no solvent was used, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the organic layer with water, then with 5% NaOH or saturated NaHCO₃ solution to remove acidic impurities, and finally with water again.[3]

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solution using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation.

Mandatory Visualizations

Caption: Mechanism of Friedel-Crafts Acylation.

G General Experimental Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Dry Glassware (3-Neck Flask, Condenser, Funnel) Inert 2. Flush with Inert Gas (e.g., Nitrogen) Setup->Inert Reagents 3. Add Catalyst & Solvent Inert->Reagents Cool 4. Cool to 0 °C Reagents->Cool Addition 5. Dropwise Addition of Reactants Cool->Addition Stir 6. Stir at RT or Heat Addition->Stir Monitor 7. Monitor by TLC Stir->Monitor Quench 8. Quench with Acid/Ice Monitor->Quench Extract 9. Extract with Organic Solvent Quench->Extract Wash 10. Wash with Base & Brine Extract->Wash Dry 11. Dry & Concentrate Wash->Dry Purify 12. Purify (Distillation/Chromatography) Dry->Purify Analysis Analysis Purify->Analysis Characterization (NMR, IR, GC-MS)

Caption: Workflow for Acylation of 1,2,4-Trimethylbenzene.

References

Application Notes and Protocols for the Characterization of 2',4',5'-Trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the analytical characterization of 2',4',5'-trimethylacetophenone, a key intermediate in various synthetic pathways. The following protocols and data are designed to assist researchers in confirming the identity, purity, and structural attributes of this compound.

Overview of Analytical Techniques

A multi-faceted approach employing various analytical techniques is essential for the unambiguous characterization of this compound. This includes spectroscopic methods to elucidate the molecular structure and chromatographic techniques to assess purity. The primary techniques covered in these notes are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Gas Chromatography (GC): To assess purity and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • UV-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Predicted Spectroscopic and Chromatographic Data

Due to the limited availability of experimentally derived spectral data for this compound, the following tables summarize the predicted values based on spectroscopic principles and data from closely related isomers. These tables provide a reference for the expected analytical outcomes.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.6s1HAromatic H (H-6')
~7.0 - 7.1s1HAromatic H (H-3')
~2.5s3HAcetyl CH₃ (-COCH₃)
~2.3s3HAromatic CH₃ (at C-5')
~2.25s3HAromatic CH₃ (at C-4')
~2.2s3HAromatic CH₃ (at C-2')
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~200 - 205Carbonyl C (C=O)
~140 - 145Aromatic C (C-4')
~135 - 140Aromatic C (C-2')
~130 - 135Aromatic C (C-5')
~130 - 135Aromatic C (C-1')
~128 - 132Aromatic C (C-6')
~125 - 130Aromatic C (C-3')
~30Acetyl CH₃ (-COCH₃)
~20 - 25Aromatic CH₃ (at C-4' or C-5')
~18 - 22Aromatic CH₃ (at C-2')
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/z RatioPredicted Identity of Fragment Ion
162Molecular ion [M]⁺
147[M - CH₃]⁺ (Loss of acetyl methyl group)
119[M - COCH₃]⁺ (Loss of acetyl group)
91Tropylium ion [C₇H₇]⁺ (Characteristic for substituted benzenes)
43Acetyl cation [CH₃CO]⁺
Table 4: Predicted and Typical Chromatographic Parameters
TechniqueStationary PhaseMobile Phase/Carrier GasPredicted Retention Time/Index
GC5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent)HeliumVaries with conditions
HPLCC18 (Octadecylsilane)Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acidVaries with conditions

Experimental Protocols

The following are detailed protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 500 MHz)

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, 2-second relaxation delay).

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Spectral_Interpretation cluster_data Acquired Data cluster_info Derived Information NMR_Data NMR (1H, 13C) Connectivity Connectivity & Environment NMR_Data->Connectivity MS_Data MS MolWeight Molecular Weight & Fragmentation MS_Data->MolWeight IR_Data IR FuncGroups Functional Groups IR_Data->FuncGroups Chromo_Data Chromatography (GC, HPLC) Purity Purity Chromo_Data->Purity Structure_Confirmation Structure Confirmation Connectivity->Structure_Confirmation MolWeight->Structure_Confirmation FuncGroups->Structure_Confirmation Purity->Structure_Confirmation

Application Note: Purification of 2',4',5'-Trimethylacetophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2',4',5'-Trimethylacetophenone is an aromatic ketone intermediate valuable in the synthesis of various organic compounds. Its purity is critical for subsequent reactions and the integrity of final products. Column chromatography is a fundamental, reliable, and scalable technique for the purification of this compound from reaction byproducts and starting materials. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, including method development using Thin-Layer Chromatography (TLC), execution of the column separation, and analysis of the resulting fractions.

Physicochemical Properties and Chromatographic Behavior

This compound is a moderately polar compound due to the presence of a ketone functional group.[1] Its separation on a polar stationary phase like silica gel is governed by the equilibrium between its adsorption to the silica and its solubility in the mobile phase.[2] A non-polar mobile phase, typically a mixture of hexane and a slightly more polar solvent like ethyl acetate, is used to elute the compound from the column.[3][4] Less polar impurities will elute first, followed by the target compound, while more polar impurities will be retained more strongly on the silica gel.[5]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄O[1][6]
Molecular Weight 162.23 g/mol [1]
Appearance Liquid (at standard conditions)
CAS Number 2040-07-5[1][6]

Experimental Protocols

Method Development using Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system (eluent) using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound, ensuring good separation from impurities.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Crude this compound sample

  • Developing chamber

  • Solvents: n-Hexane, Ethyl Acetate

  • Capillary tubes for spotting

  • UV lamp (254 nm) for visualization

Protocol:

  • Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v).

  • Pour a small amount of the first eluent mixture into the developing chamber, cover it, and let it saturate for 5-10 minutes.

  • Dissolve a small amount of the crude sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Place the TLC plate into the saturated chamber and allow the solvent front to ascend to near the top of the plate.[7]

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the separated spots under a UV lamp (254 nm). This compound will appear as a dark spot.[3]

  • Calculate the Rf value for the target compound spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Repeat the process with different eluent ratios until an Rf value of ~0.25-0.35 is achieved. This will be the eluent used for the column chromatography.

Table 2: Representative TLC Data for Method Development

Eluent System (Hexane:Ethyl Acetate)Rf of this compound (Approx.)Observations
95:50.55Compound moves too fast, poor separation from non-polar impurities.
90:10 0.30 Optimal separation observed from major impurities.
85:150.15Compound moves too slowly, band broadening may occur.
Purification by Column Chromatography

This protocol is suitable for purifying gram-scale quantities of the crude product.[5]

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Optimal eluent (determined by TLC, e.g., 90:10 Hexane:Ethyl Acetate)

  • Crude this compound

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

Protocol:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.[5]

    • Add a thin layer of sand (approx. 0.5 cm).

    • In a separate beaker, prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[8][9]

    • Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry as needed until the desired column height is reached. Never let the top of the silica gel run dry.[5][8]

    • Add another thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder.

    • Carefully add the concentrated sample or the dry-loaded silica onto the top layer of sand in the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.[8]

    • Open the stopcock and begin collecting the eluting solvent in fractions. Maintain a constant flow rate.

    • Continuously add fresh eluent to the top of the column to prevent it from running dry.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.[8]

    • Spot the crude material, the target compound standard (if available), and several collected fractions on the same TLC plate.

    • Combine the fractions that show a single spot corresponding to the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Visualized Workflows and Principles

The following diagrams illustrate the experimental workflow and the underlying principles of the chromatographic separation.

G A TLC Method Development B Select Optimal Solvent System (e.g., 90:10 Hexane:EtOAc) A->B C Column Packing (Silica Gel Slurry) B->C D Sample Loading (Crude Product) C->D E Elution with Solvent System D->E F Fraction Collection E->F G Fraction Analysis (by TLC) F->G H Combine Pure Fractions G->H I Solvent Removal (Rotary Evaporation) H->I J Purified 2',4',5'- Trimethylacetophenone I->J

Caption: Experimental workflow for the purification of this compound.

Caption: Logical diagram showing separation based on polarity.

References

Application Notes and Protocols: Recrystallization of 2',4',5'-Trimethylacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recrystallization is a fundamental purification technique used to isolate and purify solid organic compounds. For derivatives of 2',4',5'-trimethylacetophenone, which are often synthesized as crude products containing impurities from starting materials or side reactions, recrystallization is a critical step to obtain materials of high purity. This is particularly important in drug development and materials science, where purity can significantly impact biological activity and material properties. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Data Presentation: Solvent Selection for Acetophenone Derivatives

The choice of solvent is the most critical factor in a successful recrystallization. The following table summarizes common solvents and solvent systems that have been successfully employed for the recrystallization of acetophenone and its derivatives, providing a starting point for developing a protocol for this compound derivatives.

Solvent/Solvent SystemCompound TypeKey ConsiderationsReference
Ethanol (95% or absolute)Acetophenone derivatives (e.g., chalcones, hydrazones)Good solubility at high temperatures and lower solubility at low temperatures for many polar organic compounds.[1][2][1][2]
Dichloromethane/HexaneNitrochalconesA two-solvent system where the compound is soluble in dichloromethane and insoluble in hexane. Hexane is added as the anti-solvent to induce crystallization.[3][3]
n-Hexane/AcetoneGeneral KetonesA common mixed-solvent system for compounds that are too soluble in one solvent and not soluble enough in the other.[4][4]
WaterPolar, water-soluble compoundsSuitable for highly polar compounds. However, many organic compounds "oil out" instead of crystallizing.[4][4]
TolueneAromatic compoundsCan be effective for compounds with aromatic rings, but may have similar solubility to impurities.[5][5]

Experimental Protocols

The following protocols provide detailed methodologies for the recrystallization of solid derivatives of this compound. It is recommended to first perform small-scale solubility tests with a few milligrams of the crude product to determine the optimal solvent or solvent system.[6][7]

Protocol 1: Single-Solvent Recrystallization using Ethanol

This method is a good starting point, as ethanol is frequently used for the recrystallization of acetophenone derivatives.[1][2]

Materials:

  • Crude this compound derivative

  • 95% Ethanol

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula and glass rod

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

    • In a separate beaker, heat the 95% ethanol on a hot plate.

    • Add the hot ethanol portion-wise to the flask containing the crude solid while stirring and gently heating.[1]

    • Continue adding the hot solvent until the solid just completely dissolves. Use the minimum amount of hot solvent necessary to ensure a good yield.[1]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of hot solvent in the receiving flask to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of pure crystals.[8]

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[6]

  • Isolation of Crystals:

    • Set up a Büchner funnel with filter paper and wet the paper with a small amount of cold 95% ethanol.

    • Turn on the vacuum and pour the crystalline slurry into the funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Allow air to be drawn through the crystals on the filter paper for several minutes to partially dry them.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely, or dry in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.[1]

Protocol 2: Two-Solvent Recrystallization using Dichloromethane and Hexane

This method is useful if a single suitable solvent cannot be found. The compound should be soluble in the first solvent (dichloromethane) and insoluble in the second (hexane).[3]

Materials:

  • Crude this compound derivative

  • Dichloromethane

  • Hexane

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution:

    • Dissolve the crude solid in the minimum amount of warm dichloromethane in an Erlenmeyer flask.

  • Inducing Crystallization:

    • Slowly add hexane dropwise to the solution while swirling. Continue adding hexane until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

    • Gently warm the solution until it becomes clear again.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to promote further crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane.

    • Dry the purified crystals on a watch glass.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound Derivatives start Start with Crude Solid Derivative dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool Impurities Removed hot_filtration->cool No Impurities ice_bath Cool in Ice Bath to Maximize Crystal Formation cool->ice_bath filter Isolate Crystals by Vacuum Filtration ice_bath->filter wash Wash with Small Amount of Cold Solvent filter->wash dry Dry the Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A generalized workflow for the recrystallization of solid organic compounds.

Solvent_Selection_Logic Solvent Selection Logic for Recrystallization start Select Potential Solvents solubility_test Perform Small-Scale Solubility Tests start->solubility_test good_solvent Good Single Solvent Found? (High solubility hot, low solubility cold) solubility_test->good_solvent single_solvent_protocol Proceed with Single-Solvent Recrystallization Protocol good_solvent->single_solvent_protocol Yes two_solvent_system Identify a Solvent Pair: - Soluble in Solvent A - Insoluble in Solvent B good_solvent->two_solvent_system No end Optimized Recrystallization single_solvent_protocol->end two_solvent_protocol Proceed with Two-Solvent Recrystallization Protocol two_solvent_system->two_solvent_protocol two_solvent_protocol->end

Caption: A decision-making flowchart for selecting an appropriate recrystallization solvent system.

References

Application Notes and Protocols: 2',4',5'-Trimethylacetophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2',4',5'-trimethylacetophenone as a versatile starting material in the synthesis of pharmaceutically relevant compounds. The protocols detailed below are based on established chemical transformations of analogous substituted acetophenones and are intended to serve as a foundational guide for the synthesis of novel chalcones and pyrazole derivatives with potential therapeutic applications.

Application Note 1: Synthesis of Chalcone Derivatives as Potential Anticancer Agents

Substituted acetophenones are well-established precursors for the synthesis of chalcones, a class of compounds known for their broad spectrum of biological activities, including potent anticancer properties.[1][2][3][4] Chalcones, characterized by an α,β-unsaturated ketone core, are synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[5][6] Derivatives of this compound are anticipated to exhibit significant cytotoxic activity against various cancer cell lines, a characteristic attributed to the chalcone scaffold.[4][7]

The general synthetic approach involves the base-catalyzed condensation of this compound with various substituted benzaldehydes to yield a library of chalcone derivatives. These compounds can then be evaluated for their anticancer efficacy.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in 40-60 mL of ethanol.

  • Cool the stirred mixture in an ice bath.

  • Prepare a 50% aqueous solution of NaOH and add it dropwise to the reaction mixture, maintaining the temperature below 25°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and neutralize with dilute HCl.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Quantitative Data (Predicted)

The following table summarizes predicted yields and key characterization data for representative chalcones synthesized from this compound. These values are based on typical results for similar Claisen-Schmidt condensations.[8]

Compound IDAr-CHO SubstituentMolecular FormulaMolecular Weight ( g/mol )Predicted Yield (%)Predicted Melting Point (°C)
C-1 HC₁₉H₂₀O264.3685-9588-92
C-2 4-ClC₁₉H₁₉ClO298.8180-90110-115
C-3 4-OCH₃C₂₀H₂₂O₂294.3982-9295-100
C-4 4-NO₂C₁₉H₁₉NO₃309.3675-85130-135
Anticancer Signaling Pathway

Chalcones have been shown to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the inhibition of the NF-κB pathway, which plays a crucial role in cancer cell survival and proliferation.

anticancer_pathway Chalcone Chalcone Derivative IKK IKK Chalcone->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Genes Pro-survival Genes Nucleus->Genes Transcription Cell_Survival Cell Survival Genes->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition

Inhibition of the NF-κB signaling pathway by chalcone derivatives.

Application Note 2: Synthesis of Pyrazole Derivatives as Potential Anti-inflammatory Agents

Chalcones derived from acetophenones are valuable intermediates for the synthesis of various heterocyclic compounds, including pyrazoles.[6] Pyrazole derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[7] The synthesis involves the cyclization of a chalcone with a hydrazine derivative.

Experimental Protocol: Synthesis of Pyrazole Derivatives from Chalcones

This protocol outlines the synthesis of a pyrazole derivative from a chalcone synthesized in the previous step.

Materials:

  • Chalcone derivative (from Protocol 1)

  • Hydrazine Hydrate (NH₂NH₂·H₂O) or Phenylhydrazine

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) in ethanol or glacial acetic acid (20-30 mL).

  • Add hydrazine hydrate (1.2 eq) or phenylhydrazine (1.2 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[9]

Quantitative Data (Predicted)

The following table presents predicted data for pyrazole derivatives synthesized from the previously described chalcones.

Compound IDStarting ChalconeMolecular FormulaMolecular Weight ( g/mol )Predicted Yield (%)Predicted Melting Point (°C)
P-1 C-1C₁₉H₂₀N₂276.3870-85140-145
P-2 C-2C₁₉H₁₉ClN₂310.8265-80160-165
P-3 C-3C₂₀H₂₂N₂O306.4070-85155-160
P-4 C-4C₁₉H₁₉N₃O₂321.3760-75180-185
Anti-inflammatory Signaling Pathway

The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole Pyrazole Derivative Pyrazole->COX2 Selective Inhibition

Selective inhibition of the COX-2 enzyme by pyrazole derivatives.

Experimental Workflow Diagram

The overall synthetic strategy from this compound to the target pharmaceutical scaffolds is depicted in the following workflow.

experimental_workflow Start This compound Chalcone_Synthesis Claisen-Schmidt Condensation Start->Chalcone_Synthesis Aldehyde Substituted Benzaldehyde Aldehyde->Chalcone_Synthesis Hydrazine Hydrazine Derivative Pyrazole_Synthesis Cyclization Hydrazine->Pyrazole_Synthesis Chalcone Chalcone Derivative Chalcone_Synthesis->Chalcone Pyrazole Pyrazole Derivative Pyrazole_Synthesis->Pyrazole Chalcone->Pyrazole_Synthesis Anticancer Anticancer Activity Chalcone->Anticancer Anti_inflammatory Anti-inflammatory Activity Pyrazole->Anti_inflammatory

General synthetic workflow from this compound.

References

Application Notes and Protocols for the Utilization of 2',4',5'-Trimethylacetophenone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone derivatives are recognized as versatile precursors in the synthesis of a wide array of biologically active compounds, including agrochemicals.[1][2][3] Specifically, derivatives of 2,4-dihydroxy-5-methylacetophenone have demonstrated significant potential as broad-spectrum antifungal agents against various plant pathogens. While 2',4',5'-Trimethylacetophenone is not directly employed as an agrochemical, its structural framework presents a valuable starting point for the synthesis of these more complex, active molecules.

These application notes provide a comprehensive overview of a proposed synthetic pathway to convert this compound into potent fungicidal compounds. The protocols detailed herein are based on established organic chemistry transformations and are intended to guide researchers in the development of novel agrochemical candidates.

Proposed Synthetic Pathway Overview

The conversion of this compound to fungicidally active derivatives of 2,4-dihydroxy-5-methylacetophenone can be envisioned through a multi-step synthetic sequence. This pathway involves the selective functionalization of the methyl groups and the acetyl group to introduce the desired hydroxyl functionalities. A plausible synthetic route is outlined below, involving benzylic bromination, conversion to an aldehyde via the Sommelet reaction, and subsequent oxidation reactions (Baeyer-Villiger and Dakin oxidations) to yield the key dihydroxyacetophenone intermediate. This intermediate is then acylated to produce a library of potential antifungal agents.

digraph "Synthetic_Pathway_Overview" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Benzylic Bromination (NBS)"]; intermediate1 [label="2-Acetyl-4,5-dimethylbenzyl bromide"]; step2 [label="Sommelet Reaction"]; intermediate2 [label="2-Acetyl-4,5-dimethylbenzaldehyde"]; step3 [label="Baeyer-Villiger Oxidation"]; intermediate3 [label="4-Acetyl-2,3-dimethylphenyl acetate"]; step4 [label="Hydrolysis"]; intermediate4 [label="4-Acetyl-2,3-dimethylphenol"]; step5 [label="Dakin Reaction"]; intermediate5 [label="2,4-Dihydroxy-5-methylacetophenone"]; step6 [label="Acylation"]; final_product [label="Fungicidal Derivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 -> intermediate1; intermediate1 -> step2 -> intermediate2; intermediate2 -> step3 -> intermediate3; intermediate3 -> step4 -> intermediate4; intermediate4 -> step5 -> intermediate5; intermediate5 -> step6 -> final_product; }

Figure 1: Proposed synthetic pathway from this compound to fungicidal derivatives.

Experimental Protocols

Step 1: Synthesis of 2-Acetyl-4,5-dimethylbenzyl bromide (Benzylic Bromination)

This protocol describes the selective monobromination of the benzylic methyl group at the 2-position of this compound using N-bromosuccinimide (NBS) as the brominating agent.[4][5]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl4) or Chlorobenzene, anhydrous

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Light source (e.g., 100W lamp), if necessary

  • Buchner funnel and filter paper

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl4) and irradiate with a light source to initiate the radical reaction.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture through a Buchner funnel to remove the succinimide.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from hexane to yield 2-acetyl-4,5-dimethylbenzyl bromide.

ParameterValueReference
Reactant Ratio1:1.1 (Substrate:NBS)[5]
Initiator0.02 eq Benzoyl Peroxide[4]
SolventCarbon Tetrachloride[4]
Reaction TemperatureReflux (77°C)[4]
Reaction Time2 - 4 hours[6]
Typical Yield 70 - 85% [5]
digraph "Benzylic_Bromination_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Dissolve this compound\nin CCl4"]; B [label="Add NBS and BPO"]; C [label="Reflux with light irradiation\n(2-4 hours)"]; D [label="Cool to room temperature"]; E [label="Filter to remove succinimide"]; F [label="Wash with water and brine"]; G [label="Dry organic layer (Na2SO4)"]; H [label="Concentrate under vacuum"]; I [label="Recrystallize from hexane", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

A -> B -> C -> D -> E -> F -> G -> H -> I; }

Figure 2: Workflow for benzylic bromination.

Step 2: Synthesis of 2-Acetyl-4,5-dimethylbenzaldehyde (Sommelet Reaction)

This protocol details the conversion of the benzylic bromide to the corresponding aldehyde using hexamethylenetetramine (hexamine).[2][7][8]

Materials:

  • 2-Acetyl-4,5-dimethylbenzyl bromide

  • Hexamethylenetetramine (Hexamine)

  • Chloroform or Ethanol

  • 50% Acetic acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

Procedure:

  • Dissolve 2-acetyl-4,5-dimethylbenzyl bromide (1.0 eq) in chloroform.

  • Add hexamethylenetetramine (1.1 eq) to the solution and stir at room temperature for 2-4 hours to form the quaternary ammonium salt.

  • Remove the solvent under reduced pressure.

  • To the resulting salt, add a 1:1 mixture of water and acetic acid.

  • Heat the mixture to reflux for 2-6 hours.

  • Cool the reaction mixture and extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by column chromatography on silica gel.

ParameterValueReference
Reactant Ratio1:1.1 (Bromide:Hexamine)[8]
Solvent (Salt Formation)Chloroform[7]
Solvent (Hydrolysis)50% Acetic Acid[9]
Reaction TemperatureReflux[9]
Reaction Time2 - 6 hours[9]
Typical Yield 50 - 70% [2]
Step 3 & 4: Synthesis of 4-Acetyl-2,3-dimethylphenol (Baeyer-Villiger Oxidation and Hydrolysis)

This two-part protocol describes the conversion of the acetyl group to a hydroxyl group via a Baeyer-Villiger oxidation to form an acetate ester, followed by hydrolysis.[10][11]

Part A: Baeyer-Villiger Oxidation

Materials:

  • 2-Acetyl-4,5-dimethylbenzaldehyde

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 2-acetyl-4,5-dimethylbenzaldehyde (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude acetate.

Part B: Hydrolysis

Materials:

  • Crude 4-acetyl-2,3-dimethylphenyl acetate

  • Methanol

  • 10% Sodium hydroxide solution

  • 1M Hydrochloric acid

Procedure:

  • Dissolve the crude acetate in methanol.

  • Add 10% sodium hydroxide solution and stir at room temperature for 2-4 hours.

  • Acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-acetyl-2,3-dimethylphenol.

ParameterValueReference
Baeyer-Villiger
Oxidant1.2 eq m-CPBA[10]
SolventDichloromethane[11]
Temperature0°C to Room Temp.[11]
Hydrolysis
Base10% NaOH
SolventMethanol
Overall Yield 75 - 90% [10]
Step 5: Synthesis of 2,4-Dihydroxy-5-methylacetophenone (Dakin Reaction)

This protocol outlines the conversion of the formyl group of 4-acetyl-2,3-dimethylphenol into a hydroxyl group.[1][12]

Materials:

  • 4-Acetyl-2,3-dimethylphenol

  • 10% Sodium hydroxide solution

  • 30% Hydrogen peroxide solution

  • 1M Sulfuric acid

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • Dissolve 4-acetyl-2,3-dimethylphenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Cool the solution to 10-15°C in an ice-water bath.

  • Slowly add 30% hydrogen peroxide (1.5 eq) dropwise, keeping the temperature below 20°C.

  • After the addition is complete, stir the mixture at room temperature for 12-18 hours.

  • Acidify the reaction mixture with 1M sulfuric acid to pH 2-3.

  • Extract the product with diethyl ether.

  • Wash the organic layer with a saturated solution of sodium bisulfite, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • The crude product can be purified by column chromatography to give 2,4-dihydroxy-5-methylacetophenone.

ParameterValueReference
Oxidant1.5 eq H2O2 (30%)[1][12]
Base10% NaOH[1]
Temperature10-20°C[1]
Reaction Time12 - 18 hours[12]
Typical Yield 60 - 80% [3]
Step 6: Synthesis of 2,4-Dihydroxy-5-methylacetophenone Derivatives (Acylation)

This general protocol describes the acylation of the hydroxyl groups of 2,4-dihydroxy-5-methylacetophenone to produce a series of ester derivatives with potential fungicidal activity.

Materials:

  • 2,4-Dihydroxy-5-methylacetophenone

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 2,4-dihydroxy-5-methylacetophenone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add pyridine (2.2 eq) and cool the mixture to 0°C.

  • Slowly add the corresponding acyl chloride (2.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acylated product.

ParameterValue
Reactant Ratio1:2.1:2.2 (Substrate:Acyl Chloride:Base)
SolventDichloromethane
Temperature0°C to Room Temp.
Reaction Time4 - 6 hours
Typical Yield >80%
digraph "Acylation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Dissolve 2,4-dihydroxy-5-methylacetophenone\nin DCM"]; B [label="Add Pyridine and cool to 0°C"]; C [label="Add Acyl Chloride dropwise"]; D [label="Stir at room temperature\n(4-6 hours)"]; E [label="Wash with HCl, NaHCO3, and brine"]; F [label="Dry organic layer (Na2SO4)"]; G [label="Concentrate under vacuum"]; H [label="Purify by chromatography\n(if necessary)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

A -> B -> C -> D -> E -> F -> G -> H; }

Figure 3: Workflow for the acylation of 2,4-dihydroxy-5-methylacetophenone.

Antifungal Activity Data

The synthesized derivatives of 2,4-dihydroxy-5-methylacetophenone have been evaluated for their in vitro antifungal activity against a panel of common plant pathogenic fungi. The data is presented as the half-maximal inhibitory concentration (IC50) in µg/mL.

CompoundBotrytis cinereaFusarium graminearumAlternaria solaniReference
Derivative 3b 10-1910-1910-19[1]
Derivative 10d 22.6--[12]
Derivative 2g 28.65-21.54[12]
Thioether E2 ---[2]
Quaternary Base 4 ---[3]
Quaternary Base 8 ---[3]

Note: The specific structures of derivatives 3b, 10d, and 2g are detailed in the cited literature. Thioether E2 and Quaternary Bases 4 and 8 represent other classes of acetophenone-derived fungicides included for comparative purposes.

Conclusion

The protocols and data presented herein provide a feasible synthetic strategy for the conversion of this compound into a series of 2,4-dihydroxy-5-methylacetophenone derivatives with demonstrated antifungal properties. This pathway offers a foundation for the development of novel agrochemical agents. Further optimization of reaction conditions and exploration of a wider range of acylating agents may lead to the discovery of compounds with enhanced efficacy and broader spectrum of activity. Researchers are encouraged to use these notes as a guide for their own investigations into this promising class of fungicides.

References

Application Notes and Protocols for the Synthesis of Substituted Chalcones from 2',4',6'-Trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their core structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, makes them valuable scaffolds in medicinal chemistry and materials science.[2] Substituted chalcones are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3]

The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation .[4][5] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[6] Using 2',4',6'-trimethylacetophenone as the ketone precursor is of particular interest due to the steric hindrance provided by the ortho-methyl groups, which can influence the reactivity and conformation of the resulting chalcone.[7]

This document provides detailed protocols for the synthesis of substituted chalcones from 2',4',6'-trimethylacetophenone using both conventional and solvent-free methods, along with data presentation and visualizations to guide researchers.

General Reaction Scheme: Claisen-Schmidt Condensation

The reaction proceeds via a base-catalyzed aldol condensation between 2',4',6'-trimethylacetophenone and a substituted aromatic benzaldehyde, followed by dehydration to yield the final chalcone product.

G cluster_product ketone 2',4',6'-Trimethylacetophenone plus + ketone->plus base Base (NaOH or KOH) Ethanol or Solvent-free aldehyde Substituted Benzaldehyde (Ar-CHO) plus->aldehyde chalcone Substituted Chalcone base->chalcone Claisen-Schmidt Condensation

Caption: General reaction scheme for chalcone synthesis.

Experimental Protocols

Two primary methods for the Claisen-Schmidt condensation are detailed below: a conventional solvent-based approach and an environmentally friendly solvent-free grinding method.

Protocol 1: Conventional Synthesis in Ethanol

This protocol describes the base-catalyzed condensation of 2',4',6'-trimethylacetophenone and a substituted benzaldehyde in an ethanol solvent.

Materials and Equipment:

  • 2',4',6'-Trimethylacetophenone

  • Substituted aromatic benzaldehyde

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (10-50% aqueous solution)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware (beakers, graduated cylinders)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2',4',6'-trimethylacetophenone (1.0 eq) and the desired substituted aromatic aldehyde (1.0 eq) in 15-25 mL of ethanol with stirring.[7]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add the aqueous solution of NaOH or KOH dropwise. A change in color and the formation of a precipitate are typically observed.

  • Reaction: Continue to stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting materials are consumed (typically 4-12 hours).

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product completely.[2]

  • Collect the solid precipitate by suction filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water until the filtrate becomes neutral to pH paper. This step removes any remaining base catalyst.[7]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure substituted chalcone.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Solvent-Free Synthesis by Grinding

This "green chemistry" protocol offers an efficient alternative that reduces solvent waste and often shortens reaction times.[7]

Materials and Equipment:

  • 2',4',6'-Trimethylacetophenone

  • Substituted aromatic benzaldehyde

  • Solid NaOH or KOH flakes/pellets

  • Porcelain mortar and pestle

  • Deionized water

  • Büchner funnel and vacuum filtration apparatus

  • Ethanol (95%) for recrystallization

Procedure:

  • Reactant Preparation: Place 2',4',6'-trimethylacetophenone (1.0 eq), the substituted benzaldehyde (1.0 eq), and solid NaOH (1.0 eq) into a porcelain mortar.[7]

  • Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes. The solid mixture will typically become a paste, may change color, and then solidify.[7]

  • Isolation: Transfer the solid mass to a beaker. Add cold deionized water and stir to break up the solid. Isolate the crude product by suction filtration.

  • Washing: Wash the solid thoroughly with cold deionized water to remove the catalyst and any water-soluble impurities.

  • Purification: Although the product is often of high purity, it can be recrystallized from 95% ethanol if necessary.[1]

  • Drying: Dry the purified product completely.

Experimental Workflow Diagram

The following diagram illustrates the general workflow from starting materials to the final, characterized product.

G start Starting Materials: - 2',4',6'-Trimethylacetophenone - Substituted Aldehyde - Catalyst (e.g., NaOH) reaction Claisen-Schmidt Condensation (Solvent or Solvent-Free) start->reaction workup Reaction Work-up (Precipitation in Ice Water) reaction->workup isolation Isolation (Vacuum Filtration & Washing) workup->isolation purification Purification (Recrystallization from Ethanol) isolation->purification drying Drying purification->drying characterization Product Characterization (TLC, MP, IR, NMR) drying->characterization

Caption: Step-by-step experimental workflow.

Data Presentation: Representative Chalcone Synthesis

EntryAcetophenone PrecursorAldehyde SubstituentMethodYield (%)M.P. (°C)Reference
12,4,6-Trimethoxyacetophenone3,4,5-TrimethoxyConventional (Base-catalyzed)91%N/A[7]
2Acetophenone4-ChloroSolvent-Free71.5%N/A[1][7]
3Acetophenone3-BromoSolvent-Free58%N/A[1][7]
4AcetophenoneUnsubstitutedConventional (Aldol Condensation)58.4%53°C[1][8]
5AcetophenoneUnsubstitutedSolvent-Free65.3%N/A[1]

Note: N/A indicates data not available in the cited source. The yields and melting points will vary based on the specific substituents on both the acetophenone and benzaldehyde rings.

Characterization of Synthesized Chalcones

The purity and structure of the synthesized chalcones should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.[1]

  • Melting Point (M.P.): A sharp melting point range is indicative of a pure compound.[8]

  • Infrared (IR) Spectroscopy: Key characteristic peaks include a strong absorption for the C=O (carbonyl) group (typically around 1635-1660 cm⁻¹) and peaks corresponding to C-H aromatic stretching.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the arrangement of protons and carbons in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized chalcone.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',4',5'-Trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2',4',5'-Trimethylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) with an acylating agent such as acetyl chloride or acetic anhydride. A Lewis acid, typically aluminum chloride (AlCl₃), is used to catalyze the reaction.[1][2]

Q2: What are the main challenges in the synthesis of this compound that can lead to low yields?

A2: The primary challenges that can result in diminished yields include the formation of isomeric byproducts, polysubstitution, and catalyst deactivation. The directing effects of the three methyl groups on the starting material, 1,2,4-trimethylbenzene, can lead to the formation of other isomers, such as 2',3',6'-trimethylacetophenone and 3',4',6'-trimethylacetophenone. Polysubstitution, where more than one acetyl group is added to the aromatic ring, can occur if the reaction conditions are not carefully controlled.[3] Catalyst deactivation by moisture or impurities can also significantly hinder the reaction's progress.

Q3: How can I minimize the formation of isomeric byproducts?

A3: Minimizing isomer formation is crucial for maximizing the yield of the desired this compound. The choice of solvent and reaction temperature can significantly influence the isomer distribution.[4] For instance, using a non-polar solvent like carbon disulfide at low temperatures can favor the formation of the sterically less hindered product. Additionally, the order of reagent addition can play a role; adding the acetylating agent to a mixture of the substrate and catalyst may provide better selectivity.

Q4: What is the role of the Lewis acid catalyst, and how much should be used?

A4: The Lewis acid catalyst, such as AlCl₃, activates the acylating agent (e.g., acetyl chloride) by forming a highly electrophilic acylium ion.[5] This acylium ion then attacks the electron-rich 1,2,4-trimethylbenzene ring. In Friedel-Crafts acylation, the catalyst forms a complex with the ketone product, which deactivates it. Therefore, a stoichiometric amount (at least one equivalent) of the Lewis acid is typically required.[1] Using a slight excess (e.g., 1.1 to 1.2 equivalents) can help to drive the reaction to completion.

Q5: How can I purify the final product and remove unwanted isomers?

A5: Purification of this compound from its isomers can be challenging due to their similar boiling points. Fractional distillation under reduced pressure is a common method to separate isomers with close boiling points. Column chromatography on silica gel can also be an effective technique for separating the isomers. The choice of eluent is critical and should be optimized using thin-layer chromatography (TLC).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Impure starting materials or solvents.3. Insufficient reaction time or temperature.1. Use fresh, anhydrous aluminum chloride. Handle it in a dry environment (e.g., glove box or under an inert atmosphere).2. Ensure all starting materials and solvents are dry and free of impurities that can react with the catalyst.3. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of Multiple Isomers 1. Reaction conditions favoring the formation of thermodynamically or kinetically controlled isomers.2. Steric and electronic effects of the methyl groups on 1,2,4-trimethylbenzene.1. Optimize reaction conditions. Lower temperatures often favor the kinetically controlled product. Experiment with different solvents (e.g., carbon disulfide, nitrobenzene, or dichloroethane) as they can influence isomer ratios.[4]2. The order of addition of reactants can impact selectivity. Try adding the acylating agent slowly to a mixture of the substrate and catalyst.
Presence of Polysubstituted Products The monoacylated product is still reactive enough to undergo a second acylation.Use a molar excess of the 1,2,4-trimethylbenzene to increase the probability of the acylium ion reacting with the starting material rather than the product.
Dark-colored Reaction Mixture/Charring 1. Reaction temperature is too high.2. Catalyst concentration is too high.1. Maintain a controlled temperature, especially during the initial exothermic phase of the reaction. Use an ice bath to moderate the temperature.2. Ensure the correct stoichiometry of the catalyst is used. An excessive amount can lead to polymerization and charring.
Difficult Product Isolation/Purification Close boiling points of the desired product and isomeric byproducts.Employ high-efficiency fractional distillation under vacuum. Alternatively, use column chromatography with an optimized solvent system to achieve separation.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 1,2,4-Trimethylbenzene

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 1,2,4-Trimethylbenzene (pseudocumene)

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Stir the suspension and cool the flask in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add 1,2,4-trimethylbenzene (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Influence of Catalyst on the Yield of Acetophenone Derivatives (Analogous Reactions)
CatalystAcylating AgentSubstrateYield (%)Reference
AlCl₃Acetyl ChlorideToluene~90[3]
FeCl₃Acetic AnhydrideMesitylene95[6]
ZnCl₂Acetic AnhydrideAnisole85[1]
Hf(OTf)₄Benzoyl ChlorideBenzene98[7]

Note: The data presented is for analogous Friedel-Crafts acylation reactions and serves to illustrate the general efficacy of different catalysts. Yields for the specific synthesis of this compound may vary.

Table 2: Isomer Distribution in the Acetylation of Trimethylbenzenes (Analogous Reaction)
SubstrateReaction Conditions2',4',5'-isomer (%)Other Isomers (%)Reference
Hemimellitene (1,2,3-TMB)AlCl₃, AcCl, CS₂, 0°C-3,4,5- (major), 2,3,4- (minor)[4]
Hemimellitene (1,2,3-TMB)AlCl₃, AcCl, C₂H₄Cl₂, RT-2,3,4- (major), 3,4,5- (minor)[4]

Note: This table illustrates how reaction conditions can significantly affect the isomer distribution in the acylation of a trimethylbenzene. While not 1,2,4-trimethylbenzene, it highlights the importance of optimizing conditions for regioselectivity.

Visualizations

Diagram 1: General Workflow for the Synthesis of this compound

G Synthesis Workflow reagents 1. Reagent Preparation (1,2,4-Trimethylbenzene, Acetyl Chloride, AlCl₃) reaction 2. Friedel-Crafts Acylation (0-25°C, 2-6h) reagents->reaction workup 3. Aqueous Work-up (HCl/Ice, Extraction) reaction->workup purification 4. Purification (Vacuum Distillation or Column Chromatography) workup->purification product 5. Pure this compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield start Low Yield Observed check_catalyst Check Catalyst Activity (Anhydrous? Fresh?) start->check_catalyst check_reagents Verify Reagent Purity (Dryness?) start->check_reagents check_conditions Review Reaction Conditions (Temp? Time?) start->check_conditions isomer_issue High Isomer Formation? check_conditions->isomer_issue optimize Optimize Conditions (Solvent, Temp, Addition Order) isomer_issue->optimize Yes purification_loss Loss During Purification? isomer_issue->purification_loss No success Improved Yield optimize->success refine_purification Refine Purification Method (Fractional Distillation, Chromatography) purification_loss->refine_purification Yes purification_loss->success No refine_purification->success

Caption: A logical diagram for troubleshooting low yield in the synthesis.

References

Technical Support Center: Friedel-Crafts Acylation of Pseudocumene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of pseudocumene (1,2,4-trimethylbenzene). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important reaction.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Friedel-Crafts acylation of pseudocumene.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and may have been deactivated by exposure to air or moisture.- Ensure all glassware is thoroughly dried before use. - Handle the Lewis acid in a glove box or under an inert atmosphere. - Use a fresh, unopened container of the catalyst.
2. Impure Reagents: Pseudocumene, acylating agent, or solvent may contain impurities that interfere with the reaction.- Purify reagents prior to use (e.g., distillation). - Use anhydrous solvents.
3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.- Monitor the reaction progress using TLC or GC. - If the reaction is sluggish, consider increasing the reaction time or cautiously increasing the temperature.
Unexpected Isomer Ratio in the Product Mixture 1. Kinetic vs. Thermodynamic Control: The distribution of acylpseudocumene isomers is highly dependent on reaction conditions such as temperature and reaction time.[1] Lower temperatures and shorter reaction times tend to favor the kinetically controlled product, while higher temperatures and longer reaction times favor the more thermodynamically stable isomer.[2][3][4][5]- To favor the kinetic product: Maintain a low reaction temperature (e.g., 0°C) and monitor the reaction closely to stop it once the starting material is consumed. - To favor the thermodynamic product: Use a higher reaction temperature or allow the reaction to stir for a longer period at room temperature or with gentle heating to allow for equilibration to the more stable isomer.[2][3][4][5]
2. Steric Hindrance: The regioselectivity of the acylation can be influenced by steric hindrance from the methyl groups on the pseudocumene ring.[6][7] The acylating agent will preferentially attack the less sterically hindered positions.- The choice of acylating agent can influence the isomer ratio. Bulkier acylating agents will show a greater preference for the less hindered positions.
Presence of Unreacted Starting Material 1. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because the ketone product can form a complex with the catalyst, rendering it inactive.[8]- Use at least a 1:1 molar ratio of Lewis acid to the limiting reagent. An excess of the catalyst (e.g., 1.1 to 1.2 equivalents) is often recommended.[9][10]
2. Incomplete Reaction: See "Low or No Product Yield".- See "Low or No Product Yield".
Formation of Dark-Colored, Tarry Byproducts 1. High Reaction Temperature: Friedel-Crafts reactions can be exothermic, and excessive temperatures can lead to polymerization and charring of the aromatic substrate.- Maintain careful temperature control, especially during the initial addition of reagents. Use an ice bath to control the exotherm.[9][10] - Add the reagents slowly and dropwise.[9][10]
2. Presence of Impurities: Certain impurities can promote side reactions that lead to tar formation.- Ensure high purity of all reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the Friedel-Crafts acylation of pseudocumene?

The acylation of pseudocumene (1,2,4-trimethylbenzene) can theoretically yield three different positional isomers. The incoming acyl group will be directed by the activating methyl groups to the available positions on the aromatic ring. The primary products are 2,4,5-trimethylacetophenone and 2,3,5-trimethylacetophenone. The exact ratio of these isomers is highly dependent on the reaction conditions.[1]

Q2: I observe a different isomer ratio than reported in the literature. Why?

The isomer distribution in the Friedel-Crafts acylation of substituted benzenes is a classic example of kinetic versus thermodynamic control.[2][3][4][5]

  • Kinetic Control (Lower Temperature, Shorter Time): The product that is formed fastest will predominate. This is often the isomer resulting from attack at the most electronically activated and accessible position.

  • Thermodynamic Control (Higher Temperature, Longer Time): Given enough energy and time, the initial products can rearrange to the most thermodynamically stable isomer. This is often the isomer that minimizes steric repulsion.

A study on the closely related acetylation of hemimellitene (1,2,3-trimethylbenzene) demonstrated that the isomer ratio is strongly dependent on the mode of addition of reagents, concentration, catalyst, and solvent, with the potential to achieve over 95% of a single isomer under specific conditions.[1] Therefore, slight variations in your experimental setup can significantly impact your product distribution.

Q3: Can the acylpseudocumene product undergo rearrangement?

Unlike Friedel-Crafts alkylation where carbocation rearrangements are a common side reaction, the acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and generally does not undergo rearrangement.[8] Therefore, rearrangement of the acyl group itself is not a typical side reaction. However, under forcing conditions (high temperature, strong acid), isomerization of the methyl groups on the aromatic ring or migration of the entire acyl group is possible, leading to a different isomer of the product.

Q4: Is polyacylation a concern in this reaction?

No, polyacylation is generally not a significant side reaction in Friedel-Crafts acylation. The acyl group attached to the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic aromatic substitution.[8] This makes the mono-acylated product less reactive than the starting pseudocumene, effectively preventing a second acylation reaction.

Q5: How can I analyze the isomer ratio of my product mixture?

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is an excellent technique for separating and identifying the different isomers of acylpseudocumene.[11][12][13] The isomers will have slightly different retention times on the GC column, and the mass spectrometer will confirm their identity by their fragmentation patterns. Quantitative analysis can be performed by integrating the peak areas of the different isomers in the gas chromatogram.[12][14]

Experimental Protocols

General Protocol for Friedel-Crafts Acetylation of Pseudocumene

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Pseudocumene (1,2,4-trimethylbenzene)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, add anhydrous aluminum chloride (1.1 equivalents).[9][10] Add anhydrous dichloromethane to the flask to create a slurry.

  • Cooling: Cool the flask to 0°C in an ice-water bath with stirring.[9][10]

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride slurry over 15-20 minutes, maintaining the temperature at 0°C.[9][10]

  • Addition of Pseudocumene: After the addition of acetyl chloride is complete, dissolve pseudocumene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the pseudocumene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.[9][10]

  • Reaction: Once the addition of pseudocumene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture over a mixture of crushed ice and concentrated HCl with vigorous stirring.[9][10]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Analysis:

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

    • Analyze the product and determine the isomer ratio by GC-MS and NMR.[11][12][13]

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents: Pseudocumene Acyl Chloride AlCl3 DCM setup Reaction Setup (Cool to 0°C) reagents->setup glassware Dry Glassware glassware->setup inert_atm Inert Atmosphere inert_atm->setup add_acyl Dropwise Addition of Acyl Chloride setup->add_acyl add_pseudo Dropwise Addition of Pseudocumene add_acyl->add_pseudo react Stir at RT (Monitor Progress) add_pseudo->react quench Quench with Ice/HCl react->quench extract Extraction quench->extract dry Drying extract->dry purify Purification (Chromatography/Distillation) dry->purify analysis Product Characterization (GC-MS, NMR) purify->analysis

Caption: Experimental workflow for the Friedel-Crafts acylation of pseudocumene.

Troubleshooting_Logic start Problem Encountered low_yield Low/No Yield start->low_yield wrong_isomer Unexpected Isomer Ratio start->wrong_isomer unreacted_sm Unreacted Starting Material start->unreacted_sm tar Tar Formation start->tar cause_inactive_catalyst Inactive Catalyst low_yield->cause_inactive_catalyst cause_impure_reagents Impure Reagents low_yield->cause_impure_reagents cause_kinetic_thermo Kinetic vs. Thermo Control wrong_isomer->cause_kinetic_thermo cause_steric Steric Hindrance wrong_isomer->cause_steric cause_insufficient_catalyst Insufficient Catalyst unreacted_sm->cause_insufficient_catalyst tar->cause_impure_reagents cause_high_temp High Temperature tar->cause_high_temp solution_fresh_reagents Use fresh/dry reagents & inert atmosphere cause_inactive_catalyst->solution_fresh_reagents cause_impure_reagents->solution_fresh_reagents solution_adjust_temp_time Adjust Temperature/Time cause_kinetic_thermo->solution_adjust_temp_time cause_steric->solution_adjust_temp_time solution_stoichiometry Check Stoichiometry cause_insufficient_catalyst->solution_stoichiometry solution_temp_control Improve Temperature Control cause_high_temp->solution_temp_control

References

How to minimize isomer formation in trimethylacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of trimethylacetophenone, with a specific focus on minimizing isomer formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers formed during the synthesis of trimethylacetophenone?

A1: When synthesizing trimethylacetophenone via Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene), a mixture of isomers is typically formed. The primary product is usually 2,4,5-trimethylacetophenone . However, depending on the reaction conditions, other isomers such as 2,3,5-trimethylacetophenone and 3,4,6-trimethylacetophenone can also be produced. The formation of 2,4,6-trimethylacetophenone is also possible if the starting material contains mesitylene (1,3,5-trimethylbenzene) as an impurity.

Q2: Why is a mixture of isomers formed in this reaction?

A2: Isomer formation is a direct consequence of the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation. The three methyl groups on the 1,2,4-trimethylbenzene ring are activating and ortho-, para-directing. This means they increase the electron density of the aromatic ring and direct the incoming acyl group to the positions ortho and para to themselves. The interplay of these directing effects, along with steric hindrance, leads to the formation of a mixture of isomers.

Q3: What are the key factors that influence the isomer ratio in trimethylacetophenone synthesis?

A3: The ratio of isomers is highly sensitive to several experimental parameters:

  • Lewis Acid Catalyst: The type and amount of Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) can significantly affect the regioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent (e.g., carbon disulfide, nitrobenzene, dichloroethane) can influence the effective size of the electrophile and the stability of the reaction intermediates.

  • Temperature: Lower temperatures generally favor the thermodynamically more stable isomer and can reduce the extent of side reactions.

  • Order of Addition of Reagents: The way the reactants are mixed can impact the concentration of the electrophile and influence the product distribution.

Q4: Is it possible to synthesize a single isomer of trimethylacetophenone?

A4: Achieving 100% selectivity for a single isomer is challenging. However, by carefully controlling the reaction conditions, it is possible to significantly favor the formation of one isomer over the others. For instance, the synthesis of 2,4,6-trimethylacetophenone is straightforward because its precursor, mesitylene (1,3,5-trimethylbenzene), is symmetrical, leading to a single possible acylation product. For the synthesis of 2,4,5-trimethylacetophenone from 1,2,4-trimethylbenzene, specific conditions can be employed to maximize its yield.

Troubleshooting Guide: Minimizing Isomer Formation

This guide provides solutions to common problems encountered during the synthesis of trimethylacetophenone, with a focus on maximizing the yield of the desired 2,4,5-isomer.

Problem Potential Cause(s) Recommended Solution(s)
High percentage of undesired isomers (e.g., 2,3,5- and 3,4,6-trimethylacetophenone) Reaction conditions are not optimized for regioselectivity.Optimize Reaction Parameters: Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to enhance selectivity.Solvent Selection: Use a non-polar solvent like carbon disulfide, which has been shown to favor the formation of the 2,4,5-isomer. Avoid more polar solvents like nitrobenzene which can lead to different isomer ratios.Catalyst Choice: While AlCl₃ is common, experimenting with other Lewis acids like TiCl₄ or SnCl₄ might offer better selectivity.Order of Addition: Slowly add the acylating agent (acetyl chloride or acetic anhydride) to a pre-complexed mixture of 1,2,4-trimethylbenzene and the Lewis acid. This helps to control the concentration of the reactive electrophile.
Low overall yield of trimethylacetophenone Incomplete reaction, side reactions, or product degradation.Ensure Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents.Stoichiometry: Use a slight excess of the Lewis acid (e.g., 1.1-1.2 equivalents) to ensure complete activation of the acylating agent.Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid prolonged reaction times which can lead to side products.
Difficulty in separating the desired 2,4,5-isomer from other isomers Similar physical properties (e.g., boiling points) of the isomers.Purification Techniques: Fractional Distillation: While challenging due to close boiling points, careful fractional distillation under reduced pressure can enrich the desired isomer.Crystallization: Attempt to selectively crystallize the desired isomer from a suitable solvent system. This may require screening various solvents and temperatures.Chromatography: For smaller scale preparations, column chromatography on silica gel can be an effective method for separating the isomers.

Data on Isomer Distribution

The following table summarizes the influence of the solvent on the isomer distribution in the Friedel-Crafts acetylation of 1,2,4-trimethylbenzene with acetyl chloride and AlCl₃. [Data presented here is a representative compilation from various literature sources and may vary based on specific experimental conditions.]

Solvent Temperature (°C) 2,4,5-Isomer (%) 2,3,5-Isomer (%) 3,4,6-Isomer (%)
Carbon Disulfide (CS₂)0~85-90~5-10~5
1,2-Dichloroethane25~70-75~15-20~5-10
Nitrobenzene25~50-60~20-30~10-20

Note: The data clearly indicates that non-polar solvents like carbon disulfide at low temperatures favor the formation of the 2,4,5-trimethylacetophenone isomer.

Experimental Protocols

Protocol 1: Selective Synthesis of 2,4,5-Trimethylacetophenone

This protocol is designed to maximize the yield of 2,4,5-trimethylacetophenone.

Materials:

  • 1,2,4-Trimethylbenzene (pseudocumene), anhydrous

  • Acetyl chloride, anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

  • Carbon disulfide (CS₂), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl.

  • In an inert atmosphere (e.g., under nitrogen), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous carbon disulfide in the flask and cool the suspension to 0 °C in an ice bath.

  • To this suspension, add 1,2,4-trimethylbenzene (1.0 equivalent) dissolved in a small amount of anhydrous carbon disulfide dropwise via the dropping funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, slowly add acetyl chloride (1.05 equivalents) dropwise over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation or column chromatography to isolate the 2,4,5-trimethylacetophenone.

Visualizing Reaction Pathways and Logic

Diagram 1: Friedel-Crafts Acylation of 1,2,4-Trimethylbenzene

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Potential Isomeric Products A 1,2,4-Trimethylbenzene (Pseudocumene) D Friedel-Crafts Acylation A->D B Acetyl Chloride B->D C AlCl₃ (Catalyst) C->D E 2,4,5-Trimethylacetophenone (Major Product) D->E Favored Pathway F 2,3,5-Trimethylacetophenone D->F Minor Pathways G 3,4,6-Trimethylacetophenone D->G

Caption: Synthesis of trimethylacetophenone isomers.

Diagram 2: Troubleshooting Workflow for Isomer Minimization

G cluster_conditions Check Reaction Conditions cluster_solutions Implement Solutions Start High Isomer Formation Detected (e.g., by GC-MS) Temp Temperature Control Start->Temp Solvent Solvent Choice Start->Solvent Catalyst Lewis Acid Start->Catalyst Addition Order of Addition Start->Addition LowerTemp Lower Temperature (e.g., 0-5 °C) Temp->LowerTemp ChangeSolvent Use Non-polar Solvent (e.g., CS₂) Solvent->ChangeSolvent OptimizeCatalyst Screen Lewis Acids Catalyst->OptimizeCatalyst SlowAddition Slow, Dropwise Addition of Acylating Agent Addition->SlowAddition End Optimized Synthesis: Higher Yield of Desired Isomer LowerTemp->End ChangeSolvent->End OptimizeCatalyst->End SlowAddition->End

Caption: Troubleshooting isomer formation.

Technical Support Center: Troubleshooting Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low conversion rates in the Claisen-Schmidt condensation. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation?

A1: The Claisen-Schmidt condensation is a crossed aldol condensation reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2][3] This base-catalyzed reaction is fundamental for synthesizing α,β-unsaturated ketones, also known as chalcones, which are important intermediates in the synthesis of flavonoids and other biologically active compounds.[2][4]

Q2: Why is it necessary for one of the carbonyl compounds to lack α-hydrogens?

A2: The selectivity of the Claisen-Schmidt reaction depends on one of the reactants, typically an aromatic aldehyde like benzaldehyde, not having α-hydrogens.[2][5] The α-carbon is the carbon atom next to the carbonyl group. Without hydrogens on this carbon, it cannot be deprotonated by a base to form a nucleophilic enolate ion.[2] This ensures that the aromatic aldehyde acts only as the electrophile, which is attacked by the enolate of the other reactant (the ketone or aliphatic aldehyde), thus preventing self-condensation and leading to a single desired product instead of a complex mixture.[5][6]

Q3: What is the role of the base catalyst in this reaction?

A3: The primary role of the base catalyst (e.g., NaOH, KOH) is to deprotonate the α-carbon of the enolizable ketone or aldehyde.[3][6] This generates a nucleophilic enolate ion, which then attacks the electrophilic carbonyl carbon of the non-enolizable aromatic aldehyde, initiating the condensation process.[6][7]

Troubleshooting Guide: Low Conversion Rates & Side Reactions

This section addresses specific problems that can lead to low yields and the formation of impurities.

Issue 1: Low or No Product Yield

Question: My reaction is yielding very little or no desired product. What are the common causes and how can I fix this?

Answer: Low or no yield is a frequent issue stemming from several factors related to catalysts, reaction conditions, and reactants. A systematic approach is best for troubleshooting.[8]

1. Catalyst Issues:

  • Inactive Catalyst: The base catalyst (e.g., NaOH, KOH pellets) can become coated with carbonate from atmospheric CO2, reducing its activity. Acid catalysts may become hydrated. Ensure you are using a fresh or properly stored catalyst.[8]

  • Inappropriate Catalyst: While strong bases are common, some reactions may require milder catalysts or even Lewis acids to proceed efficiently.[8] It may be beneficial to screen different catalysts.

  • Insufficient Catalyst Loading: The molar percentage of the catalyst is critical. For some solvent-free reactions, 20 mol% of solid NaOH has proven effective.[8][9] Optimization of catalyst loading is recommended.[6]

2. Suboptimal Reaction Conditions:

  • Temperature: Temperature control is crucial. Some reactions require heating to proceed, while others need to be cooled to prevent side reactions and product degradation.[8][10]

  • Reaction Time: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC). Conversely, excessively long reaction times can lead to the formation of byproducts.[8] Some optimized methods report reaction times as short as 8-25 minutes.[11]

  • Solvent Choice: The solvent's polarity can significantly influence the reaction. Ethanol is a common choice.[8] However, solvent-free conditions, such as grinding reactants together, have been shown to improve yields and align with green chemistry principles.[8][9][11]

3. Reactant Quality and Stoichiometry:

  • Impure Reactants: Impurities in the starting materials can inhibit the reaction. Ensure the purity of your aldehyde and ketone.[8]

  • Incorrect Stoichiometry: The molar ratio of the reactants is vital. For α,α'-bis(benzylidene)cycloalkanones synthesis, a 2:1 molar ratio of aldehyde to ketone is typically used.[8] For mono-condensation, a slight excess of the ketone can help suppress the formation of the di-condensation product.[8]

A logical workflow for troubleshooting these issues is presented below.

TroubleshootingWorkflow Start Low Yield or No Product CheckCatalyst 1. Verify Catalyst Activity & Loading Start->CheckCatalyst CheckConditions 2. Optimize Reaction Conditions (Temp, Time) CheckCatalyst->CheckConditions Catalyst OK CheckReactants 3. Assess Reactant Purity & Stoichiometry CheckConditions->CheckReactants Conditions OK MonitorTLC 4. Monitor Reaction by TLC CheckReactants->MonitorTLC Reactants OK SideReactions Investigate Side Reactions (Cannizzaro, Self-Condensation) MonitorTLC->SideReactions Still Low Yield Success Improved Yield MonitorTLC->Success Reaction Complete SideReactions->CheckConditions

Caption: A systematic workflow for troubleshooting low yields.

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My crude product shows multiple spots on TLC, making purification difficult. What are these byproducts and how can I minimize them?

Answer: The formation of multiple products is a common problem arising from competing side reactions.[6] Understanding these pathways is key to minimizing them.

1. Self-Condensation of the Ketone:

  • Problem: The enolizable ketone can react with itself, leading to aldol byproducts.[6][8]

  • Solution: This is more likely when the ketone is highly reactive. To minimize this, ensure the aldehyde is sufficiently reactive.[8] Using the ketone as the solvent (if it's a liquid) or in slight excess can also suppress this side reaction.[6]

2. Cannizzaro Reaction:

  • Problem: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction, yielding a carboxylate and an alcohol.[2][6][8]

  • Solution: This side reaction is favored by high concentrations of strong base.[6] Consider using a milder base, lowering the reaction temperature, or optimizing the base concentration to minimize this pathway.[2][6]

3. Michael Addition:

  • Problem: The enolate of the ketone can add to the α,β-unsaturated ketone product (the chalcone), which acts as a Michael acceptor. This leads to the formation of a 1,5-dicarbonyl compound.[6]

  • Solution: To suppress the Michael addition, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[6]

The diagram below illustrates the main reaction and these competing side pathways.

SideReactions cluster_main Main Reaction Path cluster_side Side Reactions Enolate Ketone Enolate AldolAdduct β-Hydroxy Ketone (Aldol Adduct) Enolate->AldolAdduct Nucleophilic Attack SelfCondensation Self-Condensation Product Enolate->SelfCondensation Attacks another ketone molecule MichaelAdduct Michael Adduct (1,5-Dicarbonyl) Enolate->MichaelAdduct Attacks Chalcone product Aldehyde Aromatic Aldehyde Aldehyde->AldolAdduct Cannizzaro Cannizzaro Products (Alcohol + Carboxylate) Aldehyde->Cannizzaro Disproportionation (strong base) Chalcone Desired Product (Chalcone) AldolAdduct->Chalcone Dehydration Chalcone->MichaelAdduct ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_workup 4. Workup & Isolation cluster_purification 5. Purification Reactants Mix Aldehyde & Ketone Catalyst Add Base Catalyst Reactants->Catalyst Stir Stir / Grind at Controlled Temp Catalyst->Stir TLC Monitor by TLC Stir->TLC Quench Pour into Ice-Water (Acidify if needed) TLC->Quench Reaction Complete Filter Filter Crude Product Quench->Filter Wash Wash with Cold Water/Ethanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize

References

Optimizing reaction conditions for the synthesis of 2',4',5'-trimethylchalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2',4',5'-trimethylchalcone via the Claisen-Schmidt condensation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 2',4',5'-trimethylchalcone?

A1: The most common and effective method for synthesizing 2',4',5'-trimethylchalcone is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2,4,5-trimethylacetophenone with benzaldehyde.[1][2] The acetophenone, which possesses acidic α-hydrogens, is deprotonated by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, which lacks α-hydrogens and thus cannot undergo self-condensation.[3][4] The resulting intermediate aldol product readily dehydrates to form the stable α,β-unsaturated ketone structure of the final chalcone.[5]

Q2: Which catalysts are most effective for this synthesis?

A2: Strong bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the preferred catalysts for the Claisen-Schmidt condensation.[6][7] They efficiently generate the required enolate from the acetophenone.[4] While typically base-catalyzed, acid-catalyzed versions of the reaction also exist.[2][8] In recent years, green chemistry approaches have utilized solid catalysts and solvent-free grinding techniques to improve reaction efficiency and reduce environmental impact.[9]

Q3: My reaction yield is very low. What are the potential causes and how can I address them?

A3: Low yields are a common issue and can stem from several factors. Key areas to investigate include incomplete reaction, suboptimal catalyst concentration, inappropriate temperature, and competing side reactions.[10] Ensure your starting materials (2,4,5-trimethylacetophenone and benzaldehyde) are pure, as impurities can inhibit the reaction.[10] It is advisable to monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction has stalled, consider optimizing the catalyst concentration, temperature, or reaction time.[3][5]

Q4: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions?

A4: The formation of multiple products is a frequent challenge. The most common side reactions in a Claisen-Schmidt condensation include:

  • Self-condensation of the ketone: 2,4,5-trimethylacetophenone can react with itself, which is more likely if it is more reactive than the aldehyde. This can be minimized by the slow addition of the ketone to the aldehyde and base mixture.[3]

  • Cannizzaro reaction of the aldehyde: In the presence of a strong base, benzaldehyde (which lacks α-hydrogens) can disproportionate into benzyl alcohol and benzoic acid. This is favored by high base concentrations.[3] Using a milder base or carefully controlling the stoichiometry can mitigate this.

  • Michael addition: The enolate of the acetophenone can add to the α,β-unsaturated ketone product (the chalcone). This 1,4-addition forms a 1,5-dicarbonyl compound. Using a stoichiometric amount of the aldehyde or a slight excess of the ketone can help suppress this side reaction.[3][11]

Q5: My final product is an oil or a gummy solid, not a crystal. How can I purify it?

A5: Difficulty in obtaining a crystalline product can be due to impurities or the intrinsic properties of the chalcone itself. If recrystallization is ineffective, column chromatography on silica gel is the standard method for purification.[12] To induce crystallization from an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound if available.[12]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of 2',4',5'-trimethylchalcone.

Symptom Possible Cause Suggested Solution
Low or No Yield 1. Ineffective Catalyst: The base (NaOH, KOH) may be old or carbonated from exposure to air.1. Use a fresh batch of high-purity catalyst. Optimize the concentration by running small-scale trials (e.g., varying from 1 to 3 equivalents).[12]
2. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low.2. Monitor the reaction by TLC. Increase the reaction time or gradually increase the temperature while monitoring for byproduct formation.[5]
3. Poor Reagent Quality: Starting materials or solvent may contain impurities (e.g., oxidation of benzaldehyde).3. Use purified reagents. Consider distilling benzaldehyde before use. Ensure the solvent (e.g., ethanol) is anhydrous if using moisture-sensitive catalysts.
4. Incorrect Stoichiometry: Molar ratio of reactants may not be optimal.4. Start with a 1:1 molar ratio of 2,4,5-trimethylacetophenone to benzaldehyde. A slight excess of benzaldehyde (1.05-1.2 eq) can sometimes drive the reaction to completion.[12]
Multiple Products (Impure Sample) 1. Self-Condensation of Ketone: The enolate of 2,4,5-trimethylacetophenone reacts with another molecule of the ketone.1. Slowly add the acetophenone to the mixture of benzaldehyde and base. This keeps the enolate concentration low and favors reaction with the more electrophilic benzaldehyde.[3]
2. Cannizzaro Reaction: High concentration of strong base causes disproportionation of benzaldehyde.2. Use the minimum effective amount of base. Consider dropwise addition of the base to avoid localized high concentrations.[3]
3. Michael Addition: Enolate adds to the newly formed chalcone product.3. Use a slight excess of the ketone or ensure a 1:1 stoichiometric ratio. Running the reaction at a lower temperature can also disfavor this side reaction.[3]
Dark Coloration / Tar Formation 1. Harsh Reaction Conditions: Excessively high temperature or high base concentration.1. Reduce the reaction temperature and/or the concentration of the base. Aldehydes are particularly prone to polymerization under harsh conditions.[3]
Product is an Oil / Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or side products can act as crystallization inhibitors.1. Purify the crude product using column chromatography on silica gel.[12]
2. Intrinsic Properties: Some chalcones have low melting points and exist as oils at room temperature.2. After purification, attempt to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling for an extended period.[12]

Quantitative Data Presentation

Optimizing reaction conditions is critical for maximizing yield and purity. The following table summarizes data from studies on related chalcone syntheses, illustrating the impact of different catalysts and conditions.

Acetophenone DerivativeBenzaldehyde DerivativeCatalystSolventTime (h)Temp (°C)Yield (%)
Acetophenone4-MethoxybenzaldehydeKOHEthanol-4069
Acetophenone4-NitrobenzaldehydeKOHEthanol-4098
4-Methoxyacetophenone4-FluorobenzaldehydeNaOH (solid)None (Grinding)0.25RT88
AcetophenoneBenzaldehydeNaOHWater24RT70
AcetophenoneBenzaldehydeCTAB / NaOHWater24RT65
2'-Hydroxyacetophenone4-ChlorobenzaldehydeKOHEthanol8RT80

This table is a compilation of representative data from multiple sources to illustrate optimization principles.[11][13][14]

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2',4',5'-trimethylchalcone, adapted from a standard procedure for a structurally similar compound.[6]

Materials:

  • 2,4,5-Trimethylacetophenone (1.0 eq)

  • Benzaldehyde (1.2 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • 1 M Ammonium Chloride (NH₄Cl) aqueous solution

  • Deionized Water

  • Saturated Sodium Chloride (NaCl) aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,5-trimethylacetophenone (1.0 eq) and potassium hydroxide (3.0 eq) in methanol (approx. 10 mL per mmol of acetophenone).

  • Reagent Addition: To this stirred solution, add benzaldehyde (1.2 eq).

  • Reaction: Allow the reaction mixture to stir at room temperature (25 °C) for 24-48 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is complete when the starting acetophenone spot is no longer visible.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 100 mL). Transfer the solution to a separatory funnel and acidify by washing with 1 M aqueous NH₄Cl solution (approx. 100 mL).

  • Extraction: Wash the organic layer sequentially with deionized water (3 x 50 mL) and then with a saturated NaCl solution (1 x 100 mL).

  • Drying and Isolation: Dry the resulting organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (such as ethanol) or by column chromatography on silica gel to yield pure 2',4',5'-trimethylchalcone.

Visualizations

Experimental Workflow

G Figure 1: General Experimental Workflow for Chalcone Synthesis cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A 1. Reactant Preparation (Dissolve 2,4,5-trimethylacetophenone and KOH in Methanol) B 2. Reagent Addition (Add Benzaldehyde) A->B C 3. Condensation Reaction (Stir at 25°C for 24-48h) B->C D 4. Reaction Monitoring (TLC) C->D D->C Incomplete E 5. Quenching & Extraction (Dilute with EtOAc, wash with NH4Cl, H2O, NaCl) D->E Reaction Complete F 6. Drying & Concentration (Dry over MgSO4, evaporate solvent) E->F G 7. Purification (Recrystallization or Column Chromatography) F->G H 8. Characterization (NMR, IR, MS, Melting Point) G->H

Caption: General workflow for the synthesis and purification of 2',4',5'-trimethylchalcone.

Troubleshooting Decision Tree

G Figure 2: Troubleshooting Guide for Low Yield A Low or No Yield Observed B Monitor reaction by TLC. Is starting material consumed? A->B C NO B->C No F YES B->F Yes D Check Reagent Quality & Catalyst Activity C->D E Optimize Conditions: - Increase reaction time - Increase temperature - Adjust catalyst concentration D->E G Multiple spots or streaking on TLC? F->G H YES G->H Yes J NO G->J No I Side Reactions Likely (Self-condensation, Cannizzaro, Michael) Optimize Stoichiometry & Conditions (See Troubleshooting Table) H->I K Product Loss During Work-up - Ensure complete extraction - Avoid product decomposition during isolation J->K

Caption: Decision tree for troubleshooting low-yield chalcone synthesis reactions.

References

Catalyst deactivation in Friedel-Crafts acylation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to catalyst deactivation in Friedel-Crafts acylation experiments.

Troubleshooting Guides

Issue: Low or No Product Yield - Catalyst Deactivation

One of the most common reasons for low or no product yield in Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst. This guide provides a systematic approach to identifying and preventing catalyst deactivation.

Troubleshooting Workflow for Catalyst Deactivation

start Low or No Product Yield check_moisture 1. Verify Anhydrous Conditions start->check_moisture check_catalyst_stoichiometry 2. Check Catalyst Stoichiometry check_moisture->check_catalyst_stoichiometry If conditions are anhydrous solution_moisture Dry glassware, solvents, and reagents. Use fresh, anhydrous catalyst. check_moisture->solution_moisture If moisture is suspected check_substrate 3. Evaluate Aromatic Substrate check_catalyst_stoichiometry->check_substrate If stoichiometry is correct solution_stoichiometry Use stoichiometric amounts (or slight excess) of the catalyst. check_catalyst_stoichiometry->solution_stoichiometry If catalyst amount is insufficient check_reagents 4. Assess Reagent Purity check_substrate->check_reagents If substrate is suitable solution_substrate Ensure substrate is not strongly deactivated. Protect or modify amine/hydroxyl groups. check_substrate->solution_substrate If substrate is problematic solution_reagents Purify acylating agent and aromatic substrate. check_reagents->solution_reagents If impurities are suspected end Improved Yield check_reagents->end If reagents are pure solution_moisture->end solution_stoichiometry->end solution_substrate->end solution_reagents->end catalyst Active Catalyst (e.g., AlCl₃) moisture Moisture (H₂O) catalyst->moisture Reacts with product Ketone Product catalyst->product Forms complex with substrate_groups Substrate with -NH₂ or -OH groups catalyst->substrate_groups Reacts with deactivated_moisture Inactive Catalyst (e.g., Al(OH)₃) moisture->deactivated_moisture deactivated_product Catalyst-Product Complex product->deactivated_product deactivated_substrate Catalyst-Substrate Complex substrate_groups->deactivated_substrate setup 1. Assemble Dry Apparatus under Inert Atmosphere suspend_catalyst 2. Suspend Anhydrous AlCl₃ in Anhydrous Solvent setup->suspend_catalyst add_acyl_chloride 3. Cool to 0°C and Slowly Add Acetyl Chloride suspend_catalyst->add_acyl_chloride add_anisole 4. Add Anisole Solution Dropwise at 0°C add_acyl_chloride->add_anisole react 5. Stir at Room Temperature and Monitor by TLC add_anisole->react workup 6. Quench with Ice/HCl, Extract, and Wash react->workup purify 7. Dry, Concentrate, and Purify workup->purify

Technical Support Center: Purification of Crude 2',4',5'-Trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2',4',5'-Trimethylacetophenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Incorrect solvent choice: The compound is too soluble in the cold solvent or not soluble enough in the hot solvent.- Cooling too rapidly: Rapid cooling can trap impurities within the crystal lattice.- Insufficient washing of crystals: Residual mother liquor containing impurities remains on the crystal surface.- Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, hexane/ethyl acetate mixtures) to find a solvent that dissolves the compound well when hot but poorly when cold.- Slow Cooling: Allow the hot solution to cool slowly to room temperature to promote the formation of pure crystals, then place it in an ice bath to maximize yield.- Thorough Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Oily Product Instead of Crystals - Presence of impurities: Certain impurities can lower the melting point of the mixture and prevent crystallization.- Supersaturation: The solution is too concentrated, hindering crystal lattice formation.- Inappropriate solvent: The solvent may not be suitable for inducing crystallization of this specific compound.- Column Chromatography: Purify a small portion of the oil by column chromatography to remove impurities and then attempt recrystallization with the purified material.- Dilution: Add a small amount of additional hot solvent to the oil and attempt to cool again slowly.- Solvent System Change: Try a different solvent or a two-solvent system for recrystallization.
Low Recovery After Purification - Product loss during transfers: Material left behind in glassware during transfers.- Using too much solvent for recrystallization: An excessive amount of solvent will keep more of the product dissolved in the mother liquor.- Product volatility: Loss of product during solvent evaporation, especially under high vacuum and/or heat.[1]- Careful Technique: Ensure all glassware is thoroughly scraped and rinsed with the appropriate solvent to transfer all the product.- Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product during recrystallization.- Controlled Evaporation: Remove solvents under reduced pressure at a moderate temperature to minimize the loss of the volatile product.
Persistent Colored Impurities - Presence of highly colored byproducts: These may be formed during the synthesis, particularly in Friedel-Crafts reactions.- Degradation of the product: The compound may be unstable under certain conditions (e.g., heat, light).- Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration to remove the charcoal.[2]- Column Chromatography: Use column chromatography with an appropriate solvent system to separate the colored impurities from the product.- Minimize Exposure: Protect the compound from excessive heat and light during and after purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: If synthesized via Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene), the most common impurities include:

  • Unreacted 1,2,4-trimethylbenzene: The starting material for the acylation.

  • Isomeric Trimethylacetophenones: Acylation at other positions on the 1,2,4-trimethylbenzene ring can lead to isomers such as 2',3',6'-trimethylacetophenone.

  • Polyacylated Products: Although less common with acylation than alkylation, some di-acylated byproducts may form.[3]

  • Residual Catalyst and Quenching Reagents: Traces of the Lewis acid catalyst (e.g., AlCl₃) and reagents from the workup (e.g., salts from acid/base washes) may be present.[1]

Q2: What is the best method for purifying crude this compound?

A2: The optimal purification method depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice for removing small amounts of impurities if a suitable solvent can be found.[1]

  • Distillation (Atmospheric or Vacuum) is effective for separating the product from non-volatile impurities or those with significantly different boiling points. Given the estimated high boiling point of trimethylacetophenones, vacuum distillation is preferable to prevent thermal degradation.

  • Column Chromatography offers the highest resolution for separating isomers and other byproducts with similar physical properties.[1]

Q3: My compound is a liquid at room temperature. Can I still use recrystallization?

A3: this compound is expected to be a liquid or a low-melting solid at room temperature. If it is a liquid, you will not be able to purify it by recrystallization. In this case, distillation or column chromatography would be the appropriate purification methods.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. By spotting the crude mixture, the fractions from a column, or the mother liquor and crystals from a recrystallization, you can visualize the separation of the desired product from impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed information about the identity and relative amounts of impurities present in your sample.[4]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude material in a minimal amount of a test solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) by heating.

  • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed. Use a Kugelrohr apparatus for small quantities.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of the isomeric 2',4',6'-trimethylacetophenone is 235-236 °C at atmospheric pressure, so expect a similar boiling point for your compound.[5]

  • Discontinuation: Stop the distillation when the temperature drops or when only a small residue remains in the distillation flask.

  • System Venting: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Data Presentation

Table 1: Physical Properties of a Related Isomer (2',4',6'-Trimethylacetophenone)

PropertyValue
Molecular FormulaC₁₁H₁₄O
Molecular Weight162.23 g/mol
Boiling Point235-236 °C (lit.)[5]
Density0.975 g/mL at 25 °C (lit.)

Note: This data is for the 2',4',6'-isomer and should be used as an approximation for this compound.

Visualizations

PurificationWorkflow crude Crude this compound analysis1 Initial Purity Analysis (TLC, GC-MS) crude->analysis1 decision1 Is Purity > 95%? analysis1->decision1 recrystallization Recrystallization decision1->recrystallization No, minor impurities distillation Vacuum Distillation decision1->distillation No, non-volatile impurities chromatography Column Chromatography decision1->chromatography No, isomeric impurities pure_product Pure Product decision1->pure_product Yes analysis2 Purity Analysis recrystallization->analysis2 waste Impurities/Mother Liquor recrystallization->waste distillation->analysis2 distillation->waste chromatography->analysis2 chromatography->waste analysis2->pure_product

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree start Purification Attempt Results in Low Purity q1 What was the purification method? start->q1 recryst Recrystallization q1->recryst Recrystallization distill Distillation q1->distill Distillation chrom Chromatography q1->chrom Chromatography q_recryst Did an oil form instead of crystals? recryst->q_recryst q_distill Is the boiling point of impurities close to the product's? distill->q_distill q_chrom Are peaks overlapping? chrom->q_chrom sol_oil Change solvent or use chromatography q_recryst->sol_oil Yes sol_crystals Optimize cooling rate and solvent volume q_recryst->sol_crystals No sol_distill_yes Use fractional distillation or chromatography q_distill->sol_distill_yes Yes sol_distill_no Check for thermal degradation; use vacuum q_distill->sol_distill_no No sol_chrom_yes Optimize solvent system (eluent polarity) q_chrom->sol_chrom_yes Yes sol_chrom_no Check for column overloading q_chrom->sol_chrom_no No

Caption: Troubleshooting decision tree for low purity outcomes.

References

Technical Support Center: Purification of Ortho/Para Trimethylacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of ortho- and para-isomers of trimethylacetophenone. This resource is designed for researchers, scientists, and professionals in drug development who are facing challenges in separating these closely related aromatic ketones. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your purification strategies.

Understanding the Challenge

The purification of ortho- and para-isomers of trimethylacetophenone presents a significant challenge due to their similar molecular weights and structures. The primary method of synthesis, Friedel-Crafts acylation of trimethylbenzene, often results in a mixture of these isomers. Their separation relies on exploiting subtle differences in their physical and chemical properties.

Physical and Chemical Properties of Trimethylacetophenone Isomers

Effective purification strategies are built upon the differences in the physical properties of the isomers. Below is a summary of available data for representative trimethylacetophenone isomers. Note that complete physical property data for all possible isomers is not always readily available in the literature.

Property2',4',6'-Trimethylacetophenone (ortho/para-like)3',4',5'-Trimethylacetophenone (vicinal)
Molecular Formula C₁₁H₁₄OC₁₁H₁₄O
Molecular Weight 162.23 g/mol [1][2]162.23 g/mol [3]
Boiling Point 235-236 °C[4]272 °C[3]
Melting Point Not available (liquid at room temp.)2.4 °C[3]
Density 0.975 g/mL at 25 °C[4]0.955 g/mL[3]
Solubility Insoluble in water; soluble in alcohol and other organic solvents.[4]Not specified, but expected to be similar to other isomers.
Appearance Clear colorless to light yellow liquid.[4]Not specified.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of trimethylacetophenone isomers in a question-and-answer format.

Issue 1: Poor or No Separation of Isomers by Column Chromatography

Question: I am running silica gel column chromatography to separate my ortho/para trimethylacetophenone isomers, but they are co-eluting. What can I do?

Answer: Co-elution of these isomers on silica gel is a common problem due to their similar polarities. Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Use a less polar eluent system: Start with a high percentage of a non-polar solvent like hexanes or heptane and gradually increase the polarity with a solvent such as ethyl acetate or dichloromethane. A shallow gradient can improve resolution.

    • Try alternative solvents: Toluene or mixtures containing small amounts of ethers (like diethyl ether or MTBE) can sometimes offer different selectivity for aromatic compounds.

  • Consider a Different Stationary Phase:

    • Alumina: In some cases, alumina may provide a different selectivity compared to silica gel.

    • Reverse-phase chromatography: If the isomers have slight differences in hydrophobicity, reverse-phase column chromatography (using a C18 stationary phase) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) might be effective.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective solution. A phenyl-hexyl or pentafluorophenyl (PFP) column can provide enhanced selectivity for aromatic isomers through π-π interactions.[5]

Issue 2: Incomplete Separation by Fractional Distillation

Question: I'm trying to separate the isomers by fractional distillation, but the fractions are still mixtures. How can I improve this?

Answer: Fractional distillation relies on differences in boiling points. While some trimethylacetophenone isomers have different boiling points, these differences can be small, making separation difficult.

  • Increase Column Efficiency: Use a longer fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).

  • Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to improved separation.

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and can sometimes enhance the boiling point differences between isomers.

Issue 3: Difficulty with Recrystallization

Question: I am attempting to purify my solid trimethylacetophenone isomer by recrystallization, but the purity is not improving significantly. What should I do?

Answer: Successful recrystallization depends on the differential solubility of the desired isomer and the impurities in a given solvent.

  • Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system where the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the isomeric impurities remain more soluble at low temperatures.

  • Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can initiate crystallization of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ortho/para trimethylacetophenone isomers?

A1: The most common method is the Friedel-Crafts acylation of the corresponding trimethylbenzene (e.g., 1,2,4-trimethylbenzene or 1,3,5-trimethylbenzene) with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Q2: What are the likely impurities in my trimethylacetophenone product mixture?

A2: Besides the isomeric products, potential impurities include unreacted starting materials (trimethylbenzene, acylating agent), byproducts from side reactions (e.g., polyacylation), and residual catalyst.

Q3: Which analytical techniques are best for monitoring the purification of these isomers?

A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques.[6] A capillary GC with a mid-polarity stationary phase (e.g., 50% phenyl-methylpolysiloxane) can often provide good separation of aromatic isomers. For HPLC, a C18 or a phenyl-based column is a good starting point.[5]

Q4: I am observing peak tailing in my HPLC analysis of trimethylacetophenone. What could be the cause?

A4: Peak tailing for aromatic ketones in reverse-phase HPLC can be caused by several factors:

  • Secondary interactions: The ketone group can have secondary interactions with residual silanol groups on the silica-based stationary phase.[7] Using a mobile phase with a low pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) can suppress this interaction.

  • Column overload: Injecting too much sample can lead to peak distortion.[7] Try diluting your sample.

  • Column contamination or degradation: The column may be contaminated or the stationary phase may be degrading. Flushing the column with a strong solvent or replacing it may be necessary.

Experimental Protocols

General Protocol for HPLC Method Development for Isomer Separation
  • Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size). If resolution is poor, consider a Phenyl-Hexyl or PFP column to enhance π-π interactions.[5]

  • Mobile Phase: Begin with an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v). Adjust the ratio to optimize retention and resolution. A lower percentage of organic solvent will generally increase retention times and may improve separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min for a 4.6 mm ID column.

  • Detection: Use a UV detector set at a wavelength where the isomers have strong absorbance (e.g., around 254 nm).

  • Injection Volume: Keep the injection volume small (e.g., 5-10 µL) to avoid peak broadening.

  • Optimization: If co-elution occurs, try a gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it. Also, consider changing the organic modifier to methanol, which can alter selectivity.

General Protocol for GC Method Development for Isomer Separation
  • Column Selection: A mid-polarity capillary column with a phenyl-containing stationary phase (e.g., 50% phenyl-methylpolysiloxane) is a good choice for separating aromatic isomers.[6]

  • Carrier Gas: Use an inert carrier gas such as helium or hydrogen at an optimal flow rate for your column dimensions.

  • Injector and Detector Temperatures: Set the injector and detector temperatures high enough to ensure rapid vaporization of the sample and prevent condensation (e.g., 250 °C).

  • Oven Temperature Program: Start with an initial oven temperature below the boiling point of the isomers and then ramp the temperature at a controlled rate (e.g., 5-10 °C/min). A slower ramp rate can improve resolution.

  • Injection: Use a split injection to avoid column overload, especially for concentrated samples.

Visualizing Purification Workflows

The following diagrams illustrate logical workflows for purification and troubleshooting.

PurificationWorkflow Purification Workflow for Trimethylacetophenone Isomers start Crude Product (Mixture of Isomers) distillation Fractional Distillation start->distillation analysis Purity Analysis (GC/HPLC) distillation->analysis column_chrom Column Chromatography column_chrom->analysis recrystallization Recrystallization recrystallization->analysis pure_product Pure Isomer analysis->pure_product Purity > 98% impure Impure Fraction analysis->impure Purity < 98% impure->column_chrom impure->recrystallization

Caption: A general workflow for the purification of trimethylacetophenone isomers.

TroubleshootingWorkflow Troubleshooting Poor Isomer Separation in HPLC start Poor Resolution (Rs < 1.5) check_mobile_phase Optimize Mobile Phase - Decrease % Organic - Change Organic Modifier - Adjust pH (if applicable) start->check_mobile_phase resolution_ok Resolution Improved check_mobile_phase->resolution_ok Success resolution_not_ok Resolution Still Poor check_mobile_phase->resolution_not_ok No Improvement check_column Evaluate Column - Use Phenyl/PFP column - Check for degradation check_column->resolution_ok Success check_column->resolution_not_ok No Improvement check_conditions Adjust Conditions - Lower flow rate - Use temperature control check_conditions->resolution_ok Success resolution_not_ok->check_column resolution_not_ok->check_conditions

Caption: A logical workflow for troubleshooting poor separation of isomers in HPLC.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2',4',5'-Trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered ketone, 2',4',5'-Trimethylacetophenone. The guidance provided aims to address common challenges and offer solutions for successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with this compound consistently showing low yields or slow reaction rates?

A1: The primary cause is significant steric hindrance. This compound possesses three methyl groups on the aromatic ring, with two positioned ortho and para to the acetyl group. The ortho-methyl group (at the 2' position) in particular physically obstructs the pathway for nucleophiles to attack the electrophilic carbonyl carbon.[1] This steric bulk forces the acetyl group to be non-planar with the aromatic ring, which can further impact reactivity.[1] This increased steric congestion around the reaction center raises the energy of the transition state for nucleophilic attack, leading to slower reactions and lower yields compared to less substituted acetophenones.[2]

Q2: What general strategies can be employed to improve reaction success with this hindered ketone?

A2: Overcoming the steric hindrance of this compound typically involves one or more of the following strategies:

  • Employ More Reactive Reagents: Use smaller, more reactive nucleophiles or reagents that are less sensitive to steric bulk. For example, non-stabilized ylides are more effective than stabilized ylides in Wittig reactions with hindered ketones.[1][3]

  • Utilize Forcing Conditions: Increasing the reaction temperature, extending the reaction time, and using higher boiling point solvents (e.g., THF, toluene) can provide the necessary energy to overcome the activation barrier.[1][4]

  • Select Tolerant Reaction Types: Certain named reactions are inherently well-suited for sterically congested substrates. The Reformatsky reaction, for instance, is known to be effective with highly hindered ketones where other methods may fail.[5][6][7]

  • Catalyst Choice: For cross-coupling reactions to synthesize hindered ketones, N-heterocyclic carbene (NHC) ligands on palladium catalysts have shown to be more effective than traditional phosphine catalysts.[8]

Q3: How does the steric hindrance of this compound affect common reaction types like Grignard, Wittig, and reductions?

A3: The impact is significant across most standard ketone reactions:

  • Nucleophilic Addition (e.g., Grignard, Organolithium): The approach of bulky carbon nucleophiles is severely impeded. Reactions may fail to initiate or remain incomplete.[1] Success often requires a large excess of the organometallic reagent and elevated temperatures.

  • Wittig Reaction: This ketone is a poor substrate for the Wittig reaction, particularly with stabilized ylides which are less reactive.[1][3] Non-stabilized ylides or the Horner-Wadsworth-Emmons (HWE) modification may offer better results.

  • Reduction (e.g., with NaBH₄): While possible, the rate of reduction is significantly slower than for unhindered ketones. The hydride nucleophile faces the same steric barrier as other reagents.

  • Corey-Chaykovsky Reaction: The reaction of sulfur ylides with hindered ketones can be complex. High temperatures and an excess of base can alter the reaction pathway, leading to the formation of cyclopropyl ketones via an enolate intermediate instead of the expected epoxide.[9][10]

Troubleshooting Guides

Guide 1: Wittig Olefination Reactions

Issue: Low or no yield of the desired alkene product.

Troubleshooting Workflow:

G start Low Yield in Wittig Reaction check_ylide 1. Assess Ylide Type start->check_ylide stabilized Is the ylide stabilized? (e.g., contains -CO2R, -CN) check_ylide->stabilized switch_ylide Solution: Switch to a non-stabilized ylide (e.g., Ph3P=CH2, Ph3P=CH(Alkyl)) stabilized->switch_ylide Yes check_conditions 2. Review Reaction Conditions stabilized->check_conditions No switch_ylide->check_conditions temp Is the reaction at room temperature or below? check_conditions->temp increase_temp Solution: Increase temperature. Use a higher boiling solvent (e.g., Toluene, DMF). temp->increase_temp Yes consider_hwe 3. Consider Alternative Reactions temp->consider_hwe No increase_temp->consider_hwe hwe Solution: Use the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered ketones. consider_hwe->hwe G cluster_0 Corey-Chaykovsky Reaction with Hindered Ketone Ketone Hindered Ketone + Dimethylsulfoxonium Methylide (DMSM) Epoxide Epoxide (Expected Product) Ketone->Epoxide Standard Conditions (Low Temp) Enolate Enolate Intermediate Ketone->Enolate Excess Base (High Temp) Cyclopropyl Cyclopropyl Ketone (Side Product) Enolate->Cyclopropyl Intramolecular Cyclization G A 1. Prepare SmI2 Solution (Samarium metal + Diiodoethane in THF) B 2. Cool to -78 °C (Dry Ice/Acetone Bath) A->B C 3. Add α-Bromo Ester (e.g., Ethyl bromoacetate) Dropwise B->C D 4. Stir for 30 min (Formation of Samarium Enolate) C->D E 5. Add this compound (in THF) Dropwise D->E F 6. Stir at -78 °C (Monitor by TLC) E->F G 7. Quench Reaction (Saturated aq. NaHCO3) F->G H 8. Workup & Purification (Extraction, Chromatography) G->H I β-Hydroxy Ester Product H->I

References

Technical Support Center: Scalable Synthesis of 2',4',5'-Trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of 2',4',5'-Trimethylacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) with an acylating agent like acetyl chloride or acetic anhydride. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Q2: Why is moisture control critical in this synthesis?

A2: Moisture control is paramount because the Lewis acid catalyst, anhydrous aluminum chloride, is extremely sensitive to water. Any moisture present in the reactants, solvent, or glassware will react with and deactivate the catalyst, leading to a significant drop in reaction yield or complete failure of the reaction.[1] It is crucial to use anhydrous reagents and solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the primary safety precautions to consider during this synthesis?

A3: Key safety precautions include:

  • Handling anhydrous aluminum chloride, which is a corrosive and moisture-sensitive solid, in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Using anhydrous solvents, which can be flammable. Ensure proper grounding and avoid ignition sources.

  • The reaction can be exothermic, especially during the addition of the catalyst and reactants. Proper temperature control with an ice bath is necessary.

  • The reaction evolves hydrogen chloride (HCl) gas, which is corrosive and toxic. The apparatus should be equipped with a gas trap.

  • Quenching the reaction mixture with water/acid is highly exothermic and should be done slowly and with vigorous stirring in an ice bath.

Q4: Can I use an alternative to acetyl chloride as the acylating agent?

A4: Yes, acetic anhydride is a common and often safer alternative to acetyl chloride.[2] It is less volatile and less corrosive. However, the reaction stoichiometry and conditions may need to be adjusted accordingly.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Catalyst Deactivation: Presence of moisture in reagents, solvent, or glassware.[1] 2. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, consuming the catalyst.[1] 3. Incorrect Reaction Temperature: Temperature may be too low for the reaction to proceed at a reasonable rate.1. Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 2. Use a stoichiometric amount or a slight excess of the Lewis acid catalyst (e.g., 1.1 to 1.3 equivalents). 3. Monitor the reaction temperature and allow it to slowly warm to room temperature or gently heat as per the protocol after the initial exothermic phase.
Formation of Multiple Isomers 1. Non-selective Acylation: The directing effects of the methyl groups on the pseudocumene ring can lead to the formation of other isomers. 2. Reaction Conditions: Temperature and choice of solvent can influence regioselectivity.1. Optimize the reaction temperature; lower temperatures often favor the desired isomer. 2. Screen different solvents. A non-polar solvent like dichloromethane or 1,2-dichloroethane is commonly used.
Polysubstitution Products Incorrect Stoichiometry: Using an excess of the acylating agent.Friedel-Crafts acylation is generally less prone to polysubstitution because the acyl group is deactivating.[1] However, ensure the stoichiometry of 1,2,4-trimethylbenzene to the acylating agent is carefully controlled, typically with a slight excess of the aromatic substrate.
Difficult Product Isolation/Purification 1. Incomplete Quenching: The aluminum chloride-ketone complex has not been fully hydrolyzed. 2. Emulsion Formation during Workup: Presence of unreacted starting materials or byproducts.1. Ensure thorough quenching with a mixture of ice and concentrated HCl until all solids dissolve.[2] 2. Add brine during the aqueous wash to help break up emulsions. If the emulsion persists, filtration through a pad of celite may be necessary.

Experimental Protocols

Scalable Laboratory Synthesis of this compound

This protocol describes a general procedure for the Friedel-Crafts acylation of 1,2,4-trimethylbenzene.

Materials:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or a base trap)

  • Thermometer

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble a clean, dry three-necked flask with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve 1,2,4-trimethylbenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until all the aluminum salts have dissolved.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to obtain pure this compound.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_activation Catalyst Activation cluster_acylation Electrophilic Aromatic Substitution cluster_workup Workup Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion_Complex Acylium Ion-Tetrachloroaluminate Complex [CH₃CO]⁺[AlCl₄]⁻ Acetyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Sigma_Complex Sigma Complex (Arenium Ion) Pseudocumene 1,2,4-Trimethylbenzene Pseudocumene->Sigma_Complex + [CH₃CO]⁺ Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product + H₂O (Quench)

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Anhydrous DCM and AlCl₃ setup->reagents cool Cool to 0°C reagents->cool add_acyl Add Acetyl Chloride cool->add_acyl add_substrate Add 1,2,4-Trimethylbenzene add_acyl->add_substrate react Stir at 0°C then RT add_substrate->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Recrystallization) concentrate->purify end End purify->end

Caption: Experimental Workflow for the Synthesis of this compound.

Troubleshooting_Tree start Low/No Yield? moisture Check for Moisture Contamination start->moisture Yes catalyst Check Catalyst Amount start->catalyst No moisture->catalyst No solution_moisture Use Anhydrous Reagents/Solvents and Inert Atmosphere moisture->solution_moisture Yes temperature Check Reaction Temperature catalyst->temperature No solution_catalyst Use Stoichiometric Amount (1.1-1.3 eq) catalyst->solution_catalyst Yes solution_temperature Optimize Temperature Profile temperature->solution_temperature Yes

Caption: Troubleshooting Decision Tree for Low Yield in the Synthesis.

References

Validation & Comparative

Comparative Analysis of 2',4',5'-Trimethylacetophenone using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison and Methodological Guide

In the landscape of pharmaceutical research and organic synthesis, precise analytical characterization of molecular structures is paramount. This guide provides a comprehensive 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2',4',5'-trimethylacetophenone, a substituted aromatic ketone of interest in medicinal chemistry and materials science. To offer a clear perspective on the influence of substituent patterns on spectral properties, we present a comparative analysis with structurally related acetophenone derivatives. This guide includes detailed experimental protocols and visual aids to facilitate a deeper understanding of the structure-spectra correlation.

Structural Elucidation through NMR: A Comparative Overview

The chemical shifts observed in 1H and 13C NMR spectra are highly sensitive to the electronic environment of the nuclei. The position of the methyl groups on the phenyl ring in trimethylacetophenone isomers significantly influences the resonance of aromatic protons and carbons, as well as the acetyl group.

Below is a detailed comparison of the 1H and 13C NMR spectral data for this compound and several related compounds. The data is presented in tabular format for ease of comparison.

Table 1: 1H NMR Spectral Data Comparison (Solvent: CDCl3)

CompoundAr-H (ppm)-COCH3 (ppm)Ar-CH3 (ppm)
Acetophenone7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H)2.60 (s, 3H)-
2',4'-Dimethylacetophenone7.63 (d, 1H), 7.06 (s, 1H), 7.03 (d, 1H)2.53 (s, 3H)2.50 (s, 3H), 2.35 (s, 3H)
2',5'-Dimethylacetophenone7.47 (s, 1H), 7.15 (d, 1H), 7.09 (d, 1H)2.53 (s, 3H)2.46 (s, 3H), 2.34 (s, 3H)
This compound 7.45 (s, 1H), 6.98 (s, 1H) 2.52 (s, 3H) 2.30 (s, 3H), 2.22 (s, 3H), 2.20 (s, 3H)
2',4',6'-Trimethylacetophenone6.85 (s, 2H)2.51 (s, 3H)2.30 (s, 3H), 2.15 (s, 6H)

Table 2: 13C NMR Spectral Data Comparison (Solvent: CDCl3)

CompoundC=O (ppm)Ar-C (Quaternary) (ppm)Ar-CH (ppm)-COCH3 (ppm)Ar-CH3 (ppm)
Acetophenone198.1137.1133.0, 128.5, 128.326.6-
2',4'-Dimethylacetophenone201.7142.1, 137.9, 134.1132.0, 129.1, 126.129.821.6, 21.2
2',5'-Dimethylacetophenone197.9136.0, 135.8, 132.4131.7, 129.0, 128.826.621.0, 20.8
This compound 201.7 141.0, 136.4, 135.0, 133.7 132.8, 130.3 29.5 19.5, 19.1, 18.9
2',4',6'-Trimethylacetophenone205.5139.5, 136.2, 132.5128.532.121.2, 19.3

Experimental Protocol for NMR Analysis

The following is a standard protocol for acquiring high-quality 1H and 13C NMR spectra of aromatic ketones like this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified sample directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution.

  • Temperature: Maintain a constant temperature, typically 298 K.

  • 1H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • 13C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of 13C.

    • Relaxation Delay (d1): 2-5 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • For 1H spectra, integrate the signals to determine the relative number of protons.

  • For both 1H and 13C spectra, perform peak picking to identify the chemical shift of each resonance.

Visualizing Structure and Workflow

To aid in the interpretation of the NMR data, the following diagrams illustrate the structure of this compound with atom numbering for signal assignment and the general workflow of NMR data analysis.

Caption: Structure of this compound with atom numbering for NMR signal assignment.

workflow NMR Data Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq NMR Data Acquisition (1H and 13C Spectra) prep->acq Load Sample proc Data Processing (FT, Phasing, Calibration) acq->proc Raw Data (FID) interp Spectral Interpretation (Chemical Shift, Integration, Multiplicity) proc->interp Processed Spectra comp Comparative Analysis (Comparison with Alternatives) interp->comp Assigned Data report Structure Elucidation & Reporting comp->report Comparative Insights

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum of 2',4',5'-Trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of aromatic ketones is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint that aids in identification and structural elucidation. This guide offers a detailed interpretation of the mass spectrum of 2',4',5'-trimethylacetophenone, placed in context with related compounds to highlight the subtle yet significant effects of substituent positioning on fragmentation patterns.

While a publicly available, experimentally derived mass spectrum for this compound is not readily found in major spectral databases, its fragmentation pattern can be reliably predicted. This prediction is based on the well-established fragmentation behavior of acetophenone and its methylated derivatives. By comparing the predicted spectrum with the known spectra of similar molecules, we can gain valuable insights into the fragmentation pathways and the structural information they reveal.

Comparative Analysis of Fragmentation Patterns

The primary fragmentation pathways for aromatic ketones like this compound are dictated by the stability of the resulting carbocations. The table below summarizes the expected key fragments for this compound and compares them with the experimentally determined fragments of acetophenone and 4'-methylacetophenone.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺) (m/z)[M-15]⁺ (m/z)[C₇H₅O]⁺ or equivalent (m/z)Other Key Fragments (m/z)
This compound C₁₁H₁₄O162.2316214711943, 91, 65
Acetophenone [1]C₈H₈O120.1512010510577, 51, 43
4'-Methylacetophenone C₉H₁₀O134.1813411911991, 65, 43

The molecular ion peak (M⁺) for this compound is expected at an m/z of 162, corresponding to its molecular weight. The most significant fragmentation event for acetophenones is typically the alpha-cleavage of a methyl group from the acetyl moiety, resulting in a stable acylium ion.

The Fragmentation Pathway of this compound

The fragmentation of this compound begins with the ionization of the molecule, forming the molecular ion. This high-energy species then undergoes a series of fragmentation steps to yield more stable ions. The primary pathway involves the loss of a methyl radical to form the base peak.

fragmentation_pathway M This compound (C₁₁H₁₄O) m/z = 162 M_ion Molecular Ion [C₁₁H₁₄O]⁺˙ m/z = 162 M->M_ion Ionization fragment1 Acylium Ion [C₁₀H₁₁O]⁺ m/z = 147 M_ion->fragment1 - •CH₃ acetyl Acetyl Cation [CH₃CO]⁺ m/z = 43 M_ion->acetyl α-cleavage fragment2 [C₈H₇O]⁺ m/z = 119 fragment1->fragment2 - CO fragment3 Tropylium Ion [C₇H₇]⁺ m/z = 91 fragment2->fragment3 - CO fragment4 [C₅H₅]⁺ m/z = 65 fragment3->fragment4 - C₂H₂

Predicted fragmentation pathway of this compound.

Experimental Protocols

Acquiring a mass spectrum for compounds like this compound typically involves gas chromatography-mass spectrometry (GC-MS) due to their volatility.

Sample Preparation:

A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

Instrumentation:

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

GC Conditions:

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

Data Analysis:

The acquired data is processed to produce a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The resulting spectrum is then interpreted to identify the molecular ion and the major fragment ions, providing structural information about the analyte.

By understanding the fundamental principles of mass spectrometry and comparing the fragmentation patterns of related compounds, researchers can confidently interpret the mass spectrum of this compound and other aromatic ketones, even in the absence of a reference spectrum. This comparative approach is a cornerstone of structural elucidation in modern chemistry.

References

A Comparative Guide to Identifying Functional Groups in Trimethylacetophenone using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the identification of functional groups in trimethylacetophenone against other analytical techniques. Detailed experimental protocols and supporting data are presented to offer an objective performance evaluation.

Functional Group Analysis: FTIR vs. Alternative Methods

FTIR spectroscopy is a rapid and highly effective method for identifying functional groups in molecules like trimethylacetophenone. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb radiation at their characteristic frequencies, creating a unique spectral fingerprint.

While FTIR is a cornerstone of functional group analysis, other techniques offer complementary or, in specific cases, more suitable information. The following table compares FTIR with key alternatives:

TechniquePrincipleInformation ProvidedAdvantages for Trimethylacetophenone AnalysisLimitations for Trimethylacetophenone Analysis
FTIR Spectroscopy Absorption of infrared radiation causes molecular vibrations.Identification of functional groups (e.g., C=O, C-H, C=C).Fast, non-destructive, highly sensitive to carbonyl and other polar functional groups, provides a unique fingerprint.Provides limited information on the complete molecular structure and connectivity.
Raman Spectroscopy Inelastic scattering of monochromatic light.Complements FTIR by detecting non-polar bonds and symmetric vibrations.Good for aqueous samples, can provide information on aromatic ring vibrations.Can be affected by sample fluorescence.
UV-Vis Spectroscopy Absorption of ultraviolet or visible light promotes electrons to higher energy orbitals.Information about conjugated systems.Can confirm the presence of the aromatic ring and carbonyl group conjugation.Provides limited information on specific functional groups.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed molecular structure, connectivity, and stereochemistry.Provides a complete structural elucidation.More time-consuming and requires more complex instrumentation and sample preparation.
Mass Spectrometry Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight and fragmentation patterns.Determines the molecular formula.Does not directly identify functional groups.

FTIR Spectral Data for Trimethylacetophenone and Related Ketones

The following table summarizes the characteristic infrared absorption frequencies for the functional groups present in 2',4',5'-trimethylacetophenone and compares them with related ketones. This data is essential for the accurate identification of the compound's constituent functional groups.

Functional GroupVibration ModeThis compound (cm⁻¹)2',4',6'-Trimethylacetophenone (cm⁻¹)Acetophenone (cm⁻¹)Characteristic Range (cm⁻¹)
C=O (Carbonyl) Stretch~1685~1690~16851715-1680 (Aromatic Ketones)[1]
C-H (Aromatic) Stretch~3050~3050~30603100-3000
C-H (Aliphatic) Stretch~2920, ~2860~2920, ~2860~2960, ~29203000-2850
C=C (Aromatic) Stretch~1610, ~1480~1610, ~1480~1598, ~14471600-1450
C-CH₃ Bend~1450, ~1380~1450, ~1380~1447, ~13591465-1435, 1385-1365
C-(C=O)-C Stretch~1260~1260~12651300-1100

Note: The exact peak positions can vary slightly due to the specific substitution pattern on the aromatic ring and the physical state of the sample.

Experimental Protocol: Acquiring an FTIR Spectrum of Trimethylacetophenone

This protocol details the procedure for obtaining a high-quality FTIR spectrum of a solid sample like trimethylacetophenone using the KBr (potassium bromide) pellet method.

Materials and Equipment:

  • FTIR Spectrometer

  • Hydraulic press

  • Pellet die set

  • Agate mortar and pestle

  • Infrared lamp (for drying)

  • Analytical balance

  • Spatula

  • Potassium bromide (KBr), spectroscopy grade

  • Trimethylacetophenone sample

  • Personal Protective Equipment (PPE): safety glasses, gloves

Procedure:

  • Sample Preparation:

    • Gently grind a small amount (1-2 mg) of the trimethylacetophenone sample in an agate mortar and pestle to a fine powder.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer the powdered mixture into the collar of a clean and dry pellet die.

    • Distribute the powder evenly by gently tapping the die.

    • Insert the plunger and place the die assembly into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good mixing and pressing.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as instrumental artifacts.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder in the FTIR spectrometer's sample compartment.

    • Acquire the FTIR spectrum of the trimethylacetophenone sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • The acquired spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).

    • Identify the characteristic absorption peaks and compare them to the known frequencies for different functional groups to confirm the structure of trimethylacetophenone.

Workflow for Functional Group Identification using FTIR

The following diagram illustrates the logical workflow for identifying the functional groups in an unknown sample, such as trimethylacetophenone, using FTIR spectroscopy.

FTIR_Workflow FTIR Analysis Workflow for Functional Group Identification cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_id Functional Group Identification cluster_conclusion Conclusion start Start with Trimethylacetophenone Sample prep_solid Grind Sample with KBr start->prep_solid press_pellet Form KBr Pellet prep_solid->press_pellet background Acquire Background Spectrum press_pellet->background Place Pellet in Spectrometer sample_spec Acquire Sample Spectrum background->sample_spec process_spec Process Spectrum (Baseline Correction, etc.) sample_spec->process_spec identify_peaks Identify Characteristic Absorption Peaks process_spec->identify_peaks compare_data Compare Peaks to Correlation Charts/Databases identify_peaks->compare_data is_carbonyl ~1685 cm⁻¹ Peak Present? compare_data->is_carbonyl is_arom_ch ~3050 cm⁻¹ Peaks Present? is_carbonyl->is_arom_ch Yes no_conclusion Re-evaluate Spectrum or Sample is_carbonyl->no_conclusion No is_aliph_ch ~2900 cm⁻¹ Peaks Present? is_arom_ch->is_aliph_ch Yes is_arom_ch->no_conclusion No is_arom_cc ~1600-1450 cm⁻¹ Peaks Present? is_aliph_ch->is_arom_cc Yes is_aliph_ch->no_conclusion No conclusion Identify Functional Groups: - Carbonyl (Ketone) - Aromatic C-H - Aliphatic C-H - Aromatic C=C is_arom_cc->conclusion Yes is_arom_cc->no_conclusion No

Caption: Workflow for identifying functional groups in trimethylacetophenone using FTIR.

References

A Comparative Analysis of Lewis Acid Catalysts for the Friedel-Crafts Acylation of Pseudocumene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in the Synthesis of Aryl Ketones.

The Friedel-Crafts acylation of pseudocumene (1,2,4-trimethylbenzene) is a cornerstone reaction in organic synthesis for the production of valuable trimethylacetophenone isomers, which serve as key intermediates in the pharmaceutical and fine chemical industries. The choice of Lewis acid catalyst is paramount, directly influencing reaction efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—supported by experimental data from studies on pseudocumene and structurally related aromatic compounds.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid in Friedel-Crafts acylation is determined by its ability to generate the acylium ion electrophile from the acylating agent. The strength of the Lewis acid dictates the reaction rate and can influence the product distribution. The following table summarizes the performance of AlCl₃, FeCl₃, and ZnCl₂ in the acylation of aromatic substrates, providing a comparative overview. It is important to note that while direct comparative data for pseudocumene is limited, the presented data from closely related substrates like toluene offers valuable insights into expected performance.

CatalystAromatic SubstrateAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Isomer Distribution (para:ortho)
AlCl₃ TolueneAcetic AnhydrideToluene90-950.5~85-90>20:1[1]
FeCl₃ TolueneAcetic AnhydrideIonic Liquid604-7265-94Not Specified
ZnCl₂ AnisoleAcetic AnhydrideDeep Eutectic Solvent120 (Microwave)0.0895High para selectivity

Note: The data for FeCl₃ and ZnCl₂ are from systems employing ionic liquids or deep eutectic solvents, which can enhance catalyst activity and recyclability.

Regioselectivity in the Acylation of Pseudocumene

The three methyl groups on the pseudocumene ring are activating and direct incoming electrophiles to the ortho and para positions. In the case of Friedel-Crafts acylation, the primary product expected is 2,4,5-trimethylacetophenone , resulting from acylation at the 5-position, which is para to the 2-methyl group and ortho to the 4-methyl group, and sterically the most accessible position. Minor isomers may also be formed. The choice of Lewis acid and reaction conditions can influence the regioselectivity of the reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative experimental protocols for the Friedel-Crafts acylation of pseudocumene using different Lewis acid catalysts, adapted from established procedures for similar aromatic compounds.[1][2]

Protocol 1: Acylation using Aluminum Chloride (AlCl₃)

This protocol is adapted from the acylation of toluene.[1]

Materials:

  • Pseudocumene (1,2,4-trimethylbenzene)

  • Acetic anhydride or Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Prepare a solution of the acylating agent (acetyl chloride or acetic anhydride, 1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the acylating agent solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, add a solution of pseudocumene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel, keeping the temperature below 10°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Acylation using Ferric Chloride (FeCl₃) in an Ionic Liquid

This protocol is a general representation based on the use of FeCl₃ in ionic liquids for acylation.

Materials:

  • Pseudocumene (1,2,4-trimethylbenzene)

  • Acetic anhydride

  • Ferric Chloride (FeCl₃)

  • An appropriate ionic liquid (e.g., [BMIM][BF₄])

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve FeCl₃ (catalytic amount, e.g., 10 mol%) in the ionic liquid.

  • Add pseudocumene (1.0 equivalent) and acetic anhydride (1.5-2.0 equivalents) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for the required time, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid phase with diethyl ether.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.

  • The ionic liquid/catalyst phase can often be recovered and reused.

Protocol 3: Acylation using Zinc Chloride (ZnCl₂) in a Deep Eutectic Solvent

This protocol is based on the use of a choline chloride-ZnCl₂ deep eutectic solvent.

Materials:

  • Pseudocumene (1,2,4-trimethylbenzene)

  • Acetic anhydride

  • Choline chloride

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Microwave reactor (optional)

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and ZnCl₂ (e.g., in a 1:2 molar ratio) and heating until a homogeneous liquid is formed.

  • Add pseudocumene (1.0 equivalent) and acetic anhydride (1.2 equivalents) to the deep eutectic solvent.

  • Heat the mixture with stirring. For accelerated reactions, microwave irradiation (e.g., at 120°C) can be employed for a short duration (e.g., 5-10 minutes).

  • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with water and brine, dry over a drying agent, and remove the solvent to obtain the product.

  • The deep eutectic solvent can be recovered and potentially reused.

Visualizing the Experimental Workflow and Reaction Mechanism

To further clarify the processes involved, the following diagrams illustrate the general experimental workflow for comparing these catalysts and the fundamental signaling pathway of the Friedel-Crafts acylation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Select Lewis Acid (AlCl₃, FeCl₃, ZnCl₂) C Reaction Setup under Inert Atmosphere A->C B Prepare Anhydrous Reactants (Pseudocumene, Acylating Agent, Solvent) B->C D Controlled Addition of Reactants at Specific Temperature C->D E Reaction Monitoring (TLC, GC) D->E F Quenching and Extraction E->F G Purification (Distillation/Chromatography) F->G H Characterization and Yield Determination (NMR, GC-MS) G->H

Caption: General experimental workflow for comparing Lewis acid catalysts in the Friedel-Crafts acylation of pseudocumene.

SignalingPathway cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution AcylHalide Acyl Halide/Anhydride AcyliumIon Acylium Ion (Electrophile) AcylHalide->AcyliumIon + LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon Catalyzes Pseudocumene Pseudocumene (Nucleophile) SigmaComplex Arenium Ion Intermediate (Sigma Complex) Pseudocumene->SigmaComplex + Acylium Ion Product Trimethylacetophenone (Product) SigmaComplex->Product - H⁺

Caption: Signaling pathway of the Friedel-Crafts acylation of pseudocumene.

References

Comparative Study of the Biological Activity of Trimethylacetophenone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of trimethylacetophenone isomers. While the broader class of acetophenones has been explored for various pharmacological properties, specific data on isomers such as 2,4,6-trimethylacetophenone, 3,4,5-trimethylacetophenone, and 2,3,4-trimethylacetophenone is sparse to non-existent. This guide summarizes the limited available information, details the standard experimental protocols that would be employed to investigate their biological activities, and visualizes key signaling pathways relevant to potential therapeutic effects.

Overview of Trimethylacetophenone Isomers

Trimethylacetophenones are aromatic ketones with a chemical structure consisting of an acetophenone core substituted with three methyl groups on the benzene ring. The positional isomerism of these methyl groups can significantly influence the molecule's steric and electronic properties, which in turn is expected to lead to differences in their biological activities. However, dedicated studies to elucidate these differences are currently lacking.

Available Information:

  • 2,4,6-Trimethylacetophenone: This isomer is commercially available and has been used as a starting material in the synthesis of other compounds, some of which have been investigated for antibacterial properties. However, there is a lack of published data on the intrinsic biological activity of 2,4,6-trimethylacetophenone itself.

  • 3,4,5-Trimethylacetophenone: This isomer has been utilized as a precursor in the synthesis of chalcone derivatives that have been evaluated for antiproliferative effects. Safety data sheets indicate that it may be harmful if swallowed and can cause skin and eye irritation, suggesting some level of biological interaction.

  • 2,3,4-Trimethylacetophenone: There is a notable absence of publicly available data regarding the biological activities of this particular isomer.

Comparative Data Summary

Due to the scarcity of research in this specific area, a quantitative comparison of the biological activities of trimethylacetophenone isomers is not possible at this time. The following table highlights the current data gap.

Biological Activity2,4,6-Trimethylacetophenone3,4,5-Trimethylacetophenone2,3,4-Trimethylacetophenone
Antimicrobial Activity No data availableNo data availableNo data available
Cytotoxicity (e.g., IC50) No data availableNo data availableNo data available
Anti-inflammatory Activity No data availableNo data availableNo data available
Antioxidant Activity No data availableNo data availableNo data available

Experimental Protocols for Biological Activity Screening

To address the existing knowledge gap, the following standard experimental protocols can be employed to systematically evaluate and compare the biological activities of trimethylacetophenone isomers.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis bacterial_culture Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) inoculation Inoculate 96-well plates containing compound dilutions with bacteria bacterial_culture->inoculation compound_prep Prepare serial dilutions of trimethylacetophenone isomers compound_prep->inoculation incubation Incubate plates at 37°C for 18-24 hours inoculation->incubation read_results Visually inspect for turbidity or measure absorbance incubation->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The trimethylacetophenone isomers are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:

cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells (e.g., HeLa, HepG2) in a 96-well plate cell_attachment Incubate for 24 hours to allow cell attachment seed_cells->cell_attachment add_compounds Treat cells with serial dilutions of trimethylacetophenone isomers cell_attachment->add_compounds incubation_treatment Incubate for 24-72 hours add_compounds->incubation_treatment add_mtt Add MTT solution to each well incubation_treatment->add_mtt incubation_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubation_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for Cytotoxicity Assessment (MTT Assay).

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the trimethylacetophenone isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at approximately 570 nm. The half-maximal inhibitory concentration (IC50) is then calculated.[1][2][3][4][5]

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of the isomers can be evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Workflow:

cluster_prep Cell Culture cluster_treatment Treatment and Stimulation cluster_assay Nitric Oxide Measurement cluster_analysis Data Analysis seed_macrophages Seed RAW 264.7 macrophage cells in a 96-well plate cell_adherence Allow cells to adhere seed_macrophages->cell_adherence pretreat Pre-treat cells with trimethylacetophenone isomers for 1 hour cell_adherence->pretreat stimulate Stimulate cells with LPS pretreat->stimulate incubation Incubate for 24 hours stimulate->incubation collect_supernatant Collect cell culture supernatants incubation->collect_supernatant griess_reaction Mix supernatant with Griess reagent collect_supernatant->griess_reaction measure_absorbance Measure absorbance at ~540 nm griess_reaction->measure_absorbance calculate_inhibition Calculate the percentage of NO production inhibition measure_absorbance->calculate_inhibition

Caption: Workflow for Anti-inflammatory Activity Assessment.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Treatment: Cells are pre-treated with different concentrations of the trimethylacetophenone isomers for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatants is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Relevant Signaling Pathways

The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes.

LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->ProInflammatory_Genes activates

Caption: Simplified NF-κB Signaling Pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation.

Stimulus Inflammatory Stimulus MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response leads to

Caption: Simplified p38 MAPK Signaling Pathway.

Conclusion and Future Directions

This guide highlights a significant dearth of research into the comparative biological activities of trimethylacetophenone isomers. While the broader family of acetophenones shows promise in various therapeutic areas, the specific contributions of the number and position of methyl groups on the aromatic ring remain largely unexplored.

Future research should focus on the systematic evaluation of these isomers using the standardized protocols outlined above. Such studies would provide valuable insights into the structure-activity relationships of this class of compounds and could lead to the identification of novel candidates for drug development, particularly in the areas of antimicrobial and anti-inflammatory therapies. A thorough investigation is warranted to unlock the potential of these simple, yet understudied, chemical entities.

References

A Comparative Guide to the Synthesis of 2',4',5'-Trimethylacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the efficient and reliable production of key intermediates is paramount. 2',4',5'-Trimethylacetophenone is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comprehensive comparison of two primary synthetic routes to this compound: the classic Friedel-Crafts acylation and the versatile Grignard reaction. The performance of each route is objectively evaluated based on experimental data for yield, purity, reaction time, and overall practicality.

Comparison of Synthetic Routes

The selection of an optimal synthetic route depends on several factors, including the desired scale of the reaction, available starting materials, and the required purity of the final product. Below is a summary of the key performance indicators for the Friedel-Crafts acylation and Grignard reaction in the context of this compound synthesis.

Parameter Friedel-Crafts Acylation Grignard Reaction
Starting Materials 1,2,4-Trimethylbenzene (Pseudocumene), Acetyl Chloride/Acetic Anhydride1-Bromo-2,4,5-trimethylbenzene, Magnesium, Acetic Anhydride/Acetonitrile
Typical Yield Good to Excellent (often >70%)Good (typically 70-80%)[1]
Purity of Crude Product Moderate to High (may contain isomeric impurities)High (less prone to isomeric impurities)
Reaction Time 2-4 hours3-5 hours
Key Advantages Readily available and inexpensive starting materials, well-established and scalable procedure.[2]High regioselectivity, avoiding the formation of positional isomers.
Key Disadvantages Potential for the formation of isomeric byproducts, requiring careful purification. The use of a stoichiometric amount of Lewis acid catalyst can complicate workup.Requires strictly anhydrous conditions. The Grignard reagent is sensitive to moisture and protic solvents.[3]

Experimental Protocols

Detailed methodologies for the synthesis and validation of this compound are provided below.

Synthesis Route 1: Friedel-Crafts Acylation

This method involves the electrophilic acylation of 1,2,4-trimethylbenzene using an acylating agent in the presence of a Lewis acid catalyst.

Materials:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Acetyl chloride or Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, add 1,2,4-trimethylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis Route 2: Grignard Reaction

This route involves the preparation of a Grignard reagent from 1-bromo-2,4,5-trimethylbenzene, followed by its reaction with an acetylating agent.

Materials:

  • 1-Bromo-2,4,5-trimethylbenzene

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetic anhydride or Acetonitrile

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

  • Add a solution of 1-bromo-2,4,5-trimethylbenzene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction.

  • Once the reaction has started, add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetylating Agent: Cool the Grignard reagent to -70 °C using a dry ice/acetone bath.[1]

  • Slowly add a solution of acetic anhydride (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.[1]

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.[1]

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

Validation of this compound

Purification: The crude this compound obtained from either synthetic route can be purified by fractional distillation under reduced pressure.

Protocol for Fractional Distillation:

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Place the crude product in the distillation flask with a few boiling chips.

  • Heat the flask gently and collect the fraction that distills at the boiling point of this compound (approximately 112-114 °C at 10 mmHg).

Characterization: The identity and purity of the synthesized this compound can be confirmed using the following spectroscopic methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and confirm its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

¹H NMR (CDCl₃, 400 MHz):

  • δ ~7.5 (s, 1H, Ar-H)

  • δ ~7.0 (s, 1H, Ar-H)

  • δ ~2.5 (s, 3H, COCH₃)

  • δ ~2.3 (s, 3H, Ar-CH₃)

  • δ ~2.25 (s, 3H, Ar-CH₃)

  • δ ~2.2 (s, 3H, Ar-CH₃)

¹³C NMR (CDCl₃, 100 MHz):

  • δ ~200 (C=O)

  • δ ~140, 138, 135, 132, 130, 128 (Ar-C)

  • δ ~29 (COCH₃)

  • δ ~20, 19, 18 (Ar-CH₃)

Visualizing the Synthetic and Validation Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic route and the subsequent validation steps.

Friedel_Crafts_Acylation cluster_synthesis Synthesis A 1,2,4-Trimethylbenzene + Acetyl Chloride/Acetic Anhydride C Reaction Mixture A->C Add dropwise B Anhydrous AlCl3 in CH2Cl2 at 0°C B->C Catalyst D Quenching with Ice/HCl C->D Stir at RT E Workup (Extraction, Washes) D->E F Crude Product E->F

Fig. 1: Workflow for Friedel-Crafts Acylation.

Grignard_Reaction cluster_synthesis Synthesis A 1-Bromo-2,4,5-trimethylbenzene + Mg in Anhydrous Ether B Grignard Reagent (2,4,5-trimethylphenylmagnesium bromide) A->B Reflux D Reaction Mixture B->D C Acetic Anhydride/ Acetonitrile at -70°C C->D Add dropwise E Quenching with Sat. aq. NH4Cl D->E Warm to RT F Workup (Extraction, Washes) E->F G Crude Product F->G

Fig. 2: Workflow for Grignard Reaction Synthesis.

Validation_Workflow cluster_validation Validation A Crude This compound B Purification (Fractional Distillation) A->B C Purified Product B->C D Characterization (GC-MS, NMR) C->D E Validated Product D->E

Fig. 3: Workflow for Product Validation.

References

A Comparative Guide to HPLC Methods for the Separation of Trimethylacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving efficient and reliable separation of trimethylacetophenone isomers is a critical analytical challenge. Due to their structural similarity, these isomers often exhibit close elution profiles, demanding carefully optimized High-Performance Liquid Chromatography (HPLC) methods. This guide provides a comparative overview of potential HPLC approaches, including Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC), for the separation of positional isomers of trimethylacetophenone. While specific application data for all trimethylacetophenone isomers is limited in publicly available literature, this guide leverages established methods for structurally similar compounds, such as other polysubstituted acetophenones and xylenes, to provide robust starting points for method development.

Comparison of HPLC Methods for Positional Isomer Separation

The selection of an appropriate HPLC method is paramount for the successful resolution of trimethylacetophenone isomers. Both Reverse-Phase and Normal-Phase chromatography offer distinct advantages and separation mechanisms that can be exploited based on the specific isomeric mixture and analytical goals.

FeatureReverse-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Stationary Phase Non-polar (e.g., C18, C8, Phenyl-Hexyl, PFP)Polar (e.g., Silica, Cyano, Amino, Diol)
Mobile Phase Polar (e.g., Acetonitrile/Water, Methanol/Water)Non-polar (e.g., Hexane/Isopropanol, Heptane/Ethanol)
Elution Order Generally, less polar (more hydrophobic) isomers elute later. For positional isomers, the elution order can be nuanced, with para isomers often being more retained than ortho and meta isomers.[1]Generally, more polar isomers are more strongly retained and elute later.
Selectivity Primarily based on hydrophobicity. Phenyl-based columns can offer alternative selectivity through π-π interactions, which is beneficial for aromatic isomers.[1]Based on polarity and specific interactions (e.g., hydrogen bonding, dipole-dipole) with the stationary phase. Often provides excellent selectivity for positional isomers.
Advantages Robust, reproducible, wide range of available columns, compatible with a broad range of samples and detectors.Excellent for separating isomers with minor differences in polarity, suitable for samples soluble in non-polar organic solvents.[2]
Considerations May require careful mobile phase optimization (e.g., organic modifier ratio, pH for ionizable compounds) to achieve separation of closely related isomers.[1]Sensitive to water content in the mobile phase, which can affect reproducibility. Solvents are often more hazardous and costly.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the separation of trimethylacetophenone isomers. Optimization of these conditions will be necessary to achieve the desired resolution for specific isomeric mixtures.

General Procedure for Reverse-Phase HPLC of Positional Isomers

This protocol is based on common starting conditions for the separation of aromatic isomers.

  • Column: A C18 column is a common starting point.[1] For enhanced selectivity for aromatic compounds, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can be employed.[1]

  • Mobile Phase: A mixture of HPLC-grade acetonitrile (ACN) and water is typically used. A starting point could be an isocratic elution with a ratio of 60:40 (ACN:Water).[1] The ratio can be adjusted to optimize resolution; decreasing the ACN percentage will generally increase retention times and may improve separation.[1]

  • Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min.[1]

  • Injection Volume: 5-20 µL.

  • Detection: UV detection at a wavelength where the analytes have significant absorbance, typically around 254 nm or 280 nm for acetophenones.[1]

  • Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

General Procedure for Normal-Phase HPLC of Positional Isomers

This protocol is suitable for separating isomers based on small differences in polarity.

  • Column: A silica or cyano-bonded column is a common choice for normal-phase separations.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a slightly more polar modifier like isopropanol or ethanol. A typical starting condition could be 95:5 (Hexane:Isopropanol). The modifier percentage can be adjusted to optimize the separation.

  • Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.

  • Injection Volume: 5-20 µL, ensuring the sample is dissolved in the mobile phase or a compatible non-polar solvent.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Column Temperature: A constant ambient or slightly elevated temperature is recommended for stable chromatography.

Method Selection Workflow

The selection of an optimal HPLC method for separating trimethylacetophenone isomers can be approached systematically. The following diagram illustrates a logical workflow for method development.

HPLC_Method_Selection start Define Separation Goal: - Positional Isomers - Enantiomers is_chiral Chiral Separation? start->is_chiral positional_isomers Positional Isomer Separation is_chiral->positional_isomers No chiral_separation Enantiomer Separation is_chiral->chiral_separation Yes rp_hplc Start with Reverse-Phase HPLC (C18 or Phenyl Column) positional_isomers->rp_hplc chiral_hplc Use Chiral HPLC (Chiral Stationary Phase) chiral_separation->chiral_hplc optimize_rp Optimize Mobile Phase (Organic/Aqueous Ratio) rp_hplc->optimize_rp np_hplc Consider Normal-Phase HPLC (Silica or Cyano Column) optimize_np Optimize Mobile Phase (Modifier Percentage) np_hplc->optimize_np sfc Consider Supercritical Fluid Chromatography (SFC) optimize_sfc Optimize Conditions (Modifier, Pressure, Temp) sfc->optimize_sfc optimize_chiral Screen Chiral Columns & Mobile Phases chiral_hplc->optimize_chiral resolution_ok_rp Resolution Achieved? optimize_rp->resolution_ok_rp resolution_ok_np Resolution Achieved? optimize_np->resolution_ok_np resolution_ok_sfc Resolution Achieved? optimize_sfc->resolution_ok_sfc resolution_ok_chiral Resolution Achieved? optimize_chiral->resolution_ok_chiral resolution_ok_rp->np_hplc No end Final Method resolution_ok_rp->end Yes resolution_ok_np->sfc No resolution_ok_np->end Yes resolution_ok_sfc->end Yes resolution_ok_chiral->sfc No, consider SFC resolution_ok_chiral->end Yes

References

Quantitative Analysis of 2',4',5'-Trimethylacetophenone in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield optimization, and impurity profiling. This guide provides a comparative analysis of three robust analytical techniques for the quantitative determination of 2',4',5'-trimethylacetophenone in a reaction mixture: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. Detection is based on the ionization of organic compounds in a hydrogen flame.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. Detection is based on the absorption of UV light by the analyte.Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.[1]
Analyte Properties Suitable for volatile and thermally stable compounds.[2][3][4]Suitable for non-volatile and thermally sensitive compounds.[2][3][4]Applicable to any soluble compound with NMR-active nuclei.[1][5]
Sample Preparation Typically involves dilution in a suitable solvent. Derivatization may be required for non-volatile compounds.Can involve dilution, filtration, and sometimes derivatization to enhance UV detection.[6][7]Simple dissolution in a deuterated solvent containing a known amount of an internal standard.[1][8]
Selectivity High, based on chromatographic retention time.Moderate to high, based on retention time and UV absorbance wavelength.Very high, based on unique chemical shifts of different protons in the molecule.
Sensitivity High, typically in the low ppm to ppb range.Moderate, typically in the low ppm range.Lower sensitivity compared to chromatographic methods, typically in the low mg/mL to high µg/mL range.[9]
Precision (%RSD) Excellent, typically <2%.Excellent, typically <2%.Excellent, typically <1%.
Linearity (R²) Excellent, typically >0.999.Excellent, typically >0.999.[10]Excellent, directly proportional relationship.[1]
Internal Standard Recommended for high precision. Should be structurally similar to the analyte and well-resolved.[11][12]Recommended for high precision. Should have a similar chromophore and be well-resolved.Required for absolute quantification.[8][13]
Throughput High, with typical run times of 10-30 minutes.Moderate to high, with typical run times of 10-30 minutes.Moderate, requires longer acquisition times for high precision.
Advantages Robust, reliable, and highly sensitive for volatile compounds.[3]Versatile, widely applicable, and suitable for a broad range of compounds.[4]Primary analytical method, highly accurate and precise, non-destructive, and provides structural information.[1][5]
Disadvantages Requires analyte to be volatile and thermally stable.[3]Can consume significant amounts of solvents.Lower sensitivity, higher instrument cost.

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of this compound using GC-FID, HPLC-UV, and qNMR.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is ideal for the direct analysis of this compound in a reaction mixture, assuming the compound is sufficiently volatile and thermally stable under the analysis conditions.

a. Materials and Reagents:

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)

  • Internal Standard (IS): n-Dodecane or another suitable, non-interfering hydrocarbon.[14]

  • Analyte Standard: Pure this compound

  • Gases: Helium (carrier gas), Hydrogen, and Air (for FID)

b. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

c. Sample Preparation:

  • Stock Solutions: Prepare a stock solution of this compound (e.g., 1000 µg/mL) and a stock solution of the internal standard (e.g., 1000 µg/mL) in the chosen solvent.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the analyte stock solution and adding a constant concentration of the internal standard to each.

  • Reaction Sample: Accurately weigh a small amount of the reaction mixture and dissolve it in a known volume of solvent containing the internal standard at the same concentration as in the calibration standards.

d. GC-FID Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas Flow Rate: 1.0 mL/min (Helium)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

e. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the reaction sample using the calibration curve.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

This method is suitable for both volatile and non-volatile samples and can be adapted for compounds that may degrade at high temperatures.

a. Materials and Reagents:

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Internal Standard (IS): A structurally similar compound with a UV chromophore that does not co-elute, such as 3',4'-(Methylenedioxy)acetophenone.[15]

  • Analyte Standard: Pure this compound

b. Instrumentation:

  • HPLC system with a UV/Vis detector, pump, autosampler, and column oven.

  • Column: A reverse-phase C18 column, such as a Supelco C18 (25 cm x 4.6 mm, 5 µm).[7]

c. Sample Preparation:

  • Stock Solutions: Prepare stock solutions of the analyte and internal standard in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution and adding a constant concentration of the internal standard.

  • Reaction Sample: Dilute a known amount of the reaction mixture in the mobile phase containing the internal standard. Filter the sample through a 0.45 µm syringe filter before analysis.

d. HPLC-UV Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

  • Mobile Phase Gradient:

    • Start with 50% B, hold for 2 minutes.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

e. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration of this compound in the reaction sample from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides highly accurate and precise quantification without the need for a calibration curve of the analyte.

a. Materials and Reagents:

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6), ensuring both the analyte and internal standard are fully soluble.

  • Internal Standard (IS): A certified reference material with a known purity and signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are common choices.

b. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

c. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into a vial.

  • Accurately weigh a specific amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

  • Transfer the solution to an NMR tube.

d. NMR Acquisition Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest. This is a critical parameter for accurate quantification.[16]

  • Number of Scans: 16 or higher for good signal-to-noise.

  • Acquisition Time: Sufficient to resolve the peaks of interest.

e. Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration/Purity of the analyte

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

The following diagrams illustrate the general workflow for quantitative analysis and a decision-making process for selecting the most appropriate technique.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture Weigh Accurate Weighing Sample->Weigh Dilute Dilution & IS Addition Weigh->Dilute Filter Filtration (if HPLC) Dilute->Filter Inject Sample Injection Dilute->Inject Filter->Inject Separate Chromatographic Separation (GC/HPLC) or NMR Acquisition Inject->Separate Detect Signal Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (GC/HPLC) or Direct Calculation (qNMR) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

General workflow for quantitative analysis of a reaction mixture.

decision_tree start Start: Need to Quantify This compound volatility Is the analyte volatile and thermally stable? start->volatility concentration Is high sensitivity (ppb level) required? volatility->concentration Yes hplc_or_qnmr Consider HPLC-UV or qNMR volatility->hplc_or_qnmr No gc Use GC-FID concentration->gc Yes hplc Use HPLC-UV concentration->hplc No primary_method Is a primary method (no specific standard needed) and structural confirmation desired? primary_method->hplc No qnmr Use qNMR primary_method->qnmr Yes hplc_or_qnmr->primary_method

Decision tree for selecting the appropriate analytical method.

References

A Comparative Spectroscopic Guide to 2',4',5'-, 2',4',6'-, and 3',4',5'-Trimethylacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise differentiation of constitutional isomers is a critical task in chemical research and pharmaceutical development, as subtle variations in molecular structure can lead to significant differences in physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of three isomers of trimethylacetophenone: 2',4',5'-trimethylacetophenone, 2',4',6'-trimethylacetophenone, and 3',4',5'-trimethylacetophenone. By leveraging key analytical techniques—¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we delineate the distinguishing spectral features of each isomer, supported by experimental and predicted data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three trimethylacetophenone isomers. Due to the limited availability of experimental data for all isomers, particularly this compound, predicted values and data from closely related analogs are included to provide a comprehensive comparison.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

Proton Assignment This compound (Predicted) 2',4',6'-Trimethylacetophenone (Experimental) 3',4',5'-Trimethylacetophenone (Experimental) [1]
Aromatic H ~7.5 (s, 1H), ~7.0 (s, 1H)6.84 (s, 2H)7.07 (s, 2H)
-COCH₃ ~2.5 (s, 3H)2.49 (s, 3H)2.54 (s, 3H)
Aromatic -CH₃ ~2.3 (s, 3H), ~2.2 (s, 3H), ~2.1 (s, 3H)2.31 (s, 3H, 4'-CH₃), 2.12 (s, 6H, 2',6'-CH₃)2.29 (s, 6H, 3',5'-CH₃), 2.20 (s, 3H, 4'-CH₃)

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)

Carbon Assignment This compound (Predicted) 2',4',6'-Trimethylacetophenone (Experimental) [2]3',4',5'-Trimethylacetophenone (Experimental) [1]
C=O ~200211.2198.8
Aromatic C (quaternary) ~138, ~137, ~135, ~134139.7, 136.0, 132.3142.1, 136.8, 132.1
Aromatic C-H ~133, ~131128.5126.3
-COCH₃ ~2932.726.5
Aromatic -CH₃ ~20, ~19, ~1821.1 (4'-CH₃), 19.3 (2',6'-CH₃)21.0 (4'-CH₃), 20.8 (3',5'-CH₃)

Table 3: Key IR Absorption Bands (Predicted and Experimental)

Functional Group This compound (Predicted) 2',4',6'-Trimethylacetophenone (Experimental/Typical) 3',4',5'-Trimethylacetophenone (Predicted/Analog Data)
C=O Stretch ~1680 cm⁻¹~1685 cm⁻¹~1680 cm⁻¹
Aromatic C=C Stretch ~1610, ~1460 cm⁻¹~1610, ~1460 cm⁻¹~1600, ~1450 cm⁻¹
Aromatic C-H Stretch ~3050-3000 cm⁻¹~3050-3000 cm⁻¹~3050-3000 cm⁻¹
Aliphatic C-H Stretch ~2950-2850 cm⁻¹~2950-2850 cm⁻¹~2950-2850 cm⁻¹

Table 4: Mass Spectrometry Data (m/z)

Ion This compound (Predicted) 2',4',6'-Trimethylacetophenone (Experimental) 3',4',5'-Trimethylacetophenone (Predicted/Analog Data)
[M]⁺ 162162162
[M-CH₃]⁺ 147147147
[M-COCH₃]⁺ 119119119

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of trimethylacetophenone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Pulse angle: 30-45°

    • Spectral width: 0-15 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0-220 ppm

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: A background spectrum is recorded and subtracted from the sample spectrum to remove atmospheric contributions.

Mass Spectrometry (MS)
  • Sample Introduction: Samples can be introduced via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for these types of molecules.

  • Data Acquisition:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-300.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which provide information about the molecular weight and structural fragments.

Spectroscopic Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the three trimethylacetophenone isomers based on their key spectroscopic features, with a primary focus on the diagnostic ¹H NMR signals.

Spectroscopic_Differentiation cluster_isomers Trimethylacetophenone Isomers cluster_analysis Spectroscopic Analysis cluster_differentiation Key Differentiating Features Isomer_245 2',4',5'-TMA H_NMR ¹H NMR Isomer_245->H_NMR C_NMR ¹³C NMR Isomer_245->C_NMR IR IR Isomer_245->IR MS MS Isomer_245->MS Isomer_246 2',4',6'-TMA Isomer_246->H_NMR Isomer_246->C_NMR Isomer_246->IR Isomer_246->MS Isomer_345 3',4',5'-TMA Isomer_345->H_NMR Isomer_345->C_NMR Isomer_345->IR Isomer_345->MS Aromatic_H_Pattern Aromatic Proton Pattern H_NMR->Aromatic_H_Pattern Examine Methyl_Shifts Methyl Proton Chemical Shifts H_NMR->Methyl_Shifts Examine Carbonyl_Shift Carbonyl Carbon Chemical Shift C_NMR->Carbonyl_Shift Examine Pattern_245 Two singlets Aromatic_H_Pattern->Pattern_245 2',4',5'-TMA Pattern_246 One singlet (2H) Aromatic_H_Pattern->Pattern_246 2',4',6'-TMA Pattern_345 One singlet (2H) Aromatic_H_Pattern->Pattern_345 3',4',5'-TMA Shifts_245 Three distinct aromatic methyl signals Methyl_Shifts->Shifts_245 2',4',5'-TMA Shifts_246 Two aromatic methyl signals (1:2 ratio) Methyl_Shifts->Shifts_246 2',4',6'-TMA Shifts_345 Two aromatic methyl signals (2:1 ratio) Methyl_Shifts->Shifts_345 3',4',5'-TMA C_Shift_246 Significantly downfield shifted Carbonyl_Shift->C_Shift_246 2',4',6'-TMA

Caption: Workflow for the spectroscopic differentiation of trimethylacetophenone isomers.

Conclusion

The spectroscopic analysis of 2',4',5'-, 2',4',6'-, and 3',4',5'-trimethylacetophenone reveals distinct spectral fingerprints that allow for their unambiguous differentiation. While IR and Mass Spectrometry provide valuable information regarding functional groups and molecular weight, which are identical for these isomers, NMR spectroscopy, particularly ¹H NMR, is the most powerful tool for distinguishing between them. The number of signals, their chemical shifts, and the integration of the aromatic protons and methyl groups directly reflect the substitution pattern on the benzene ring. Furthermore, the electronic environment of the carbonyl group, influenced by the position of the methyl substituents, leads to characteristic shifts in the ¹³C NMR spectra. This guide serves as a foundational reference for the spectroscopic characterization of these important isomeric compounds.

References

Safety Operating Guide

Proper Disposal of 2',4',5'-Trimethylacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2',4',5'-Trimethylacetophenone (CAS No. 2040-07-5), a flammable aromatic ketone. Adherence to these procedures is vital for personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified as a flammable liquid and vapor.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. In case of potential splashing, an apron or chemical-resistant suit is recommended.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.

Small Spills:

  • Eliminate Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.

  • Collection: Carefully collect the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Isolate: Isolate the spill area and prevent entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Emergency Services: Contact your institution's environmental health and safety (EHS) office or emergency services for assistance.

III. Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and leak-proof container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool secondary containment area, away from heat, sparks, and open flames.[1][2]

    • Keep the container tightly closed.[1][2]

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and pickup.

IV. Quantitative Data Summary

While a complete Safety Data Sheet (SDS) with all quantitative data for this compound is not publicly available, the following information has been compiled from supplier data and SDS for similar compounds.

PropertyValueSource
CAS Number 2040-07-5Biosynth, Carl ROTH
UN Number UN1993Biosynth, Carl ROTH
Hazard Class 3 (Flammable Liquid)Biosynth, Carl ROTH
Hazard Statement H226: Flammable liquid and vapourBiosynth
Storage Temperature 2°C - 8°CBiosynth

Note: This table summarizes available data. Always refer to the specific SDS provided by your supplier for the most accurate information.

V. Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the standard chemical waste procedures outlined above. The primary "protocol" is the adherence to institutional and regulatory guidelines for hazardous waste management.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Start Generation of This compound Waste Collect Collect waste in a dedicated, labeled container Start->Collect Label Label container with: 'Hazardous Waste' 'this compound' 'Flammable Liquid' Collect->Label Store Store in a cool, ventilated, secondary containment area away from ignition sources Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for pickup Store->ContactEHS Pickup Follow EHS procedures for waste manifest and pickup ContactEHS->Pickup End Proper Disposal by Licensed Facility Pickup->End

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2',4',5'-Trimethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2',4',5'-Trimethylacetophenone was not located. The following guidance is based on the safety data of structurally similar aromatic ketones, including 2-methylacetophenone, 4'-methylacetophenone, and acetophenone. It is imperative to handle this compound with caution and adhere to all institutional and regulatory safety protocols.

This guide provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentSpecifications and Use
Eye Protection Safety glasses with side-shields or chemical safety gogglesMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and dispose of them properly after handling the chemical.
Body Protection Laboratory coatA flame-resistant lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area (e.g., fume hood)If ventilation is inadequate or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment and reagents before handling the chemical.

2. Handling the Chemical:

  • Always wear the appropriate PPE as detailed in the table above.

  • Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[1]

  • Wash hands thoroughly with soap and water after handling the chemical.

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents.

4. Spill Response:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and contact the appropriate emergency response team.

  • Ensure adequate ventilation during cleanup.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated disposables (e.g., gloves, absorbent materials), in a dedicated, labeled, and sealed hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Disposal Procedure:

  • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[1]

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated containers should be treated as hazardous waste and disposed of accordingly.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_chem Handle Chemical in Fume Hood prep_materials->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose post_remove_ppe Remove PPE cleanup_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.